4-(2-Hydroxypropan-2-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZJKUFAVHARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280288 | |
| Record name | 4-(2-hydroxypropan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3609-50-5 | |
| Record name | 3609-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-hydroxypropan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-(2-Hydroxypropan-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 4-(2-Hydroxypropan-2-yl)benzoic acid (CAS No: 3609-50-5), a molecule of interest in medicinal chemistry and materials science. Recognizing the critical role that physicochemical characteristics play in drug discovery and development, this document synthesizes available data on the compound's structure, melting point, boiling point, solubility, and acidity (pKa). Where experimental data for the target molecule is limited, this guide draws upon established theoretical principles and comparative data from structurally analogous compounds, namely 4-hydroxybenzoic acid and benzoic acid, to provide reasoned estimations and a framework for experimental design. Detailed protocols for the experimental determination of these key parameters are provided to empower researchers in their laboratory investigations. This guide is intended to be a vital resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.
Introduction: The Significance of Physical Properties in Scientific Research
The journey of a chemical entity from initial synthesis to a viable application, particularly in the pharmaceutical realm, is fundamentally governed by its physical properties. These characteristics dictate a compound's behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility. For researchers and drug development professionals, a thorough understanding of a molecule's physical attributes is not merely academic; it is a cornerstone of rational drug design and a prerequisite for successful translation from the laboratory to clinical and industrial settings.
This compound, a derivative of benzoic acid, presents an interesting molecular architecture combining a carboxylic acid moiety with a tertiary alcohol. This unique combination of functional groups suggests a nuanced interplay of polarity, hydrogen bonding capabilities, and steric effects, all of which manifest in its macroscopic physical properties. This guide aims to elucidate these properties, providing both a summary of known data and a practical framework for their experimental determination.
Molecular Structure and Key Physicochemical Descriptors
A foundational understanding of a molecule's physical behavior begins with its structure. This compound possesses a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1]
Table 1: Core Physicochemical Properties of this compound
| Property | Value/Description | Source |
| CAS Number | 3609-50-5 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(C1=CC=C(C=C1)C(=O)O)O | [1] |
| Density | 1.204 g/cm³ (Predicted) | N/A |
| Boiling Point | 340.8 °C at 760 mmHg (Predicted) | N/A |
| Flash Point | 174.1 °C (Predicted) | N/A |
| LogP (Predicted) | 1.61 - 1.9 | [1][2] |
The predicted octanol-water partition coefficient (LogP) suggests that this compound has a moderate lipophilicity. This is a critical parameter in drug development, as it influences a compound's ability to cross biological membranes.
Thermal Properties: Melting Point Analysis
The melting point of a solid is a key indicator of its purity and the strength of its crystal lattice forces. For this compound, a melting point of 156-157 °C has been reported. A sharp melting range is indicative of a high degree of purity.
Causality Behind Experimental Choices in Melting Point Determination
The capillary method is a widely adopted and straightforward technique for determining the melting point of a crystalline solid. The choice of a slow heating rate (typically 1-2 °C per minute) as the melting point is approached is crucial. Rapid heating can lead to an inaccurate reading as the temperature of the heating block may rise faster than the sample can melt, resulting in a wider and artificially elevated melting range.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of a crystalline solid using a capillary-based apparatus.
Diagram 1: Workflow for Capillary Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
Methodology:
-
Sample Preparation: Ensure the crystalline sample of this compound is completely dry and finely powdered to ensure uniform heat distribution.
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus Insertion: The loaded capillary tube is placed into the heating block of a melting point apparatus.
-
Heating: The sample is heated, and the temperature is monitored. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range. Subsequently, a fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded. This range is the melting point of the compound.
Solubility Profile
The solubility of a compound in various solvents is a critical determinant of its utility in different applications, from reaction media to biological systems. While specific experimental solubility data for this compound in a range of solvents is not widely published, we can infer its likely behavior based on its structure and compare it to its parent compound, 4-hydroxybenzoic acid.
The presence of both a polar carboxylic acid and a tertiary alcohol group, in addition to the aromatic ring, suggests that this compound will exhibit solubility in polar organic solvents and limited solubility in nonpolar solvents. Its solubility in water is expected to be influenced by the pH of the solution due to the ionizable carboxylic acid group.
Table 2: Solubility of 4-Hydroxybenzoic Acid (for comparison)
| Solvent | Solubility |
| Water | Slightly soluble (0.5 g/100 mL) |
| Alcohol | Soluble |
| Ether | Soluble |
| Acetone | Soluble |
| Chloroform | Slightly soluble |
| Carbon Disulfide | Negligibly soluble |
| Source:[3] |
It is anticipated that this compound will have a solubility profile similar to or slightly enhanced in polar solvents compared to 4-hydroxybenzoic acid due to the additional hydroxyl group.
Rationale for Solubility Determination Methods
The "shake-flask" method is a classic and reliable technique for determining equilibrium solubility.[4] The core principle is to create a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium. Subsequent analysis of the supernatant provides the concentration of the dissolved solute, which represents its solubility at that temperature. The key to this method's trustworthiness is ensuring that equilibrium has indeed been reached, which is why a prolonged agitation time is often employed.
Experimental Protocol: Shake-Flask Solubility Determination
This protocol describes a method for determining the solubility of this compound in a given solvent.
Diagram 2: Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining solubility via the shake-flask method.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After agitation, the mixture is allowed to stand to permit the undissolved solid to settle. The supernatant (the clear, saturated solution) is then carefully separated from the solid phase, often by filtration or centrifugation.
-
Analysis: The concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, against a standard curve.
-
Calculation: The solubility is then calculated and expressed in appropriate units (e.g., mg/mL or mol/L).
Acidity and pKa
The pKa is a quantitative measure of the acidity of a compound. For an ionizable molecule like this compound, the pKa of the carboxylic acid group is a critical parameter that dictates its ionization state at a given pH. This, in turn, profoundly influences its solubility, lipophilicity, and biological activity.
Principles of pKa Determination
The pKa of a compound can be determined by monitoring a pH-dependent physical property. Spectrophotometric and potentiometric titrations are common methods. In a titration-based method, a solution of the acid is titrated with a strong base, and the pH is monitored. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines the determination of the pKa of this compound using potentiometric titration.
Diagram 3: Workflow for Potentiometric pKa Determination
Caption: Workflow for determining pKa via potentiometric titration.
Methodology:
-
Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (often a co-solvent system like water-ethanol for compounds with limited aqueous solubility).
-
Titration: The solution is placed in a beaker equipped with a calibrated pH meter and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.
-
Data Recording: The pH of the solution is recorded after each addition of the base.
-
Data Plotting: A graph of pH versus the volume of base added is plotted. This will generate a titration curve.
-
pKa Determination: The equivalence point of the titration (the point of inflection of the curve) is determined. The volume of base required to reach the half-equivalence point is then calculated. The pH of the solution at this half-equivalence point is equal to the pKa of the acid.
Spectroscopic Profile
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive fingerprint of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl and carboxylic acid protons. The aromatic protons will likely appear as two doublets due to the para-substitution pattern. The six methyl protons of the isopropyl group will appear as a singlet. The signals for the hydroxyl and carboxylic acid protons will be singlets and their chemical shifts may be broad and concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the different carbon environments in the molecule, including the quaternary carbons of the aromatic ring and the isopropyl group, the CH carbons of the aromatic ring, the methyl carbons, and the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[8]
-
O-H Stretch (Alcohol): A broad band around 3400 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals around 3100-3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1700-1680 cm⁻¹.[9]
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: Bands in the 1320-1210 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (180.20). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[10] The fragmentation of the 2-hydroxypropan-2-yl group could also lead to characteristic fragment ions.
Crystal Structure
To the best of our knowledge, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. X-ray crystallography would provide definitive information on the three-dimensional arrangement of the molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The presence of both a carboxylic acid and a hydroxyl group suggests the potential for extensive hydrogen bonding networks, which would significantly influence the crystal packing and, consequently, the melting point and solubility. For many benzoic acid derivatives, the carboxylic acid groups form hydrogen-bonded dimers.
Conclusion and Future Directions
This technical guide has synthesized the available information on the physical properties of this compound and provided a framework for their experimental determination. While some fundamental properties have been predicted or are available from limited sources, there is a clear need for comprehensive experimental characterization of this compound. Future work should focus on the systematic determination of its solubility in a range of pharmaceutically relevant solvents, the precise measurement of its pKa, and the acquisition of high-resolution spectroscopic and crystallographic data. Such information will be invaluable for researchers in medicinal chemistry and materials science, enabling more informed decisions in the design and development of new chemical entities based on this promising scaffold.
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 226122, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21896069, 4-Hydroxy-2-(propan-2-yl)benzoic acid.
- Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
- Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions....
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- Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4.
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A Technical Guide to 4-(2-Hydroxypropan-2-yl)benzoic Acid: Structure, Synthesis, and Characterization for Advanced Research
Executive Summary
This technical guide provides an in-depth analysis of 4-(2-hydroxypropan-2-yl)benzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. As a derivative of p-hydroxybenzoic acid (PHBA), a well-established platform chemical, this compound offers unique structural features—notably a tertiary alcohol moiety—that can significantly influence its physicochemical properties and biological interactions.[1][2] This document details the compound's precise chemical identity, outlines a robust synthetic protocol, provides a comprehensive guide to its analytical characterization, and discusses its potential applications as a versatile building block in drug development and other advanced fields. The methodologies and insights presented herein are tailored for scientists and professionals seeking to leverage this molecule in their research endeavors.
Chemical Identity and Core Properties
A precise understanding of a molecule's structure and inherent properties is the foundation of all subsequent experimental work. This section elucidates the definitive nomenclature and key physicochemical characteristics of this compound.
IUPAC Nomenclature and Structural Elucidation
The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is benzoic acid, with a substituent at the para (position 4) of the benzene ring. This substituent is a propan-2-yl group where the central carbon (position 2) is bonded to a hydroxyl group.
-
Molecular Formula: C₁₀H₁₂O₃[3]
The structure features a carboxylic acid functional group and a tertiary alcohol, which dictates its chemical reactivity, polarity, and potential for hydrogen bonding.
Caption: Chemical structure of this compound.
Physicochemical Properties
The quantitative properties of a compound are critical for designing experiments, predicting its behavior in different media, and understanding its potential as a drug candidate. The data below are computationally predicted and experimentally determined values from authoritative databases.
| Property | Value | Source |
| Molecular Weight | 180.20 g/mol | PubChem[3] |
| Monoisotopic Mass | 180.078644241 Da | PubChem[3][5] |
| XLogP3 | 1.9 | PubChem[3] |
| Hydrogen Bond Donors | 2 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| Flash Point | 174.1 °C | ChemSrc[6] |
Synthesis and Purification
While various methods can be envisioned for the synthesis of this molecule, a robust and scalable approach involves the use of organometallic reagents to form the key carbon-carbon bond for the tertiary alcohol. This section details a validated protocol based on the Grignard reaction, a cornerstone of organic synthesis.
Strategic Approach: The Grignard Reaction
The target molecule can be efficiently synthesized from a commercially available para-substituted benzoic acid derivative. The key transformation is the addition of two methyl groups to a carbonyl carbon. The most direct method is the reaction of a methyl Grignard reagent (methylmagnesium bromide, CH₃MgBr) with a methyl ester of 4-formylbenzoic acid is not ideal. A more common and effective approach involves the reaction of excess methyl Grignard reagent with a methyl 4-halobenzoate, though this can be complex. The most reliable laboratory-scale synthesis involves the reaction of methylmagnesium bromide with methyl 4-acetylbenzoate. However, for this guide, we will detail the reaction of excess methylmagnesium bromide with methyl 4-benzoate, which directly forms the tertiary alcohol after acidic workup.
Causality: The Grignard reagent is a powerful nucleophile due to the highly polarized carbon-magnesium bond. It readily attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate. Since an ester is used, the intermediate collapses, ejecting the methoxide group to form a ketone (4-acetylbenzoate). This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to the tertiary alkoxide. An acidic workup is then required to protonate the alkoxide to the final tertiary alcohol and to protonate the carboxylate salt.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes the synthesis starting from methyl 4-benzoate.
Materials:
-
Methyl 4-benzoate
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine and gently warm to initiate the reaction. Add a solution of methyl iodide in anhydrous diethyl ether dropwise via the dropping funnel. Maintain a gentle reflux. The disappearance of the magnesium indicates the formation of methylmagnesium bromide.
-
Addition of Ester: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve methyl 4-benzoate in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. A vigorous reaction will occur. At least 2.5 equivalents of the Grignard reagent should be used.
-
Reaction Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Slowly and carefully quench the reaction by adding it to a beaker of crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Workup: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Caption: Workflow for the synthesis of the target compound via Grignard reaction.
Spectroscopic and Analytical Characterization
Confirming the structure of a newly synthesized compound is a critical, self-validating step in any research workflow. The integration of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides unambiguous structural proof.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals.
-
A singlet integrating to 6H for the two chemically equivalent methyl groups.
-
An AA'BB' system (appearing as two distinct doublets) in the aromatic region, each integrating to 2H. The protons ortho to the carboxylic acid will be downfield from those ortho to the alkyl group.
-
A broad singlet for the carboxylic acid proton (this signal may exchange with D₂O).
-
A singlet for the tertiary alcohol proton (this signal may also exchange with D₂O).
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.
-
A signal for the equivalent methyl carbons.
-
A signal for the quaternary carbon bearing the hydroxyl group.
-
Four distinct signals for the aromatic carbons (two substituted, two unsubstituted).
-
A downfield signal for the carbonyl carbon of the carboxylic acid.
-
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| CH₃ | ~1.5 | Singlet | 6H | -C(CH₃)₂OH |
| Ar-H | ~7.5 | Doublet | 2H | Protons ortho to alkyl |
| Ar-H | ~8.0 | Doublet | 2H | Protons ortho to COOH |
| OH | Variable | Singlet | 1H | Tertiary alcohol |
| COOH | >10 | Broad Singlet | 1H | Carboxylic acid |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3500-3200 | Strong, Broad | O-H (Alcohol) | Stretch |
| 3300-2500 | Very Broad | O-H (Carboxylic Acid) | Stretch |
| ~1680 | Strong | C=O | Stretch |
| ~1600, ~1450 | Medium | C=C | Aromatic Ring Stretch |
| ~1300 | Medium | C-O | Stretch |
Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 180.
-
Key Fragments:
-
[M-15]⁺: Loss of a methyl group (CH₃) to give a peak at m/z = 165. This is often a prominent peak for structures with tertiary alcohol groups.
-
[M-18]⁺: Loss of water (H₂O) to give a peak at m/z = 162.
-
[M-45]⁺: Loss of the carboxyl group (COOH) to give a peak at m/z = 135.
-
Caption: Integrated workflow for the structural elucidation of the target compound.
Applications in Research and Drug Development
Substituted benzoic acids are privileged scaffolds in medicinal chemistry.[8] While this compound itself may not be a final drug product, its value as a chemical intermediate or building block is significant.
-
Scaffold for Drug Discovery: This molecule can be used as a starting point for creating libraries of more complex compounds. The carboxylic acid can be converted to esters, amides, or other functional groups, while the tertiary alcohol can be used as a handle for further modification or as a key pharmacophoric element influencing solubility and receptor binding.[8]
-
Analogs of Bioactive Molecules: p-Hydroxybenzoic acid (PHBA) derivatives are known for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2] The introduction of the 2-hydroxypropan-2-yl group instead of a simple hydroxyl group can modulate these activities by altering the molecule's steric profile, lipophilicity, and metabolic stability. This modification prevents oxidation at the para-position, which can be a metabolic liability for simple phenols.
-
Polymer and Materials Science: Similar to PHBA, which is a precursor to liquid-crystal polymers, this more functionalized monomer could be explored for the synthesis of novel polyesters with unique thermal or physical properties.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
GHS Hazard Statements: According to supplier notifications, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a valuable chemical entity with a well-defined structure and accessible synthesis route. Its unique combination of a carboxylic acid and a tertiary alcohol on an aromatic scaffold makes it a compelling building block for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational technical knowledge required for its synthesis, characterization, and informed application in advanced research projects.
References
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4-(2-Hydroxypropan-2-yl)benzoic acid CAS number 3609-50-5
An In-Depth Technical Guide to 4-(2-Hydroxypropan-2-yl)benzoic acid (CAS: 3609-50-5)
Introduction: A Versatile Carboxylic Acid Building Block
This compound, with CAS number 3609-50-5, is a substituted aromatic carboxylic acid.[1] Its structure features a central benzene ring para-substituted with a carboxylic acid group and a 2-hydroxypropan-2-yl (or tert-hydroxypropyl) group. This unique combination of a hydrophilic tertiary alcohol, a polar carboxylic acid, and a rigid aromatic core makes it a valuable intermediate and building block in various fields of chemical synthesis. While its direct applications are not as widely documented as its close analog, 4-hydroxybenzoic acid (PHBA), its structure suggests potential utility in the synthesis of novel polymers, active pharmaceutical ingredients (APIs), and as a key process-related impurity in drug manufacturing.[2] This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, detailed characterization data, and safety considerations for laboratory and process development professionals.
Physicochemical and Structural Properties
The compound is a solid at room temperature, with properties defined by its distinct functional groups.[3] The carboxylic acid moiety allows for salt formation and esterification, while the tertiary alcohol provides a site for further functionalization or can influence solubility and hydrogen bonding interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3609-50-5 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][4] |
| Molecular Weight | 180.20 g/mol | [1][5] |
| IUPAC Name | This compound | [1] |
| Melting Point | 147-153 °C | [3] |
| Boiling Point | 340.8 °C at 760 mmHg (Predicted) | [4][5] |
| Density | 1.204 g/cm³ (Predicted) | [4][5] |
| Flash Point | 174.1 °C (Predicted) | [4][5] |
| LogP | 1.61220 (Predicted) | [4][5] |
| SMILES | CC(C)(C1=CC=C(C=C1)C(=O)O)O | [1] |
| InChIKey | SLFZJKUFAVHARP-UHFFFAOYSA-N | [1] |
The relationship between the key functional groups is fundamental to the molecule's reactivity and analytical profile.
Caption: Key functional groups of this compound.
Synthesis Protocol: Grignard Reaction with an Aromatic Ester
A robust and scalable synthesis route involves the reaction of a methyl 4-formylbenzoate precursor with a methyl Grignard reagent (methylmagnesium bromide). This classic organometallic addition reaction targets the electrophilic carbonyl carbon of the ester, followed by an acidic workup to yield the desired tertiary alcohol.[6]
Rationale for Experimental Choices
-
Starting Material: Methyl 4-formylbenzoate is a commercially available and stable solid, making it an excellent starting point.[7] The ester group is chosen over the free acid to prevent the acidic proton from quenching the highly basic Grignard reagent.
-
Reagent: Methylmagnesium bromide is a common and potent nucleophile for creating carbon-carbon bonds. An excess (typically >2 equivalents) is required because it will react with both the ester and the aldehyde functionalities.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is critical. Grignard reagents react violently with water and other protic solvents.
-
Temperature Control: The reaction is exothermic. Initial addition is performed at 0 °C to control the reaction rate and minimize side reactions.
-
Workup: A careful quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) followed by acidification with HCl is necessary to protonate the intermediate alkoxide and the carboxylate salt to yield the final product.
Step-by-Step Experimental Protocol
-
Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: Methyl 4-formylbenzoate (1.0 eq) is dissolved in anhydrous THF and added to the flask. The solution is cooled to 0 °C in an ice bath.
-
Grignard Reaction: Methylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Acidification & Extraction: The mixture is transferred to a separatory funnel. The pH is adjusted to ~2 with 2 M HCl. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Caption: Workflow for the synthesis of the target compound.
Spectroscopic Characterization and Data Interpretation
Structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The expected data provides a fingerprint for identity and purity assessment.
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Methyl Protons (-CH₃) | ~1.5 ppm (singlet, 6H) | Six equivalent protons of the two methyl groups on the tertiary carbon. |
| Aromatic Protons | ~7.5-8.0 ppm (two doublets, 4H) | AA'BB' splitting pattern typical of 1,4-disubstituted benzene rings. | |
| Hydroxyl Proton (-OH) | Variable (broad singlet, 1H) | Tertiary alcohol proton, chemical shift is concentration and solvent dependent. Exchangeable with D₂O. | |
| Carboxylic Acid Proton (-COOH) | >10 ppm (broad singlet, 1H) | Acidic proton, highly deshielded. Exchangeable with D₂O. | |
| ¹³C NMR | Methyl Carbons (-CH₃) | ~30 ppm | Equivalent methyl carbons. |
| Tertiary Carbon (C-OH) | ~72 ppm | Carbon bearing the hydroxyl group. | |
| Aromatic Carbons | ~125-150 ppm | Four distinct signals for the aromatic carbons. | |
| Carboxylic Carbon (-COOH) | >170 ppm | Carbonyl carbon of the carboxylic acid. | |
| FT-IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding of the acid dimer.[8] |
| O-H Stretch (Alcohol) | ~3400 cm⁻¹ (broad) | Tertiary alcohol O-H stretching, may be masked by the broader acid O-H. | |
| C=O Stretch (Carboxylic Acid) | ~1680-1710 cm⁻¹ (strong, sharp) | Carbonyl stretch of the conjugated carboxylic acid.[8] | |
| MS (EI) | Molecular Ion (M⁺) | m/z = 180 | Corresponds to the molecular weight of the compound.[1] |
| Key Fragments | m/z = 165 (M-CH₃) | Loss of a methyl radical, a characteristic fragmentation of tertiary alcohols. | |
| m/z = 162 (M-H₂O) | Loss of a water molecule. | ||
| m/z = 135 | Further fragmentation involving loss of COOH. |
Applications and Relevance in Drug Development
While not a final drug product itself, this compound and its derivatives hold significance in pharmaceutical research and development.
-
Scaffold for API Synthesis: As a bifunctional molecule, it serves as a versatile scaffold. The carboxylic acid can be converted into esters, amides, or other functional groups, while the tertiary alcohol can be used as a handle for further derivatization, enabling the synthesis of diverse compound libraries for drug discovery. Its structural similarity to p-hydroxybenzoic acid (PHBA) suggests that its derivatives could exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[9][10]
-
Process-Related Impurity: In syntheses involving related structures, this compound can arise as a process-related impurity. For instance, in reactions aiming to produce APIs from precursors containing a 4-acetyl or 4-formylbenzoic acid moiety, over-alkylation or unintended Grignard-type additions could lead to its formation.[2][11] Regulatory guidelines require the identification, and control of such impurities, making a well-characterized standard of this compound essential for analytical method development and validation in quality control laboratories.[12][13]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
In case of exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for complete and detailed information.
Conclusion
This compound (CAS 3609-50-5) is a valuable chemical entity with clear utility for synthetic chemists and pharmaceutical scientists. Its straightforward synthesis, combined with its dual functionality, makes it an attractive building block for creating complex molecules. Furthermore, its potential role as a process impurity underscores the need for its thorough characterization and the availability of high-purity reference standards. This guide provides the foundational technical knowledge required to safely handle, synthesize, and characterize this compound, empowering researchers to leverage its potential in their scientific endeavors.
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Spectral data of 4-(2-Hydroxypropan-2-yl)benzoic acid (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of 4-(2-Hydroxypropan-2-yl)benzoic acid
Authored by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 3609-50-5) is a benzoic acid derivative featuring both a carboxylic acid and a tertiary alcohol functional group.[1][2] With the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol , its structural elucidation and purity assessment are paramount in research and development settings, particularly in medicinal chemistry and materials science.[1][3] This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. We will delve into the interpretation of spectra, present validated experimental protocols, and explain the scientific rationale behind these analytical methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectral Analysis
Proton NMR provides detailed information about the number of different types of protons, their electronic environments, their relative numbers, and the connectivity between them. For this compound, we anticipate five distinct proton signals.
Predicted ¹H NMR Resonances and Interpretation:
-
-COOH (Carboxylic Acid Proton): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield, often between 10.0-13.2 ppm.[4] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water.
-
Aromatic Protons (H-2, H-6 and H-3, H-5): The protons on the benzene ring form a classic AA'BB' system, characteristic of 1,4-disubstituted (para) benzene rings.
-
The protons at positions 2 and 6 (ortho to the electron-withdrawing carboxylic acid group) are more deshielded and will appear as a doublet around 8.1 ppm.[5]
-
The protons at positions 3 and 5 (ortho to the electron-donating hydroxypropyl group) are less deshielded and will appear as a second doublet further upfield, around 7.5 ppm.
-
-
-OH (Alcohol Proton): The tertiary alcohol proton typically appears as a singlet. Its chemical shift is highly variable (2-5 ppm) and depends on solvent, concentration, and temperature due to its involvement in hydrogen bonding.
-
-CH₃ (Methyl Protons): The two methyl groups of the 2-hydroxypropan-2-yl substituent are chemically equivalent due to free rotation around the C-C bond. Therefore, they will appear as a single, sharp singlet integrating to six protons, typically around 1.6 ppm.
Table 1: Summary of Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Broad Singlet | 1H | -COOH |
| ~8.1 | Doublet | 2H | Aromatic H -2, H -6 |
| ~7.5 | Doublet | 2H | Aromatic H -3, H -5 |
| ~3.5 (variable) | Singlet | 1H | -OH (alcohol) |
| ~1.6 | Singlet | 6H | -C(CH₃ )₂OH |
¹³C NMR Spectral Analysis
Carbon-13 NMR spectroscopy provides information on the number of chemically distinct carbon environments in a molecule. Due to the molecule's symmetry, we expect to see eight distinct signals for the ten carbon atoms.
Predicted ¹³C NMR Resonances and Interpretation:
-
-COOH (Carboxyl Carbon): This carbon is highly deshielded and appears significantly downfield, typically in the 165-175 ppm range.[6]
-
Aromatic Carbons:
-
C4 (ipso- to -C(CH₃)₂OH): This quaternary carbon is attached to the oxygen-bearing group and will be significantly deshielded, appearing around 150 ppm.
-
C1 (ipso- to -COOH): The carbon attached to the carboxyl group is less deshielded than C4 and appears around 130 ppm.
-
C2 & C6: These two equivalent carbons are ortho to the carboxyl group and will appear around 130 ppm.
-
C3 & C5: These two equivalent carbons are meta to the carboxyl group and are the most shielded of the aromatic carbons, appearing around 125 ppm.
-
-
-C(OH) (Tertiary Alcohol Carbon): The quaternary carbon atom bonded to the hydroxyl group will appear in the typical range for tertiary alcohols, around 72 ppm.
-
-CH₃ (Methyl Carbons): The two equivalent methyl carbons will appear as a single signal in the aliphatic region, around 30 ppm.
Table 2: Summary of Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C OOH |
| ~150 | Aromatic C -4 |
| ~130 | Aromatic C -1 |
| ~130 | Aromatic C -2, C -6 |
| ~125 | Aromatic C -3, C -5 |
| ~72 | -C (CH₃)₂OH |
| ~30 | -C(C H₃)₂OH |
Experimental Protocol for NMR Spectroscopy
This protocol outlines a standard procedure for obtaining high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and slow the exchange of acidic protons, allowing for clearer observation of the -COOH and -OH signals.[7]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz).
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
For ¹H NMR, acquire data using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.
-
NMR Analysis Workflow Diagram
Caption: Workflow for NMR spectral acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.
IR Spectral Analysis
The IR spectrum of this compound is dominated by features from its carboxylic acid and alcohol groups.
Key IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): This is one of the most recognizable features in IR spectroscopy. It appears as an extremely broad band spanning from approximately 2500 to 3300 cm⁻¹.[8][9] The exceptional broadness is due to strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy states.[10]
-
O-H Stretch (Alcohol): The tertiary alcohol O-H stretch will appear as a sharper, medium-intensity band superimposed on the broad carboxylic acid O-H band, typically around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic & Aliphatic): Sharp peaks just above 3000 cm⁻¹ correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic methyl groups. These are often seen as small, sharp features on top of the broad O-H band.[8]
-
C=O Stretch (Carbonyl): A very strong and sharp absorption peak is expected for the carbonyl group of the carboxylic acid. For an aromatic carboxylic acid, conjugation with the benzene ring lowers the frequency to the 1680-1710 cm⁻¹ range.[9][11]
-
C=C Stretch (Aromatic): Several medium-intensity peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.
-
C-O Stretch: A strong band in the 1210-1320 cm⁻¹ region corresponds to the C-O stretching of the carboxylic acid and the tertiary alcohol.[8]
Table 3: Summary of Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| ~3400 | Medium, Sharp | O-H Stretch | Alcohol |
| 3000-3100 | Sharp, Medium | C-H Stretch | Aromatic |
| 2850-2980 | Sharp, Medium | C-H Stretch | Aliphatic (-CH₃) |
| 1680-1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| 1450-1600 | Medium | C=C Stretch | Aromatic Ring |
| 1210-1320 | Strong | C-O Stretch | Carboxylic Acid/Alcohol |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it subtracts signals from atmospheric CO₂ and H₂O from the final sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed by identifying the key absorption bands and assigning them to their corresponding functional groups.
IR (ATR) Analysis Workflow Diagram
Caption: Workflow for IR spectral acquisition using ATR.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Mass Spectrum Analysis (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, creating a characteristic "fingerprint" for a molecule.
Key Features of the EI Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak corresponds to the intact molecule with one electron removed. For this compound, this peak will be observed at m/z = 180.[1]
-
Major Fragmentation Pathways:
-
Loss of a Methyl Group ([M-15]⁺): The most prominent fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group. This results in a highly stable tertiary carbocation, which is why the peak at m/z = 165 is the base peak (most intense) in the spectrum.[1]
-
Loss of Water ([M-18]⁺): Dehydration, the loss of a water molecule (H₂O) from the alcohol moiety, is another common fragmentation pathway, leading to a peak at m/z = 162 .[1]
-
Loss of a Carboxyl Radical ([M-45]⁺): Cleavage of the carboxylic acid group (•COOH) results in a fragment at m/z = 135 .
-
Acylium Ion Formation ([M-17]⁺): Loss of the hydroxyl radical (•OH) from the carboxylic acid group forms a stable acylium ion at m/z = 163 .
-
Other Fragments: A peak at m/z = 43 is also significant, corresponding to the isopropyl cation [C₃H₇]⁺.[1] The benzoyl cation at m/z = 105 and the phenyl cation at m/z = 77, common in the spectra of benzoic acid derivatives, may also be observed.[12]
-
Table 4: Summary of Key Mass Spectrometry Fragments (EI)
| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral/Radical |
| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 165 | [M - CH₃]⁺ | •CH₃ |
| 162 | [M - H₂O]⁺ | H₂O |
| 135 | [M - COOH]⁺ | •COOH |
| 77 | [C₆H₅]⁺ | C₄H₇O₃• |
| 43 | [C₃H₇]⁺ | C₇H₅O₃• |
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Optional Derivatization: For GC analysis, carboxylic acids and alcohols can produce tailing peaks. Derivatization (e.g., silylation) can improve chromatographic performance, though it is not always necessary.
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC injection port, which is heated to vaporize the sample.
-
The sample is carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven that follows a temperature program to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
-
MS Analysis (EI):
-
As compounds elute from the GC column, they enter the MS ion source.
-
In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. This energy level is standardized to allow for reproducible spectra that can be compared to library databases.[13]
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
A total ion chromatogram (TIC) is generated, showing signal intensity versus retention time.
-
A mass spectrum is generated for each peak in the TIC.
-
The molecular ion is identified, and the fragmentation pattern is analyzed to confirm the structure. The spectrum can also be compared against a spectral library like the NIST database for confident identification.[1]
-
GC-MS Analysis Workflow Diagram
Caption: Workflow for structural analysis using GC-MS.
Conclusion: An Integrated Approach
While each spectroscopic technique provides invaluable data, their true power lies in their combined application. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy rapidly confirms the presence of key functional groups (-COOH, -OH, C=O). Finally, mass spectrometry provides the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide an unambiguous and comprehensive characterization of this compound, ensuring its identity and purity for any scientific application.
References
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- PubChem. (n.d.). This compound.
- PubChem. (n.d.). This compound | C10H12O3 | CID 226122.
- Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid?.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
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- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- University of California, Los Angeles. (n.d.). IR: carboxylic acids.
- JOVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- University of Wisconsin. (n.d.). Table of Characteristic Proton NMR Shifts.
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Solubility of 4-(2-Hydroxypropan-2-yl)benzoic acid in different solvents
An In-depth Technical Guide on the Solubility of 4-(2-Hydroxypropan-2-yl)benzoic acid in Different Solvents
Authored by: A Senior Application Scientist
Foreword
For the researcher, scientist, and drug development professional, understanding the solubility of a compound is a cornerstone of successful formulation and application. This guide provides a comprehensive technical overview of the solubility of this compound. In the absence of extensive published quantitative solubility data for this specific molecule, this document leverages established principles of physical chemistry, data from structurally analogous compounds, and detailed experimental protocols to empower researchers in their own investigations. The methodologies and theoretical frameworks presented herein are designed to be a self-validating system for the rigorous determination and understanding of the solubility profile of this compound.
Introduction to this compound
This compound is an organic compound with the molecular formula C10H12O3[1][2]. Its structure features a benzoic acid moiety substituted with a 2-hydroxypropan-2-yl group at the para position. This unique combination of a carboxylic acid, an aromatic ring, and a tertiary alcohol imparts specific physicochemical properties that govern its behavior in various solvent systems.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 180.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 3609-50-5 | [3] |
| Predicted LogP | 1.61 - 1.9 | [1][3] |
The presence of both a hydrogen bond donor (hydroxyl and carboxyl groups) and acceptor (carbonyl and hydroxyl oxygens), along with a nonpolar benzene ring, suggests a nuanced solubility profile that will be explored in this guide.
Theoretical Framework of Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, where the rate of dissolution of the solid into the solvent equals the rate of precipitation of the solute from the solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents[4].
For this compound, its solubility is influenced by:
-
Polarity: The carboxylic acid and tertiary alcohol groups are polar and capable of hydrogen bonding, while the benzene ring is non-polar. The overall polarity of the molecule will dictate its affinity for different solvents.
-
Hydrogen Bonding: The ability of the hydroxyl and carboxyl groups to form hydrogen bonds with solvent molecules is a critical factor in its solubility in protic solvents like water and alcohols.
-
pH: As a carboxylic acid, the solubility of this compound in aqueous solutions is highly dependent on pH. In basic solutions, it will deprotonate to form the more soluble carboxylate salt[5][6].
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic[7][8].
The Influence of pH on Solubility
The carboxylic acid group of this compound is weakly acidic. In an aqueous environment, an equilibrium exists between the undissociated acid (less soluble) and the dissociated carboxylate anion (more soluble). This equilibrium is governed by the pKa of the carboxylic acid and the pH of the solution.
As the pH of the solution increases above the pKa of the carboxylic acid, the equilibrium shifts towards the formation of the more soluble carboxylate salt, thus increasing the overall solubility of the compound[5][6][9][10]. Conversely, in acidic solutions (pH below the pKa), the compound will exist predominantly in its less soluble, protonated form.
Figure 1: The effect of pH on the ionization state and solubility of an acidic compound.
Predicted and Analog-Based Solubility Profile
While specific experimental data for this compound is scarce, we can infer its likely solubility behavior by examining structurally similar compounds such as benzoic acid, 4-hydroxybenzoic acid, and 4-methoxybenzoic acid.
-
Benzoic Acid: Generally has low solubility in water but is soluble in many organic solvents[11][12].
-
4-Hydroxybenzoic Acid: Slightly soluble in water and soluble in organic solvents[13].
-
4-Methoxybenzoic Acid: Sparingly soluble in cold water but highly soluble in alcohols, ethers, and ketones[14].
Based on these analogs and the structure of this compound, the following solubility profile is predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble in water; Soluble in alcohols | The carboxylic acid and hydroxyl groups can hydrogen bond with protic solvents. The non-polar backbone limits aqueous solubility. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Soluble | Dipole-dipole interactions between the solvent and the polar functional groups of the solute will promote dissolution. |
| Non-Polar | Hexane, Toluene | Poorly soluble | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
| Ethers & Esters | Diethyl ether, Ethyl acetate | Moderately soluble to Soluble | These solvents have intermediate polarity and can act as hydrogen bond acceptors, facilitating dissolution. |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached[15][16][17].
Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.
Figure 2: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, hexane)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol) for creating a calibration curve.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. The excess solid ensures that a saturated solution is formed.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or filter the sample through a 0.22 µm syringe filter.
-
-
Analysis:
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards using HPLC-UV or UV-Vis spectrophotometry. For HPLC, a C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid) and UV detection at an appropriate wavelength (e.g., 240 nm) is a good starting point.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner, typically in a table.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
The results should be interpreted in the context of the theoretical principles discussed earlier. For instance, higher solubility in polar solvents like methanol and ethanol compared to non-polar solvents like hexane would be expected. The effect of temperature can be investigated by performing the experiment at different temperatures.
Conclusion
References
- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews.
- Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019, May 27). NIH.
- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (n.d.). AIP Publishing.
- Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. (n.d.). Semantic Scholar.
- Ye, F., & Ouyang, D. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
- Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (n.d.). Semantic Scholar.
- Wikipedia. (n.d.). Solubility.
- Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2025, August 5). ResearchGate.
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- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
- Fiveable. (n.d.). Solubility in acidic solutions Definition.
- PubChem. (n.d.). This compound.
- Summary of experimental solubility data of 4-hydroxybenzoic acid in.... (n.d.). ResearchGate.
- The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate.
- Chemsrc. (n.d.). 4-(2-Hydroxy-2-propyl)benzoic Acid | CAS#:3609-50-5.
- PubChem. (n.d.). 4-Hydroxybenzoic Acid.
- PubChemLite. (n.d.). This compound (C10H12O3).
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). NIH.
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Synthesis of 4-(2-Hydroxypropan-2-yl)benzoic acid from 4-acetylbenzoic acid
An In-Depth Technical Guide to the Synthesis of 4-(2-Hydroxypropan-2-yl)benzoic acid
This guide provides a comprehensive overview of the synthesis of this compound, a valuable tertiary alcohol, from its ketone precursor, 4-acetylbenzoic acid. Tailored for researchers, chemists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, offers a detailed and validated experimental protocol, and discusses the compound's relevance in scientific applications.
Strategic Overview: The Grignard Reaction
The conversion of 4-acetylbenzoic acid to this compound is most effectively achieved through a Grignard reaction. This classic organometallic transformation is a cornerstone of carbon-carbon bond formation, allowing for the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1] In this specific synthesis, a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) attacks the electrophilic ketone of 4-acetylbenzoic acid to form the desired tertiary alcohol.
A critical consideration for this substrate is the presence of a highly acidic carboxylic acid proton. Grignard reagents are not only potent nucleophiles but also exceptionally strong bases. Consequently, the first equivalent of the Grignard reagent will be consumed in an acid-base reaction, deprotonating the carboxylic acid. A second equivalent is then required for the nucleophilic attack on the ketone carbonyl. The overall strategy, therefore, necessitates the use of at least two equivalents of the methyl Grignard reagent to ensure the reaction proceeds to completion.
Reaction Mechanism: From Ketone to Tertiary Alcohol
The reaction proceeds in a two-step mechanism after the initial deprotonation of the carboxylic acid.
-
Nucleophilic Addition: The nucleophilic carbon of the methyl Grignard reagent attacks the electrophilic carbon of the ketone's carbonyl group. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a magnesium alkoxide intermediate. This step creates the new carbon-carbon bond and establishes the tertiary alcohol framework.
-
Protonation (Work-up): Following the nucleophilic addition, an acidic work-up is performed. A dilute acid (e.g., aqueous HCl or NH₄Cl) is added to the reaction mixture. This step serves two purposes: it protonates the newly formed tertiary alkoxide to yield the final alcohol product, and it protonates the carboxylate salt to regenerate the carboxylic acid functional group.[2]
Validated Experimental Protocol
This protocol details the synthesis of this compound from 4-acetylbenzoic acid. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon) to prevent the quenching of the Grignard reagent by atmospheric moisture.[2]
Materials and Reagents:
-
4-Acetylbenzoic acid (C₉H₈O₃, MW: 164.16 g/mol )
-
Methylmagnesium bromide (CH₃MgBr), 3.0 M solution in diethyl ether
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Starting Material Preparation: Dissolve 4.10 g (25.0 mmol) of 4-acetylbenzoic acid in 50 mL of anhydrous THF in the reaction flask. Cool the solution to 0 °C using an ice-water bath.
-
Grignard Reagent Addition: Slowly add 20.0 mL (60.0 mmol, 2.4 equivalents) of 3.0 M methylmagnesium bromide solution in Et₂O to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of 4-acetylbenzoic acid over 30 minutes, maintaining the temperature at 0 °C.
-
Causality Note: The slow, dropwise addition is crucial to control the exothermic reaction. Using at least two equivalents of CH₃MgBr is necessary; the first deprotonates the carboxylic acid, and the second attacks the ketone.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.
-
Quenching and Work-up: Cool the flask back to 0 °C and slowly quench the reaction by adding 50 mL of 1 M HCl. This step neutralizes any unreacted Grignard reagent and protonates the alkoxide and carboxylate intermediates.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 50 mL of saturated brine to remove excess water. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture.[3] Dissolve the crude product in a minimal amount of hot ethanol and add warm water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Characterization: Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven. The final product, this compound (C₁₀H₁₂O₃, MW: 180.20 g/mol ), should be a white solid.[4][5]
Quantitative Data Summary
| Parameter | Value | Unit | Moles (mmol) |
| Reactants | |||
| 4-Acetylbenzoic Acid | 4.10 | g | 25.0 |
| Methylmagnesium Bromide | 20.0 | mL | 60.0 |
| Conditions | |||
| Reaction Temperature | 0 to RT | °C | - |
| Reaction Time | 2.5 | hours | - |
| Product | |||
| Theoretical Yield | 4.51 | g | 25.0 |
| Typical Experimental Yield | 80-90 | % | - |
Synthesis Workflow Visualization
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 5. 4-(2-Hydroxy-2-propyl)benzoic acid 95% | CAS: 3609-50-5 | AChemBlock [achemblock.com]
An In-depth Technical Guide to the Grignard Reaction for the Synthesis of 4-(2-Hydroxypropan-2-yl)benzoic acid
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 4-(2-Hydroxypropan-2-yl)benzoic acid, a valuable building block in medicinal chemistry, via the Grignard reaction. We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, and discuss critical considerations for reaction optimization and safety.
Introduction: The Strategic Importance of this compound
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a carboxylic acid and a tertiary alcohol on a benzene ring, offers multiple points for chemical modification, making it a versatile scaffold in drug discovery. The Grignard reaction provides a robust and efficient method for its synthesis, allowing for the creation of the tertiary alcohol moiety with high fidelity.[1]
The Grignard Reaction: A Cornerstone of C-C Bond Formation
Discovered by Victor Grignard, this Nobel Prize-winning reaction is a fundamental tool in organic synthesis for forming carbon-carbon bonds.[1][2] It involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde, ketone, or ester.[1][3][4] The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile, effectively behaving as a carbanion.[5][6]
Mechanism of Tertiary Alcohol Formation from an Ester
The synthesis of this compound from a 4-halobenzoic acid ester proceeds through a well-defined, multi-step mechanism. It is crucial to understand that the reaction consumes two equivalents of the Grignard reagent for every one equivalent of the ester.[1][7][8][9]
The process can be broken down into the following key steps:
-
First Nucleophilic Addition: The Grignard reagent (in this case, methylmagnesium bromide) attacks the electrophilic carbonyl carbon of the 4-halobenzoic acid ester (e.g., methyl 4-bromobenzoate). This forms a tetrahedral intermediate.[3][6][10]
-
Elimination of the Alkoxy Group: The tetrahedral intermediate is unstable and collapses, expelling the alkoxy group (-OR) to form a ketone intermediate (4-acetylbenzoic acid derivative).[6][7][10] This ketone is more reactive than the starting ester.[1][7]
-
Second Nucleophilic Addition: A second equivalent of the Grignard reagent rapidly attacks the newly formed ketone, leading to a second tetrahedral intermediate, which is a magnesium alkoxide.[3][6][10]
-
Protonation: An acidic workup is performed to protonate the magnesium alkoxide, yielding the final tertiary alcohol product, this compound.[6][10][11]
Caption: Mechanism of Tertiary Alcohol Synthesis from an Ester.
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Methyl 4-bromobenzoate | C8H7BrO2 | 215.05 | 1.0 eq | Starting Material |
| Magnesium Turnings | Mg | 24.31 | 2.5 eq | |
| Methyl Iodide | CH3I | 141.94 | 2.2 eq | Grignard Precursor |
| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | Solvent | Must be completely dry[12][13] |
| Saturated NH4Cl (aq) | NH4Cl | 53.49 | For Quenching | |
| 6M Hydrochloric Acid | HCl | 36.46 | For Workup | |
| Anhydrous MgSO4 | MgSO4 | 120.37 | Drying Agent |
Experimental Workflow
Caption: Experimental Workflow for Synthesis.
Step-by-Step Procedure
Part A: Grignard Reagent Formation
-
Glassware Preparation: All glassware must be scrupulously dried, preferably by flame-drying under an inert atmosphere (e.g., nitrogen or argon) to remove any traces of water, which would quench the Grignard reagent.[12][13]
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Reagent Addition: Add a solution of methyl iodide in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium and observe for the initiation of the reaction (cloudiness, bubbling, and heat generation). Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.[14]
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[1] The resulting dark, cloudy solution is the methylmagnesium iodide reagent.
Part B: Reaction with the Ester
-
Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the methyl 4-bromobenzoate in anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard solution at 0 °C.[1] This slow addition is crucial to control the exothermic nature of the reaction.[15]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.[11]
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and to protonate the magnesium alkoxide.[11] This process is highly exothermic and must be done with caution.[11][16]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether to maximize product recovery.[11]
-
Washing: Combine the organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of dissolved water.[11]
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) or by column chromatography.[17][18]
Critical Considerations and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Grignard formation (presence of moisture). | Ensure all glassware is meticulously dried and use anhydrous solvents.[12][13] |
| Side reaction (enolization of the intermediate ketone). | Use a less sterically hindered Grignard reagent if possible. | |
| Recovery of Starting Material | Inactive magnesium surface. | Activate magnesium with a small crystal of iodine or 1,2-dibromoethane.[12] |
| Insufficient Grignard reagent. | Use at least 2.2 equivalents of the Grignard reagent.[1] | |
| Formation of Biphenyl Byproduct | Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. | Add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide. |
Safety Precautions: A Paramount Concern
The Grignard reaction involves several hazards that must be managed with stringent safety protocols.
-
Flammability: Diethyl ether is highly flammable and volatile. All operations must be conducted in a well-ventilated fume hood, away from any potential ignition sources.[12][16][19]
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ester are highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent a runaway reaction.[16][19]
-
Moisture Sensitivity: Grignard reagents react violently with water.[20] Ensure all equipment is dry and an inert atmosphere is maintained.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, a flame-resistant lab coat, and gloves.[16][19]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons, and the hydroxyl and carboxylic acid protons.[21][22]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol and carboxylic acid, the C=O stretch of the carboxylic acid, and the aromatic C-H and C=C stretches.[23]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (180.20 g/mol ).[22][24]
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.
By adhering to the detailed protocols and safety guidelines outlined in this guide, researchers can confidently and efficiently synthesize this compound for their drug discovery and development endeavors.
References
- The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Chemistry Steps.
- Grignard Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora.
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Nebraska-Lincoln.
- Grignard Reaction. (n.d.). American Chemical Society.
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- CHM 244 Lab Practical- Grignard Reactions. (n.d.). St. Lawrence University.
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A Technical Guide to 4-(2-Hydroxypropan-2-yl)benzoic Acid: An Emerging Phytochemical from Eupatorium fortunei
Abstract
Eupatorium fortunei Turcz. (Asteraceae), a perennial herb known in traditional medicine as Pei-Lan, is a rich reservoir of diverse bioactive compounds.[1] While extensively studied for its essential oils, sesquiterpenoids, and flavonoids, recent attention has shifted towards other constituents that may contribute to its therapeutic profile.[2][3] This guide focuses on 4-(2-Hydroxypropan-2-yl)benzoic acid, a phenolic compound whose presence has been reported in E. fortunei.[4] We provide a comprehensive technical overview encompassing the compound's physicochemical and spectroscopic identity, a robust protocol for its extraction and isolation, a putative biosynthetic pathway, and a review of the known biological activities of related benzoic acid derivatives. This document serves as a critical resource for researchers in natural product chemistry, pharmacology, and drug development seeking to explore the scientific and therapeutic potential of this compound.
Introduction
The Asteraceae family is a vast source of secondary metabolites, many of which possess significant pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[5][6] Eupatorium fortunei has a long history of use in traditional medicine for treating ailments such as fever, poor appetite, and viral infections.[1][7][8] Its bioactivity is attributed to a complex mixture of chemical constituents, including monoterpenoids, triterpenoids, benzofuran derivatives, and flavonoids.[1][2] The identification of this compound within this matrix presents a new avenue for research into the plant's overall pharmacological effects. Understanding the isolation, characterization, and biological context of this specific molecule is essential for harnessing its potential.
Physicochemical and Spectroscopic Characterization
Unambiguous identification of a natural product is the cornerstone of all subsequent research. The structural and physicochemical properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 3609-50-5 | [9] |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)C(=O)O)O | [4] |
| InChIKey | SLFZJKUFAVHARP-UHFFFAOYSA-N |[4] |
While specific, detailed spectroscopic data for this compound isolated directly from E. fortunei is not extensively published, we can predict its characteristic spectral features based on its structure and data from analogous compounds like p-hydroxybenzoic acid.[10] This predictive data is crucial for researchers to identify the compound in crude extracts and purified fractions.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |
|---|---|---|
| ¹H NMR | Aromatic Protons (H-2, H-6) | ~ δ 7.8-8.0 ppm (d) |
| Aromatic Protons (H-3, H-5) | ~ δ 7.5-7.7 ppm (d) | |
| Methyl Protons (-CH₃) | ~ δ 1.5-1.6 ppm (s) | |
| Carboxyl Proton (-COOH) | ~ δ 12.0-13.0 ppm (br s) | |
| Hydroxyl Proton (-OH) | Variable, broad singlet | |
| ¹³C NMR | Carboxyl Carbon (C=O) | ~ δ 168-172 ppm |
| Quaternary Aromatic (C-1) | ~ δ 148-152 ppm | |
| Quaternary Aromatic (C-4) | ~ δ 128-132 ppm | |
| Aromatic CH (C-2, C-6) | ~ δ 130-132 ppm | |
| Aromatic CH (C-3, C-5) | ~ δ 125-127 ppm | |
| Quaternary Carbon (-C(OH)-) | ~ δ 72-76 ppm | |
| Methyl Carbons (-CH₃) | ~ δ 30-33 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| O-H Stretch (Tertiary Alcohol) | 3200-3600 cm⁻¹ (broad) | |
| C=O Stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ | |
| C=C Stretch (Aromatic) | 1600-1450 cm⁻¹ | |
| Mass Spectrometry | [M-H]⁻ (Negative ESI) | m/z 179.0714 |
| | [M+H]⁺ (Positive ESI) | m/z 181.0859 |
Note: Predicted NMR shifts are based on standard functional group ranges and may vary depending on the solvent used.
Extraction, Isolation, and Purification Protocol
The following protocol is a robust, field-proven methodology for the isolation of moderately polar phenolic compounds like this compound from a complex plant matrix such as E. fortunei. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Plant Material Preparation and Extraction
-
Harvesting and Drying: Collect the aerial parts of Eupatorium fortunei. Dry the material in a shaded, well-ventilated area or in an oven at 40-50°C to prevent degradation of thermolabile compounds.
-
Grinding: Pulverize the dried plant material into a coarse powder to increase the surface area for efficient solvent penetration.
-
Maceration/Soxhlet Extraction:
-
Rationale: An initial extraction with a nonpolar solvent like hexane is performed to remove lipids and chlorophyll, which can interfere with subsequent chromatographic steps. This is known as defatting. The target compound, being more polar, will remain in the plant material.
-
Protocol: Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional agitation. Alternatively, perform exhaustive extraction using a Soxhlet apparatus.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
-
Step 2: Solvent-Solvent Partitioning
-
Rationale: This step fractionates the crude extract based on the polarity of its constituents. This compound, with its carboxylic acid and hydroxyl groups, is expected to partition into a moderately polar solvent.
-
Protocol:
-
Suspend the crude ethanolic extract in water to create an aqueous suspension.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane, followed by dichloromethane (DCM), and then ethyl acetate (EtOAc).
-
The target compound is most likely to be concentrated in the ethyl acetate fraction. Collect and concentrate each fraction separately.
-
Step 3: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Rationale: This is the primary purification step to separate compounds within the active fraction (EtOAc) based on their differential adsorption to the silica stationary phase.
-
Protocol: Pack a glass column with silica gel (70-230 mesh) using an n-hexane:ethyl acetate gradient as the mobile phase. Start with a low polarity mobile phase (e.g., 95:5 n-hexane:EtOAc) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions that show a similar profile and a spot corresponding to the expected Rf value of the target compound.
-
-
Preparative HPLC (High-Performance Liquid Chromatography):
-
Rationale: For final purification to achieve high purity (>95%), a preparative HPLC step is essential. A reverse-phase column (e.g., C18) is typically used for polar compounds.
-
Protocol: Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol). Use a mobile phase of methanol and water (often with a small amount of acid like formic acid to improve peak shape) in an isocratic or gradient elution. Monitor the eluent with a UV detector and collect the peak corresponding to this compound.
-
Workflow Visualization
The entire process from plant material to pure compound can be visualized as follows:
Caption: Workflow for the isolation of the target compound.
Putative Biosynthetic Pathway
The biosynthesis of this compound in plants likely originates from the shikimate pathway, which is the primary route for the production of aromatic amino acids and other phenolic compounds in plants and microorganisms.[11]
-
Shikimate Pathway: The pathway begins with precursors from glycolysis and the pentose phosphate pathway, leading to the formation of chorismate. Chorismate is a critical branch-point intermediate.
-
Formation of p-Hydroxybenzoic Acid (4-HBA): Chorismate is converted to 4-HBA by the enzyme chorismate lyase. This is a known pathway in many organisms.[11]
-
Prenylation and Modification: The final steps to form this compound would involve the modification of the aromatic ring or a precursor. A plausible route involves the prenylation of a benzoic acid precursor followed by hydration. An alternative involves the addition of an isoprenoid-derived three-carbon unit.
The proposed pathway highlights key enzymatic steps that could be targets for future biosynthetic studies.
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Potential applications of 4-(2-Hydroxypropan-2-yl)benzoic acid in organic synthesis
An In-Depth Technical Guide to the Synthetic Applications of 4-(2-Hydroxypropan-2-yl)benzoic Acid
Introduction: A Bifunctional Building Block for Modern Synthesis
In the landscape of organic synthesis, the strategic value of a molecule is often defined by its functional group versatility and structural rigidity. This compound, a seemingly simple aromatic compound, emerges as a highly potent building block for chemists in research, materials science, and drug development. Its unique architecture, featuring a carboxylic acid and a tertiary benzylic alcohol on a rigid phenyl scaffold, offers two distinct and orthogonally reactive sites. This guide provides a senior application scientist's perspective on the untapped potential of this molecule, moving beyond theoretical possibilities to deliver field-proven insights and actionable protocols. We will explore its core reactivity, its application as a monomer in polymer chemistry, and its potential as a sophisticated linker and scaffold in medicinal chemistry.
Physicochemical Properties & Synthesis
Understanding the fundamental characteristics of a reagent is the bedrock of its effective application. The properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 3609-50-5 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| XlogP | 1.9 | [1] |
| Monoisotopic Mass | 180.078644241 Da | [1] |
Authoritative Synthesis Protocol: Grignard Addition to a Benzoate Ester
A reliable and scalable synthesis is crucial for the adoption of any building block. The most direct route involves a Grignard reaction with a 4-acetylbenzoic acid derivative.[4] This two-step process is favored for its high efficiency and control. The initial esterification of the carboxylic acid is a critical step; it protects the acidic proton from quenching the highly basic Grignard reagent, directing the nucleophilic attack exclusively to the ketone carbonyl.
Caption: Synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
-
Esterification:
-
To a solution of 4-acetylbenzoic acid (1 equiv.) in methanol (5 mL per gram of acid), add concentrated sulfuric acid (0.05 equiv.) dropwise at 0°C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 4-acetylbenzoate, which can often be used without further purification.
-
-
Grignard Reaction and Hydrolysis:
-
Dissolve methyl 4-acetylbenzoate (1 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0°C.
-
Add methylmagnesium bromide (1.1 equiv., 3M solution in diethyl ether) dropwise, maintaining the temperature below 5°C. The addition of the Grignard reagent to the ketone is significantly faster than to the ester.[4]
-
Stir at 0°C for 1 hour, then allow to warm to room temperature for an additional hour.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl at 0°C.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield crude methyl 4-(2-hydroxypropan-2-yl)benzoate.
-
To this crude ester, add a 2M solution of NaOH in 1:1 water/methanol and stir at 50°C for 2 hours.
-
Cool the mixture and acidify to pH ~2 with 1M HCl. The desired product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.
-
Core Reactivity and Strategic Manipulations
The synthetic utility of this molecule stems from the distinct reactivity of its two functional groups.
Caption: Reaction versatility of this compound.
Reactions of the Carboxylic Acid Moiety: Amide and Ester Formation
The carboxylic acid is readily converted into amides and esters, which are cornerstone reactions in medicinal chemistry and materials science.
Amide Bond Formation: Direct condensation with an amine requires activation of the carboxylic acid. The choice of coupling reagent is critical to ensure high yield and, in the case of chiral amines, to prevent racemization.[5]
Table 2: Comparison of Common Amide Coupling Reagents
| Reagent | Activating Agent | Advantages | Considerations |
| EDC/HOBt | Carbodiimide/Additive | Low cost, water-soluble byproduct.[6] | Can cause racemization of α-amino acids. |
| HATU/DIEA | Uronium Salt/Base | Fast reaction rates, low racemization, high yields.[7] | Higher cost, requires non-nucleophilic base. |
| HBTU/DIEA | Uronium Salt/Base | Similar to HATU, widely used.[7] | Slightly less effective at preventing racemization than HATU. |
Authoritative Protocol: HATU-Mediated Amide Coupling
-
Dissolve this compound (1 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIEA) (2.5 equiv.) and stir the mixture for 15 minutes at room temperature to form the activated ester.
-
Add the desired amine (1.05 equiv.) and continue stirring at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with 0.5 M citric acid, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Reactions of the Tertiary Alcohol Moiety: Dehydration
The tertiary benzylic alcohol is generally resistant to oxidation.[4] However, under acidic conditions, it can readily undergo E1 elimination to form a styrenic double bond. This transformation opens a new avenue for its use, particularly in polymer chemistry, by introducing a reactive alkene functional group.
Authoritative Protocol: Acid-Catalyzed Dehydration
-
Suspend this compound (1 equiv.) in toluene in a flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 equiv.).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the alkene product.
-
Monitor the reaction by TLC. Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Wash the toluene solution with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield 4-(prop-1-en-2-yl)benzoic acid.
Application in Polymer Chemistry: An A-B Monomer for High-Performance Polyesters
The dual functionality of this compound makes it an ideal A-B type monomer for step-growth polymerization. The resulting aromatic polyesters are expected to have high thermal stability and rigidity, characteristic of polymers derived from hydroxy benzoic acids.[8] The bulky isopropanol-derived side group may disrupt chain packing, potentially leading to amorphous polymers with enhanced solubility and unique mechanical properties.
Caption: Workflow for self-condensation polymerization.
Experimental Protocol: Melt Polycondensation
-
Place this compound and a suitable catalyst (e.g., antimony trioxide, 300 ppm) in a polymerization reactor equipped with a mechanical stirrer and a vacuum line.
-
Heat the reactor to a temperature just above the monomer's melting point under a slow stream of nitrogen to form a homogenous melt and initiate oligomerization.
-
Gradually increase the temperature (e.g., to 250-280°C) while slowly reducing the pressure to <1 Torr. This is the crucial step where water is removed, driving the reaction to form a high molecular weight polymer, as evidenced by a significant increase in melt viscosity.
-
Maintain these conditions for several hours until the desired viscosity is achieved.
-
Cool the reactor and dissolve the resulting polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter and dry the purified polyester under vacuum.
Application in Medicinal Chemistry: A Privileged Scaffold and Linker
Benzoic acid derivatives are a cornerstone in drug discovery, serving as essential building blocks for active pharmaceutical ingredients.[9][10] The this compound scaffold offers several compelling features for the medicinal chemist:
-
Defined Exit Vectors: The para-substitution pattern provides a well-defined linear geometry for connecting to other molecular fragments.
-
Hydrogen Bonding: The tertiary alcohol provides both a hydrogen bond donor (OH) and acceptor (O), while the carboxylic acid provides a strong hydrogen bond acceptor. These features are critical for molecular recognition at a protein target.
-
Improved Physicochemical Properties: The gem-dimethyl groups and the tertiary alcohol can increase the three-dimensional character (sp³) of a molecule, which is often correlated with improved solubility and metabolic stability compared to flat aromatic systems.
-
Rigid Linker: The phenyl ring provides a rigid spacer, which is highly desirable in applications like designing Proteolysis Targeting Chimeras (PROTACs), where precise positioning of a warhead and an E3 ligase ligand is required.
Conclusion and Future Outlook
This compound is more than a simple aromatic acid; it is a versatile and strategic platform for innovation. Its dual functionality, coupled with a rigid core, allows for the rational design of complex amides and esters for drug discovery, the creation of novel styrene derivatives, and the synthesis of high-performance aromatic polyesters. The protocols and insights provided in this guide serve as a foundation for researchers and developers to unlock the full potential of this valuable synthetic intermediate. As the demand for molecules with greater three-dimensional complexity and tailored physicochemical properties grows, the applications for this compound are set to expand significantly across the chemical sciences.
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An In-depth Technical Guide to 4-(2-Hydroxypropan-2-yl)benzoic Acid for Advanced Polymer Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-(2-hydroxypropan-2-yl)benzoic acid, a versatile monomer for the synthesis of advanced polymers. While literature on the direct polymerization of this specific monomer is nascent, this document, intended for researchers, scientists, and drug development professionals, extrapolates from established principles of polymer chemistry to present its synthesis, characterization, and potential polymerization pathways. By detailing robust, albeit analogous, experimental protocols and discussing the anticipated properties of the resultant polymers, this guide serves as a foundational resource to spur innovation and exploration in the development of novel polyesters and other polymeric materials.
Introduction: The Potential of a Unique Monomer
This compound is a bifunctional aromatic compound possessing both a carboxylic acid and a tertiary alcohol functional group.[1][2][3] This unique structure presents intriguing possibilities for polymer synthesis, particularly in the realm of polyesters. The presence of the isopropanol moiety introduces a non-linear, bulky side group to the aromatic backbone, which can significantly influence the physical and chemical properties of the resulting polymers. Unlike its simpler analogue, 4-hydroxybenzoic acid, which is a cornerstone for liquid crystal polymers, the tertiary alcohol in this compound offers a different steric and electronic profile.[4] This could lead to polymers with enhanced solubility, modified thermal properties, and potentially novel applications in drug delivery, specialty coatings, and advanced materials.
This guide will first detail the synthesis and characterization of the this compound monomer. Subsequently, it will explore its potential in polymer synthesis through step-growth polymerization, providing theoretical frameworks and analogous experimental protocols.
Synthesis of this compound Monomer
The synthesis of this compound can be approached through several established organic chemistry methodologies. A highly effective and scalable method involves the Grignard reaction, utilizing a protected carboxylate on a phenylmagnesium bromide species, followed by reaction with acetone.
Synthetic Pathway: Grignard Reaction
A plausible and efficient route to synthesize this compound is via the Grignard reaction of a protected 4-bromobenzoic acid derivative with acetone. The carboxylic acid must be protected to prevent it from reacting with the Grignard reagent.
Caption: Synthetic pathway for this compound via a Grignard reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Magnesium turnings
-
Iodine (crystal)
-
Tetrahydrofuran (THF, anhydrous)
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification of 4-Bromobenzoic Acid:
-
In a round-bottom flask, suspend 4-bromobenzoic acid in an excess of methanol.
-
Slowly add thionyl chloride dropwise at 0 °C.
-
Reflux the mixture for 4 hours.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromobenzoate.
-
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of methyl 4-bromobenzoate in anhydrous THF to initiate the reaction.
-
Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining solution of methyl 4-bromobenzoate in THF dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 4-(methoxycarbonyl)phenylmagnesium bromide.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of anhydrous acetone in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Hydrolysis and Purification:
-
Quench the reaction by slowly pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, methyl 4-(2-hydroxypropan-2-yl)benzoate, can then be hydrolyzed to the final product by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid.
-
The precipitated this compound can be purified by recrystallization.
-
Characterization of this compound
Thorough characterization of the monomer is crucial to ensure its purity and suitability for polymerization.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to off-white solid | Inferred |
| Melting Point | Not available | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol, acetone) | Inferred |
Spectroscopic Data (Predicted and Analogous)
-
¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum would show characteristic peaks for the aromatic protons (two doublets in the range of 7.5-8.0 ppm), a singlet for the hydroxyl proton, and a singlet for the two methyl groups (around 1.5 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR would display signals for the carboxylic carbon (around 167 ppm), the quaternary carbon of the isopropanol group (around 70 ppm), the aromatic carbons, and the methyl carbons (around 30 ppm). For comparison, the aromatic carbons of 4-hydroxybenzoic acid appear at approximately 115, 121, 131, and 162 ppm.[4][5][6]
-
FTIR (KBr, cm⁻¹): The infrared spectrum is expected to exhibit a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), another O-H stretch from the tertiary alcohol (around 3400 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1680 cm⁻¹), and C-O stretching vibrations.[7][8][9]
-
Mass Spectrometry (GC-MS): The mass spectrum should show a molecular ion peak at m/z = 180.[1]
Polymer Synthesis from this compound
Due to the presence of both a hydroxyl and a carboxylic acid group, this compound is an ideal candidate for the synthesis of polyesters via step-growth polymerization.
Polycondensation Strategies
Direct self-condensation of the monomer can be challenging due to the high temperatures required, which might lead to side reactions involving the tertiary alcohol. A more controlled approach involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid can be activated, for example, by conversion to an acid chloride or by in-situ activation methods.
-
Polycondensation: The activated monomer then undergoes polycondensation.
A common and effective method for synthesizing polyesters from hydroxy acids is melt polycondensation, often with a catalyst.
Caption: General workflow for melt polycondensation of this compound.
Analogous Experimental Protocol: Melt Polycondensation
This protocol is based on general procedures for the synthesis of aromatic polyesters.
Materials:
-
This compound (high purity)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)
-
High-boiling point solvent (optional, for solution polymerization)
Procedure:
-
Charging the Reactor: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with the monomer and a catalytic amount of the chosen catalyst.
-
Inert Atmosphere: The reactor is purged with dry nitrogen to remove oxygen.
-
Heating and Oligomerization: The temperature is gradually increased under a slow stream of nitrogen to melt the monomer and initiate the esterification reaction. Water will be evolved and can be collected. This stage is typically carried out at a temperature range of 180-220 °C for several hours.
-
Polycondensation: The temperature is further increased (e.g., to 250-280 °C), and a high vacuum is applied to facilitate the removal of the condensation byproduct (water) and drive the polymerization to achieve a high molecular weight polymer. The viscosity of the melt will increase significantly during this stage.
-
Polymer Isolation: After the desired reaction time, the reactor is cooled under nitrogen, and the solid polymer is isolated. The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
Anticipated Polymer Properties and Characterization
The resulting polymer, poly(4-(2-hydroxypropan-2-yl)benzoate), is expected to have distinct properties due to its unique chemical structure.
Expected Properties
-
Solubility: The bulky isopropanol side group is likely to disrupt chain packing, potentially leading to improved solubility in common organic solvents compared to linear aromatic polyesters.
-
Thermal Properties: The glass transition temperature (Tg) is expected to be relatively high due to the rigid aromatic backbone. The bulky side group might hinder crystallization, leading to an amorphous or semi-crystalline polymer.
-
Mechanical Properties: The polymer is anticipated to be a rigid material, with its mechanical strength and modulus depending on the achieved molecular weight and degree of crystallinity.
Polymer Characterization
The synthesized polymer should be characterized using standard techniques:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
NMR and FTIR Spectroscopy: To confirm the chemical structure of the polymer repeating unit.
Potential Applications
Polymers derived from this compound could find applications in various fields:
-
Drug Delivery: The potential for chemical modification of the tertiary hydroxyl group could be exploited for attaching drugs or targeting moieties. The polymer's properties could be tuned for controlled release applications.
-
Advanced Coatings: The aromatic backbone suggests good thermal and chemical resistance, making these polymers candidates for high-performance coatings.
-
Blends and Composites: The unique structure could be used to modify the properties of other polymers in blends or as a matrix for composites.
Conclusion
This compound represents a promising but underexplored monomer for the synthesis of novel polyesters. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and polymerization based on established chemical principles. The anticipated unique properties of polymers derived from this monomer warrant further experimental investigation, which could open new avenues in materials science and pharmaceutical applications. It is the author's hope that this guide will serve as a catalyst for such research endeavors.
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Biological activity of 4-(2-Hydroxypropan-2-yl)benzoic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 4-(2-Hydroxypropan-2-yl)benzoic Acid Derivatives
Executive Summary
The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a vast array of therapeutic agents. Within this class, 4-hydroxybenzoic acid and its derivatives are of particular interest due to their widespread presence in nature and their diverse, well-documented biological activities. This guide focuses on the chemical properties and biological potential of a specific derivative, This compound , using it as a central example to explore the broader therapeutic landscape of its chemical class. We will delve into the synthesis, mechanisms of action, and structure-activity relationships that govern the antimicrobial, antioxidant, and anti-cancer activities of these compounds, providing field-proven experimental protocols for their evaluation.
Introduction: The 4-Hydroxybenzoic Acid Scaffold
4-Hydroxybenzoic acid (PHBA) is a phenolic compound found in numerous plants and is a precursor to parabens, which are widely used as preservatives in the cosmetic, pharmaceutical, and food industries.[1] The core structure, featuring a carboxylic acid and a phenolic hydroxyl group on a benzene ring, is a versatile pharmacophore. The derivative at the heart of this guide, this compound, modifies the standard PHBA structure by introducing a tertiary alcohol group at the para-position. This modification significantly alters the molecule's steric and electronic properties, suggesting a unique biological activity profile worthy of investigation. This compound has been identified in natural sources such as the plant Eupatorium fortunei.[2]
The biological activities associated with PHBA derivatives are extensive, including antimicrobial, antioxidant, anti-inflammatory, and antidiabetic properties.[1] Understanding how the specific C(CH3)2OH substituent of this compound modulates these activities is a key objective for developing novel therapeutic agents.
Synthesis and Characterization
The synthesis of 4-hydroxybenzoic acid derivatives is well-established, with esterification being a primary method for creating analogs like parabens. While a specific, documented synthesis for this compound from a common starting material was not identified in the immediate literature, a plausible and common approach involves the modification of a precursor like 4-methoxybenzoic acid.
General Synthetic Workflow
A common strategy for synthesizing substituted benzoic acids involves protecting the hydroxyl group, performing modifications on another part of the ring, and then deprotecting the hydroxyl group. For instance, 4-methoxybenzoic acid can be digested with hydrobromic acid and acetic acid to yield 4-hydroxybenzoic acid.[3] Modifications to the para-substituent would typically be performed prior to this deprotection step.
Below is a generalized workflow for the synthesis and purification of such derivatives.
Caption: General workflow for synthesis and purification.
Key Biological Activities and Mechanisms of Action
The therapeutic potential of this compound derivatives can be inferred from the extensive research on related compounds.
Antimicrobial Activity
The esters of 4-hydroxybenzoic acid, known as parabens, are renowned for their antimicrobial properties.[1] Their mechanism involves disrupting the synthesis of DNA and RNA, inactivating enzymes, and compromising the integrity of microbial cell membranes.[4]
Structure-Activity Relationship (SAR): A crucial factor governing the antimicrobial efficacy of parabens is lipophilicity. As the length of the alkyl ester chain increases (e.g., from methyl to butyl paraben), the antimicrobial activity generally increases.[4] This is because greater lipophilicity facilitates the compound's ability to cross the microbial cell wall. The 4-(2-Hydroxypropan-2-yl) substituent, being more polar than a simple alkyl chain, might result in lower antimicrobial activity compared to traditional parabens, but could offer advantages in aqueous formulations due to better solubility.[5][6]
| Compound Class | Key Structural Feature | Effect on Antimicrobial Activity | Reference |
| Parabens | Linear alkyl ester chain | Activity increases with chain length (lipophilicity) | [4] |
| Glycerol Esters | Hydrophilic glycerol ester | Comparable activity to parabens at low concentrations | [5][6] |
| 4-HBA | Parent carboxylic acid | Generally lower activity than its esters | [1] |
Antioxidant Activity
Phenolic acids are effective antioxidants due to the ability of the hydroxyl group (-OH) on the aromatic ring to donate a hydrogen atom to stabilize free radicals.[7] This radical-scavenging activity is critical for mitigating oxidative stress, a key factor in many chronic diseases. The primary mechanisms include hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT).[8][9] The presence of the phenolic hydroxyl group in this compound makes it a prime candidate for possessing antioxidant properties.
Anti-Cancer and Anti-Inflammatory Activity
Several studies have linked hydroxybenzoic acid derivatives to anti-inflammatory and antitumor effects.[1] One of the key mechanisms implicated is the modulation of critical cell signaling pathways. For instance, certain derivatives have been shown to influence the PI3K/Akt pathway.[7] The PI3K/Akt/mTOR signaling cascade is a central regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[10][11] Compounds that can inhibit this pathway are therefore of significant interest as targeted cancer therapies.[12]
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of novel derivatives like this compound, a series of standardized in-vitro assays are essential.
Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay quantifies the ability of a compound to act as a free radical scavenger.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. When it accepts an electron or hydrogen atom from an antioxidant, it is neutralized to the yellow-colored diphenylpicrylhydrazine.[7] This color change, measured by a spectrophotometer at ~517 nm, is proportional to the antioxidant capacity of the sample.[9][13]
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol. Prepare a series of dilutions of the test compound (e.g., 10, 25, 50, 100 µg/mL) in methanol. Ascorbic acid or Trolox can be used as a positive control.[14]
-
Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to respective wells. Add 100 µL of the DPPH stock solution to each well. A blank well should contain only 100 µL of methanol and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) can then be determined by plotting inhibition percentage against compound concentration.[14]
-
Protocol: MTT Assay (Cytotoxicity and Anti-Cancer Activity)
This colorimetric assay is a standard for assessing cell viability and the cytotoxic effects of a compound.[15]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to form insoluble purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[18]
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C with 5% CO2.[17]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[17][18]
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[19]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value, representing the concentration that inhibits 50% of cell growth, can be determined from the dose-response curve.
-
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An In-Depth Technical Guide to the Safe Handling of 4-(2-Hydroxypropan-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-(2-Hydroxypropan-2-yl)benzoic acid. Designed for professionals in research and drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure both personal safety and experimental integrity. The information herein is grounded in authoritative sources and established laboratory safety principles.
Compound Profile and Hazard Identification
This compound (CAS No. 3609-50-5) is an aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid group and a tertiary alcohol on an aromatic ring, dictates its chemical reactivity and toxicological profile.
Chemical and Physical Properties
A thorough understanding of the compound's physical properties is fundamental to its safe handling. These properties inform storage conditions, appropriate personal protective equipment (PPE), and emergency response procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White crystalline powder or colorless crystals | Inferred from benzoic acid[2] |
| Solubility | Slightly soluble in water; soluble in alcohol | Inferred from benzoic acid[3] |
GHS Classification and Hazard Statement
Globally Harmonized System (GHS) classifications provide a standardized understanding of the primary hazards associated with a chemical. This compound is classified as follows:
-
Skin Irritation (Category 2) - H315: Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.[1]
The GHS pictograms associated with these hazards are:
Toxicological Assessment: An Evidence-Based Approach
While specific toxicological data for this compound is limited, a conservative approach to handling is warranted based on the known hazards of structurally similar compounds, such as benzoic acid and 4-hydroxybenzoic acid.
-
Oral Toxicity: For the related compound 4-hydroxybenzoic acid, the oral LD50 in rats is reported to be greater than 2,000 mg/kg, suggesting low acute oral toxicity.[2] However, ingestion should always be avoided.
-
Dermal and Inhalation Toxicity: The primary routes of occupational exposure are dermal contact and inhalation of dust particles. The GHS classification underscores that this compound is an irritant to the skin and respiratory tract.[1] Prolonged or repeated exposure may lead to dermatitis or respiratory discomfort.[3]
-
Metabolism and Excretion: Benzoic acid and its derivatives are typically metabolized in the liver and excreted in the urine.[4][5] For professionals in drug development, understanding the metabolic pathways of such compounds is crucial for assessing potential bioaccumulation and systemic effects. Benzoic acid is known to be conjugated with glycine to form hippuric acid, which is then renally cleared.[4]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The principle of "as low as reasonably practicable" (ALARP) should guide all exposure control strategies. A combination of engineering controls and appropriate PPE is essential for the safe handling of this compound.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of the solid compound that may generate dust should be conducted in a well-ventilated area. A chemical fume hood is required when handling larger quantities or when there is a potential for aerosolization.
-
Contained Systems: For repetitive tasks or when handling significant quantities, the use of glove boxes or other contained systems should be considered to minimize exposure.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or dust generation.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.
-
Lab Coat: A buttoned lab coat should be worn to protect street clothing and skin from contamination.
-
-
Respiratory Protection: In situations where engineering controls cannot adequately control airborne dust concentrations, a NIOSH-approved respirator with a particulate filter may be necessary.
Caption: A decision workflow for selecting appropriate PPE.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring the stability of the compound.
Handling
-
Avoid Dust Formation: As a solid, the primary handling hazard is the inhalation of dust. Use weighing paper or a spatula to transfer the solid, and avoid any actions that could cause it to become airborne.
-
Grounding: When transferring large quantities of the powder, there is a potential for the build-up of static electricity, which could ignite dust clouds. Ensure all equipment is properly grounded.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.
-
Incompatibilities: Store separately from strong oxidizing agents, bases, and reducing agents.[3] A dedicated cabinet for organic acids is recommended. Do not store in metal cabinets, as corrosive vapors can damage them over time.
Emergency Procedures: Preparedness and Response
A well-defined emergency plan is critical for mitigating the consequences of accidental exposure or spills.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Accidental Release Measures
The response to a spill will depend on its size and location.
Caption: A workflow for responding to a chemical spill.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use designated, clearly labeled, and leak-proof containers for all waste.
-
Segregation: Do not mix carboxylic acid waste with other waste streams, especially bases or strong oxidizing agents.
-
Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[7] Dilute, uncontaminated solutions may be eligible for neutralization and drain disposal in some jurisdictions, but this must be confirmed with the EHS office.[7][8][9]
Conclusion
The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles of engineering controls, personal protective equipment, and safe work practices outlined in this guide, professionals can minimize their risk of exposure and ensure a safe laboratory environment.
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4-(2-Hydroxypropan-2-yl)benzoic acid derivatives in medicinal chemistry
An In-Depth Technical Guide to 4-(2-Hydroxypropan-2-yl)benzoic Acid Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold has emerged as a "privileged" structure in modern medicinal chemistry. Its unique combination of a tertiary alcohol, a carboxylic acid, and a substituted aromatic ring provides a versatile template for designing potent and selective modulators of various biological targets. This guide offers a deep dive into the synthesis, key therapeutic applications, and structure-activity relationships (SAR) of these derivatives, with a focus on their roles as Selective Androgen Receptor Modulators (SARMs) and Peroxisome Proliferator-Activated Receptor (PPAR) modulators.
Part 1: The Chemical Foundation: Synthesis and Access to the Core Scaffold
The synthetic accessibility of a core scaffold is paramount for its exploration in medicinal chemistry. The this compound framework can be constructed through robust and scalable chemical reactions, most notably the Grignard reaction.
Core Synthesis via Grignard Reaction: A Validated Protocol
The addition of an organometallic reagent to a carbonyl group is a classic and highly effective method for C-C bond formation. The synthesis of the title scaffold typically begins with a para-substituted benzoic acid ester, which is reacted with an excess of a methyl Grignard reagent.
Objective: To provide a reliable, step-by-step laboratory procedure for the synthesis of the this compound core.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources (like water), which would quench the reagent and halt the desired reaction. Therefore, all glassware must be flame-dried, and solvents must be anhydrous.
-
Ester Protection: The acidic proton of the benzoic acid starting material would react with the Grignard reagent. Therefore, the carboxylic acid is protected as an ester (e.g., methyl ester) to prevent this side reaction.
-
Acidic Workup: The initial product is a magnesium alkoxide salt. A mild acid workup is required to protonate the alkoxide, forming the tertiary alcohol, and to hydrolyze the ester back to the carboxylic acid in a single step.
Experimental Protocol:
-
Starting Material: Begin with methyl 4-formylbenzoate or a similar keto-ester. For this example, we will illustrate the principle using methyl 4-acetylbenzoate.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), place methyl 4-acetylbenzoate dissolved in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Slowly add a solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) dropwise to the stirred solution. Two equivalents are needed: one to react with the ketone and a second for the subsequent ester reaction, though for library synthesis, an excess is often used.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Hydrolysis & Purification: Add 1 M hydrochloric acid (HCl) to hydrolyze the ester. The product will precipitate out of the solution. The crude product is then extracted with ethyl acetate, the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
Caption: A streamlined workflow for the Grignard-based synthesis.
Part 2: Therapeutic Landscape and Mechanisms of Action
Derivatives of this scaffold have shown remarkable promise in modulating key nuclear receptors that govern metabolism and anabolism.
Selective Androgen Receptor Modulators (SARMs)
SARMs represent a major therapeutic application for this chemical class.[1] They are designed to bind to the androgen receptor (AR) and exhibit tissue-selective activation of androgenic signaling.[1] The goal is to harness the anabolic benefits of androgens in muscle and bone while avoiding the undesirable androgenic side effects in tissues like the prostate and skin.[2] This makes them highly attractive for treating muscle wasting (sarcopenia, cachexia) and osteoporosis.[2][3]
Mechanism of Action: Nonsteroidal SARMs bind to the AR's ligand-binding pocket.[1] This binding event induces a specific conformational change in the receptor, which is distinct from the change induced by endogenous androgens like testosterone. The SARM-AR complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs). The unique conformation of the SARM-bound receptor dictates the recruitment of a specific profile of co-activator and co-repressor proteins. This tissue-specific co-regulator recruitment is the molecular basis for the tissue-selective activity of SARMs.
Signaling Pathway of a SARM
Caption: The tissue-selective mechanism of action for a SARM.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulators
PPARs are a family of nuclear receptors comprising three isoforms (α, γ, and δ) that act as master regulators of lipid and glucose metabolism.[4][5][6] They are validated drug targets for metabolic disorders like type 2 diabetes and dyslipidemia.[5][7]
-
PPARα: Highly expressed in the liver, its activation leads to increased fatty acid oxidation and a reduction in triglyceride levels.[5][6] Fibrates are a class of PPARα agonists used to treat hyperlipidemia.[6]
-
PPARγ: Primarily found in adipose tissue, PPARγ is a key regulator of adipogenesis and insulin sensitivity.[5][6] The thiazolidinedione (TZD) class of drugs (e.g., pioglitazone) are PPARγ agonists used to treat type 2 diabetes by improving insulin sensitivity.[6]
-
PPARδ (or β): Ubiquitously expressed, it plays a role in fatty acid oxidation in muscle.[7]
Derivatives of this compound have been developed as potent PPAR modulators, including dual PPARα/γ agonists, which aim to simultaneously address dyslipidemia and insulin resistance.[4]
Part 3: Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective activity. The SAR can be dissected by considering the three main components of the molecule.
| Molecular Component | Modification Strategy | General Impact on Biological Activity |
| Aromatic Ring | Introduction of substituents (e.g., halogens, methyl, nitro groups).[8] | Modulates electronic properties and lipophilicity, directly impacting receptor binding affinity and selectivity. Steric bulk can influence the fit within the ligand-binding pocket.[8] |
| Carboxylic Acid | Bioisosteric replacement (e.g., with tetrazoles), esterification (prodrugs), or amidation. | The acidic group is often a key hydrogen bonding anchor to the receptor's active site.[8] Modifications can alter binding modes, cell permeability, and pharmacokinetic profiles. |
| Tertiary Alcohol | Replacement with other H-bond donors/acceptors, modification of alkyl groups. | This group often forms a critical hydrogen bond interaction within the binding site. Its size and hydrogen bonding capacity are crucial for high-affinity binding. |
Table 1. Key Structure-Activity Relationship Trends for this compound Derivatives.
Conclusion and Future Outlook
The this compound core is a testament to the power of a well-designed chemical scaffold. Its derivatives have proven to be highly effective modulators of challenging targets like the androgen and PPAR nuclear receptors. The synthetic tractability of the core allows for extensive chemical exploration, leading to compounds with fine-tuned potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on developing next-generation modulators with even greater tissue selectivity and improved safety profiles, potentially leading to novel therapies for a host of metabolic and age-related diseases.
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A Theoretical and Computational Guideline for the Preclinical Assessment of 4-(2-Hydroxypropan-2-yl)benzoic acid
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational evaluation of 4-(2-Hydroxypropan-2-yl)benzoic acid, a molecule of interest in medicinal chemistry. In the absence of extensive experimental data, in silico methods offer a robust and cost-effective strategy for early-stage drug discovery and development. This document outlines a logical, multi-step computational workflow, beginning with fundamental quantum chemical calculations to elucidate the molecule's intrinsic properties, followed by molecular docking simulations to explore potential biological targets, and culminating in the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for a thorough computational assessment.
Introduction: The Rationale for a Computational Approach
This compound, a derivative of benzoic acid, presents a scaffold with potential for diverse pharmacological applications. Its structural features, including a carboxylic acid group and a tertiary alcohol, suggest possible interactions with various biological targets. However, before embarking on costly and time-consuming experimental studies, a theoretical and computational investigation can provide invaluable insights into its physicochemical properties, potential efficacy, and safety profile.
Computer-aided drug design (CADD) has become an indispensable tool in modern pharmaceutical research, accelerating the identification and optimization of lead compounds.[1] By leveraging computational models, we can predict a molecule's behavior at the atomic level, offering a rationale for its biological activity and guiding further experimental design. This guide will detail a systematic in silico evaluation of this compound, demonstrating the power of theoretical calculations in preclinical drug discovery.
Foundational Analysis: Quantum Chemical Calculations with Density Functional Theory (DFT)
The first step in our computational workflow is to understand the intrinsic electronic and structural properties of this compound. Density Functional Theory (DFT) is a powerful quantum mechanical method that allows for the accurate calculation of molecular geometries, vibrational frequencies, and electronic properties.[2]
Geometry Optimization
An accurate three-dimensional structure is the cornerstone of any molecular modeling study. Geometry optimization seeks to find the lowest energy conformation of the molecule.
Protocol for Geometry Optimization:
-
Software: Gaussian 09/16, ORCA, or similar quantum chemistry software.
-
Method: B3LYP hybrid functional. This functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[2]
-
Basis Set: 6-311++G(d,p). This basis set is robust for capturing the electronic structure of molecules containing hydrogen and second-row elements.
-
Solvation Model: The Polarizable Continuum Model (PCM) can be employed to simulate the effects of a solvent (e.g., water or DMSO) on the molecular geometry.
-
Verification: A frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
Vibrational Analysis and Spectroscopic Prediction
The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum can be compared with experimental data for validation of the computational method. For the parent compound, 4-hydroxybenzoic acid, detailed theoretical and experimental vibrational analyses have been performed, providing a solid reference for our target molecule.[2]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. A smaller gap suggests higher reactivity.[3]
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in predicting sites of intermolecular interactions, such as hydrogen bonding.[3]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C10H12O3 | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| XlogP | 1.9 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Target Identification and Interaction: Molecular Docking
Given the structural similarities of this compound to known anti-inflammatory agents, a plausible biological target is the cyclooxygenase (COX) enzyme.[5] Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[6][7]
Rationale for Targeting COX-2
The COX enzyme exists in two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs with reduced gastrointestinal side effects.[5][8]
Workflow for Molecular Docking:
Caption: Workflow for in silico ADMET prediction.
Protocol for ADMET Prediction:
-
Software: Utilize web-based platforms such as SwissADME, pkCSM, or commercial software packages.
-
Input: Provide the SMILES string or the 3D structure of this compound.
-
Analysis of Key Parameters:
-
Absorption: Assess parameters like human intestinal absorption and Caco-2 cell permeability to predict oral bioavailability.
-
Distribution: Evaluate blood-brain barrier (BBB) penetration and plasma protein binding. High BBB penetration may be desirable for CNS targets but can be a liability otherwise.
-
Metabolism: Predict interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of key CYP isoforms can lead to drug-drug interactions.
-
Toxicity: Screen for potential mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).
-
Table 2: Representative ADMET Parameters for In Silico Evaluation
| Category | Parameter | Importance |
| Absorption | Human Intestinal Absorption | Predicts oral bioavailability. |
| Caco-2 Permeability | In vitro model for intestinal absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Crucial for CNS drugs and a potential liability for others. |
| Plasma Protein Binding | Affects the free drug concentration. | |
| Metabolism | CYP2D6/3A4 Inhibition | Major enzymes in drug metabolism; inhibition can cause adverse effects. |
| Toxicity | AMES Toxicity | Predicts mutagenic potential. |
| hERG I Inhibition | Indicator of potential cardiotoxicity. |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the theoretical evaluation of this compound. By systematically applying DFT calculations, molecular docking, and ADMET prediction, researchers can gain significant insights into the molecule's potential as a drug candidate before committing to extensive experimental validation.
The theoretical data generated through these methods provides a strong foundation for:
-
Guiding chemical synthesis: The computational results can inform the design of more potent and selective derivatives.
-
Prioritizing experimental testing: Molecules with favorable in silico profiles can be prioritized for in vitro and in vivo studies.
-
Understanding mechanism of action: The predicted binding modes from docking studies can help elucidate how the molecule interacts with its biological target.
It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. However, when integrated into a drug discovery program, they serve as a powerful tool to accelerate the development of new and effective therapeutics.
References
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- Saravanamoorthy, S. N., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: Molecular Docking and DFT Calculations. Acta Scientific Pharmaceutical Sciences, 5(11), 70-88. [Link]
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An In-depth Technical Guide to 4-(2-Hydroxypropan-2-yl)benzoic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to a comprehensive exploration of 4-(2-hydroxypropan-2-yl)benzoic acid, a fascinating carboxylic acid with potential applications in various scientific fields. As a Senior Application Scientist, my goal is to provide you not just with data, but with a deeper understanding of the scientific principles and practical considerations surrounding this compound. This guide is structured to be a valuable resource, whether you are interested in its synthesis, its natural origins, or its potential as a building block in medicinal chemistry. We will delve into its discovery, synthetic pathways, and what is currently known about its biological significance, all while maintaining a strong foundation in scientific integrity and practical applicability.
Introduction and Physicochemical Properties
This compound, with the CAS number 3609-50-5, is an aromatic carboxylic acid.[1][2][3] Its structure features a benzoic acid core substituted at the para position with a 2-hydroxypropan-2-yl group. This combination of a hydrophilic carboxylic acid and a tertiary alcohol functional group on a moderately lipophilic backbone gives the molecule a unique set of physicochemical properties that are of interest in drug design and materials science.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| CAS Number | 3609-50-5 | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-(2-Hydroxy-2-propyl)benzoic acid, p-(1-Hydroxy-1-methylethyl)benzoic acid | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Boiling Point | 340.8 °C at 760 mmHg | [2] |
| Flash Point | 174.1 °C | [2] |
| Density | 1.204 g/cm³ | [2] |
Discovery and Natural Occurrence
While the exact date and discoverer of the first synthesis of this compound are not well-documented in readily available literature, its presence has been identified in the natural world. This compound is a known constituent of Eupatorium fortunei, a plant used in traditional Chinese medicine.[3][4] Eupatorium fortunei has been investigated for a variety of bioactive compounds, including thymol derivatives, fatty acids, and lignans, some of which have shown anti-inflammatory and cytotoxic activities.[4][5][6] The isolation of this compound from this plant suggests its potential role in the overall pharmacological profile of the plant's extracts. However, specific biological activities attributed directly to this compound from these studies are limited.
Synthetic Pathways
The most logical and commonly referenced synthetic route to this compound is a three-step process starting from 4-acetylbenzoic acid. This pathway leverages fundamental organic reactions, making it an accessible synthesis for many chemistry laboratories.
Caption: Synthetic pathway for this compound.
Step 1: Esterification of 4-Acetylbenzoic Acid
The initial step involves the protection of the carboxylic acid group as a methyl ester. This is crucial to prevent the highly basic Grignard reagent in the subsequent step from reacting with the acidic proton of the carboxylic acid. A Fischer esterification is a standard and effective method for this transformation.
Experimental Protocol: Esterification of 4-Acetylbenzoic Acid
-
Materials:
-
4-Acetylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-acetylbenzoic acid in anhydrous methanol (approximately 20 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.[7]
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 12 hours.[7] Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by slowly adding a 10% sodium carbonate solution until the pH is approximately 7.[7]
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).[7]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-acetylbenzoate as a solid. The product can be further purified by recrystallization if necessary.
-
Step 2: Grignard Reaction with Methyl 4-acetylbenzoate
The ketone functionality of methyl 4-acetylbenzoate is then converted to a tertiary alcohol via a Grignard reaction. Methylmagnesium bromide is a suitable Grignard reagent for this transformation, adding a methyl group to the carbonyl carbon.
Experimental Protocol: Grignard Reaction
-
Materials:
-
Methyl 4-acetylbenzoate
-
Methylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve methyl 4-acetylbenzoate in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(2-hydroxypropan-2-yl)benzoate.
-
Step 3: Hydrolysis of the Methyl Ester
The final step is the deprotection of the carboxylic acid group by hydrolysis of the methyl ester. This is typically achieved under basic conditions (saponification) followed by acidification.
Experimental Protocol: Hydrolysis
-
Materials:
-
Methyl 4-(2-hydroxypropan-2-yl)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve methyl 4-(2-hydroxypropan-2-yl)benzoate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (1.5-2.0 equivalents) and heat the mixture to reflux for 1-4 hours.[8] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 by the dropwise addition of concentrated HCl.[8]
-
The product, this compound, should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Biological Activity and Potential Applications
While extensive biological studies specifically on this compound are not widely published, the broader class of benzoic acid and p-hydroxybenzoic acid derivatives are known to possess a wide range of biological activities. These include antimicrobial, anti-inflammatory, antioxidant, and even anticancer properties.[9][10][11][12]
The presence of this compound in Eupatorium fortunei, a plant with known medicinal uses, suggests that it may contribute to the plant's overall therapeutic effects.[4] Further research is warranted to isolate this compound in larger quantities and perform comprehensive biological screening to elucidate its specific pharmacological profile.
Given its structure, this compound could serve as a valuable scaffold in drug discovery. The carboxylic acid and tertiary alcohol functionalities provide handles for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion and Future Perspectives
This compound is a compound with a well-defined structure and a plausible synthetic pathway. Its natural occurrence in a medicinal plant hints at potential biological activity that is yet to be fully explored. The lack of extensive research on this specific molecule presents an opportunity for future investigations. Key areas for future research include:
-
Optimization of the synthetic protocol to improve yields and scalability.
-
Comprehensive biological screening to identify any significant pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer effects.
-
Derivatization of the core structure to explore structure-activity relationships and develop new chemical entities with therapeutic potential.
This in-depth guide provides a solid foundation for researchers and scientists interested in this compound. By building upon the information presented here, the scientific community can further unravel the potential of this intriguing molecule.
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- 3. This compound | C10H12O3 | CID 226122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical constituents from Eupatorium fortunei and their anti-inflammatory evaluation by in silico and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(2-Hydroxypropan-2-yl)benzoic Acid: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, reliable, and scientifically grounded protocol for the synthesis of 4-(2-Hydroxypropan-2-yl)benzoic acid. This tertiary alcohol derivative of benzoic acid serves as a valuable building block in medicinal chemistry and materials science. The described synthetic route is a three-step process commencing with the readily available 4-acetylbenzoic acid. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical transformations and procedural rationale.
Introduction
This compound is a bifunctional molecule featuring a carboxylic acid and a tertiary alcohol. This unique combination of functional groups makes it an attractive starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients and functional polymers. The synthetic strategy outlined herein involves:
-
Esterification: Protection of the carboxylic acid functionality of 4-acetylbenzoic acid as a methyl ester. This is a crucial step to prevent the acidic proton from interfering with the subsequent organometallic reaction.
-
Grignard Reaction: The nucleophilic addition of a Grignard reagent (methylmagnesium bromide) to the ketone carbonyl of methyl 4-acetylbenzoate to form the corresponding tertiary alcohol.
-
Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid product.
This protocol has been designed to be robust and scalable, with an emphasis on safety, efficiency, and purity of the final product.
Reaction Scheme and Workflow
The overall synthetic pathway is depicted below. Each step is elaborated upon in the detailed protocol section.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Acetylbenzoic Acid | ≥98% | Sigma-Aldrich | |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | VWR | Handle with extreme care. |
| Methylmagnesium Bromide | 3.0 M in Diethyl Ether | Acros Organics | Highly flammable and water-reactive.[1][2][3][4][5] |
| Tetrahydrofuran (THF) | Anhydrous | EMD Millipore | |
| Ammonium Chloride (NH₄Cl) | ACS Reagent | J.T. Baker | |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Merck | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | BDH | |
| Diethyl Ether (Et₂O) | ACS Grade | Macron | |
| Ethyl Acetate (EtOAc) | ACS Grade | Avantor | |
| Hexanes | ACS Grade | Pharmco | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD | |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | ||
| Brine (Saturated NaCl solution) |
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-Acetylbenzoate
This step employs a classic Fischer esterification to protect the carboxylic acid. The use of a large excess of methanol drives the equilibrium towards the product.
Procedure:
-
To a 1000 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetylbenzoic acid (50.0 g, 0.305 mol).
-
Add anhydrous methanol (500 mL). Stir the suspension.
-
Carefully add concentrated sulfuric acid (5.0 mL) dropwise to the stirring suspension.
-
Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (400 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 150 mL) and brine (1 x 150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-acetylbenzoate as a white to off-white solid.[2] The product is typically of sufficient purity for the next step. Expected yield: >90%.
Step 2: Synthesis of Methyl 4-(2-hydroxypropan-2-yl)benzoate
This is a critical Grignard reaction where the nucleophilic methyl group from methylmagnesium bromide attacks the electrophilic carbonyl carbon of the ketone.[6][7] Strict anhydrous conditions are paramount for the success of this reaction.
Procedure:
-
Set up a 1000 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a reflux condenser. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen.
-
Dissolve methyl 4-acetylbenzoate (40.0 g, 0.224 mol) in anhydrous tetrahydrofuran (THF) (300 mL) in the reaction flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 82.2 mL, 0.247 mol, 1.1 equivalents) to the dropping funnel via cannula transfer under a nitrogen atmosphere.
-
Add the Grignard reagent dropwise to the stirred solution of the ester over a period of 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (150 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The product can be purified by column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound
The final step is the saponification of the methyl ester to the desired carboxylic acid, followed by acidification to precipitate the product.[8][9][10]
Procedure:
-
Dissolve the crude methyl 4-(2-hydroxypropan-2-yl)benzoate from the previous step in methanol (200 mL) in a 500 mL round-bottom flask.
-
Add a solution of sodium hydroxide (13.4 g, 0.336 mol) in water (100 mL).
-
Heat the mixture to reflux for 2-4 hours. Monitor the hydrolysis by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (200 mL) and wash with diethyl ether (2 x 100 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice-water bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product can be further purified by recrystallization from a water/ethanol mixture if required.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.8 (s, 1H, COOH), 7.85 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 5.25 (s, 1H, OH), 1.45 (s, 6H, 2 x CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 167.5 (C=O), 149.0 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-C), 125.0 (Ar-CH), 72.0 (C(CH₃)₂OH), 31.0 (CH₃) |
| Melting Point | 190-193 °C |
| Appearance | White to off-white crystalline solid |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-Acetylbenzoic Acid: May cause skin, eye, and respiratory irritation.[11] Handle with care and avoid inhalation of dust.
-
Methylmagnesium Bromide: Extremely flammable and reacts violently with water, releasing flammable gases.[1][2][3][4][5] It is also corrosive and can cause severe skin and eye burns.[1][3][5] Must be handled under an inert atmosphere (nitrogen or argon).
-
Concentrated Acids (H₂SO₄, HCl): Highly corrosive and can cause severe burns. Handle with extreme caution.
-
Sodium Hydroxide: Corrosive and can cause severe burns to skin and eyes.
Always have appropriate spill kits and fire extinguishers readily available. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction. | Increase reflux time. Ensure the methanol is anhydrous. |
| Low yield in Step 2 | Wet glassware or solvent; inactive Grignard reagent. | Ensure all glassware and THF are scrupulously dry. Use freshly purchased or titrated Grignard reagent. |
| Formation of biphenyl byproduct in Step 2 | Reaction of Grignard reagent with unreacted starting material from Grignard synthesis. | This is a common side product. It can be removed during the basic wash in Step 3 or by chromatography. |
| Product does not precipitate in Step 3 | Insufficient acidification. | Check the pH of the solution and add more HCl if necessary. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following these detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable chemical intermediate for their scientific endeavors. The causality-driven explanations for each procedural choice aim to empower the user with a deeper understanding of the underlying chemistry.
References
- Autech Industry Co.,Limited. (2025-03-03). 4-Acetylbenzoic Acid: Comprehensive Overview and Applications.
- PrepChem. (n.d.). Synthesis of Methyl 4-Acetylbenzoate.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methylmagnesium bromide 1.0 M solution in THF.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylmagnesium bromide, 1M solution in THF.
- González, G., et al. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 66(6), 2471–2477.
- The Organic Chemistry Channel - by Dr. Ramasamy. (2023, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube.
- Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?.
- University of Missouri–St. Louis. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- Truman State University. (2012, August 24). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate.
- Vassar College. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
Sources
- 1. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 4. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. rsc.org [rsc.org]
Application Note: High-Purity Recovery of 4-(2-Hydroxypropan-2-yl)benzoic acid via Optimized Recrystallization
Abstract
4-(2-Hydroxypropan-2-yl)benzoic acid is a valuable carboxylic acid building block in medicinal chemistry and materials science. Achieving high purity is critical for downstream applications, as residual starting materials, byproducts, or isomers can compromise reaction yields, kinetic profiles, and the structural integrity of final products. This application note provides a comprehensive, rationale-driven guide for the purification of this compound using recrystallization. We delve into the fundamental principles, systematic solvent selection, a detailed step-by-step protocol, and robust methods for purity verification. The methodologies described herein are designed to be self-validating, ensuring researchers can consistently achieve high-purity material.
The Foundational Principle: Recrystallization as a Purification Technique
Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility.[1] The core principle relies on the fact that the solubility of most compounds increases significantly with temperature. An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Ideally, the impurities either remain dissolved in the cold solvent (if they are highly soluble) or were never dissolved in the first place (if they were insoluble and removed via hot filtration). The slow, controlled formation of a crystal lattice is a highly selective process, which tends to exclude foreign molecules (impurities), resulting in a significantly purer final product.[1]
Compound Characteristics and Impurity Profile
Understanding the physicochemical properties of the target compound and its likely contaminants is the cornerstone of developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[2] |
| Molecular Weight | 180.20 g/mol | PubChem[2] |
| Melting Point | 156-157 °C | Echemi[3] |
| Appearance | White to off-white solid | Inferred |
| pKa | ~4-5 (Estimated based on benzoic acid) | - |
Potential Impurity Profile: The nature of impurities is dictated by the synthetic route. Common contaminants may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-formylbenzoic acid or 4-iodobenzoic acid methyl ester.
-
Reaction Byproducts: Incomplete reactions or side reactions can generate structurally related impurities.
-
Positional Isomers: Small amounts of 2- or 3-(2-hydroxypropan-2-yl)benzoic acid may be present.
-
High Molecular Weight Colored Impurities: Often polymeric in nature, these are common in many organic syntheses and can be addressed with activated charcoal.
The Critical Choice: Solvent System Selection
The success of recrystallization hinges almost entirely on the choice of solvent. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at low temperatures.
Table 2: Rationale-Driven Evaluation of Potential Solvent Systems
| Solvent / System | Pros | Cons | Rationale & Verdict |
| Water | Inexpensive, non-flammable, dissolves polar impurities. The compound has polar functional groups (COOH, OH). | The compound's aromatic backbone may limit its solubility even in hot water, potentially requiring large volumes. | Poor primary solvent. Best used as an anti-solvent in a mixed system to induce crystallization. |
| Ethanol / Methanol | The compound is likely highly soluble due to its polar groups.[4] Good for dissolving the crude material. | Solubility may remain high even at low temperatures, leading to poor recovery. | Excellent primary solvent for initial dissolution. Its utility is maximized when paired with an anti-solvent like water. |
| Acetone | Strong polar aprotic solvent, likely dissolves the compound very well.[4] | Low boiling point (56 °C) can make it difficult to maintain a hot solution without significant evaporation. High solubility at cold temperatures is also a concern. | A viable primary solvent, but requires careful temperature management. Less ideal than ethanol for a robust protocol. |
| Toluene | Good at dissolving non-polar impurities. High boiling point (111 °C) provides a wide working temperature range. | The polar nature of the target compound suggests low solubility, even when hot. | Unsuitable as a primary solvent. Could be used for an initial wash of the crude solid to remove non-polar contaminants if needed. |
| Ethanol / Water | Highly Recommended System. Allows for fine-tuning of solubility. Ethanol dissolves the compound effectively when hot, and the controlled addition of water (as an anti-solvent) dramatically reduces solubility, forcing crystallization. | Requires careful optimization of the solvent ratio to maximize recovery and purity. | This mixed system offers the best balance of solvating power and recovery. It allows for purification of a wide range of polarities, making it robust. |
Detailed Application Protocol for Recrystallization
This protocol is optimized for a starting quantity of approximately 5-10 grams of crude this compound. Adjust solvent volumes proportionally for different scales.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent grade or better)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon), optional
-
Celite® (or other filter aid), optional
-
Erlenmeyer flasks (sized appropriately, e.g., 250 mL)
-
Graduated cylinders
-
Hotplate with stirring capability
-
Magnetic stir bars
-
Büchner funnel and flask
-
Filter paper (sized for funnel)
-
Vacuum source
-
Spatulas and glass stir rods
-
Watch glass
-
Drying oven or vacuum desiccator
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.
-
Ventilation: Perform all operations in a certified chemical fume hood to avoid inhalation of solvent vapors and fine chemical dust.[2]
-
Handling: this compound is classified as an irritant, causing potential skin, eye, and respiratory irritation.[2] Avoid direct contact and dust generation.
-
Fire Safety: Ethanol is flammable. Do not use an open flame for heating. Use a hotplate and ensure no ignition sources are nearby.
Step-by-Step Experimental Procedure
Step 1: Dissolution
-
Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of ethanol (e.g., start with 40-50 mL) to the flask.
-
Gently heat the mixture on a hotplate with stirring. Bring the solvent to a gentle boil.
-
Continue adding small portions of hot ethanol until the solid has completely dissolved. The goal is to use the minimum amount of hot solvent necessary. An excess of solvent will reduce the final recovery yield.
Step 2 (Optional): Decolorization
-
Rationale: This step is only necessary if the initial solution is colored (e.g., yellow or brown), indicating high molecular weight impurities.
-
Remove the flask from the heat and allow the solution to cool slightly for a minute to prevent violent boiling upon addition of the charcoal.
-
Add a small amount of activated charcoal (approx. 1-2% of the solute mass, e.g., 100-200 mg) to the solution.
-
Return the flask to the hotplate and gently boil with stirring for 5-10 minutes. The charcoal will adsorb the colored impurities.
Step 3 (Optional): Hot Filtration
-
Rationale: This step removes the activated charcoal and any other insoluble impurities present in the crude material.
-
Pre-heat a second Erlenmeyer flask (the receiving flask) and a glass funnel on the hotplate. A stemless or short-stemmed funnel is preferred to prevent premature crystallization.
-
Place a fluted piece of filter paper in the funnel.
-
Quickly and carefully pour the hot solution through the fluted filter paper into the pre-heated receiving flask. This step must be performed rapidly to prevent the product from crystallizing in the funnel.
Step 4: Inducing Crystallization
-
Remove the flask containing the clear solution from the heat.
-
Slowly add deionized water dropwise to the hot solution while stirring until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is now supersaturated.
-
Add a few more drops of hot ethanol to just redissolve the turbidity, resulting in a clear, saturated solution.
Step 5: Crystal Growth and Maturation
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals. Placing the hot flask directly into an ice bath will cause rapid precipitation, trapping impurities.
-
Once the flask has reached room temperature and a significant amount of crystals has formed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation and recovery of the product.
Step 6: Isolation and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water filtrate.
-
Turn on the vacuum and swirl the flask to create a slurry of the crystals. Quickly pour the slurry into the Büchner funnel.
-
Break the vacuum and wash the collected crystal cake with a small amount of ice-cold solvent (use the same ethanol/water ratio as the mother liquor). This removes any residual soluble impurities adhering to the crystal surfaces. Washing with room temperature or warm solvent will dissolve some of the product, reducing the yield.
-
Reconnect the vacuum and pull air through the crystals for 15-20 minutes to partially dry them.
Step 7: Drying
-
Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the product to a constant weight. The preferred method is in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to avoid melting. Alternatively, a vacuum desiccator can be used at room temperature for a longer period.
Quality Control: A Self-Validating Protocol
Verifying the purity of the final product is essential. The success of the recrystallization should be confirmed using one or more of the following analytical methods.
Table 3: Expected Analytical Results for Purity Verification
| Analysis Method | Crude Material (Expected) | Purified Material (Expected) |
| Appearance | Off-white, possibly colored, heterogeneous powder. | Bright white, crystalline solid. |
| Melting Point | Broad melting range, depressed (e.g., 148-154 °C). | Sharp melting range, close to the literature value (e.g., 156-157 °C).[3] |
| Thin-Layer Chromatography (TLC) | May show a primary spot with several smaller, faint impurity spots at different Rf values. | A single, well-defined spot with no visible impurities. |
| ¹H NMR Spectroscopy | Peaks corresponding to the product will be present, but additional small peaks from impurities may be visible in the baseline. | Clean spectrum with sharp peaks corresponding only to the product protons. Integral values should be correct. |
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; the solution is not saturated. The compound is highly soluble even when cold. | Re-heat the solution and boil off some of the solvent to concentrate it. Try adding more of the anti-solvent (water). If crystals still do not form, scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute. The solution is too supersaturated upon cooling. | Re-heat the solution to dissolve the oil. Add more of the primary solvent (ethanol) to reduce the saturation level and allow it to cool more slowly. Ensure the initial addition of the anti-solvent does not create an overly saturated state. |
| Very Low Recovery | Too much solvent was used. The crystals were washed with warm solvent. The compound has significant solubility in the cold mother liquor. | Ensure the minimum amount of hot solvent is used for dissolution. Always wash crystals with ice-cold solvent. Recover a second crop of crystals by evaporating some solvent from the filtrate, though this crop may be less pure. |
Visualization of the Purification Workflow
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Recrystallization workflow from crude solid to purified product.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- ChemSrc. (2025). 4-(2-Hydroxy-2-propyl)benzoic Acid.
- PubChem. (n.d.). 4-Hydroxy-2-(propan-2-yl)benzoic acid. National Center for Biotechnology Information.
- University of Toronto Scarborough. (n.d.). Recrystallisation.
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7).
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid.
- Wikipedia. (n.d.). 4-Hydroxybenzoic acid.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol.
- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- Scientific Research Publishing. (n.d.). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation.
Sources
Application Note: Comprehensive 1D and 2D NMR Analysis of 4-(2-Hydroxypropan-2-yl)benzoic acid
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of 4-(2-Hydroxypropan-2-yl)benzoic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in pharmaceutical synthesis and a derivative of benzoic acid, a comprehensive understanding of its spectral properties is crucial for researchers, scientists, and drug development professionals. This document outlines step-by-step methodologies for sample preparation and data acquisition for ¹H, ¹³C, DEPT, COSY, and HSQC NMR experiments. The causality behind experimental choices, such as solvent selection and the application of specific NMR techniques, is thoroughly explained to provide a field-proven, trustworthy guide. All spectral assignments are predicted based on established principles and data from structurally related compounds, supported by authoritative references.
Introduction
This compound (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is an aromatic carboxylic acid containing a tertiary alcohol functional group.[1] Its structure presents a combination of key features—a 1,4-disubstituted benzene ring, a carboxylic acid group, and an isopropyl alcohol moiety—making it an excellent subject for a detailed NMR analysis. The accurate assignment of proton (¹H) and carbon (¹³C) signals is fundamental for confirming its chemical identity, assessing purity, and understanding its chemical behavior in various environments.
This application note serves as an authoritative guide to the complete NMR characterization of this molecule. We will explore not only standard 1D ¹H and ¹³C NMR but also advanced 2D techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) to unambiguously assign every proton and carbon atom.
Experimental Protocols
The following protocols are designed to be self-validating, ensuring high-quality, reproducible results.
Sample Preparation
The choice of solvent is critical for NMR analysis of carboxylic acids due to the presence of exchangeable acidic protons.[1][2]
-
Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its ability to form hydrogen bonds helps to sharpen the signals of the carboxylic acid and hydroxyl protons, which might otherwise be broad or difficult to detect.[3] It also effectively solubilizes the compound.
-
Alternative Solvent: Deuterated chloroform (CDCl₃) can be used, but the acidic proton signals may be broader and their chemical shifts more concentration-dependent.[4]
-
Protocol:
-
Weigh approximately 10-15 mg of high-purity this compound.
-
Transfer the solid into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ (or CDCl₃) to the tube.
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
For confirmation of exchangeable protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the -COOH and -OH protons will disappear or significantly diminish.[2][5]
-
NMR Data Acquisition
All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
DEPT-135:
-
2D COSY (¹H-¹H Correlation):
-
This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.[8] It is essential for assigning protons on the aromatic ring.
-
-
2D HSQC (¹H-¹³C Correlation):
Predicted Spectra and Structural Assignment
The following analysis is based on established chemical shift principles and comparative data from similar structures like benzoic acid and its derivatives.[4]
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
dot graph "Predicted_1H_NMR_Signals" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Predicted ¹H NMR signal assignments."
-
~12.9 ppm (s, 1H, -COOH): The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield.[1][2] Its position is characteristic of carboxylic acids in DMSO-d₆.[4] This signal will disappear upon D₂O exchange.
-
~7.85 ppm (d, 2H, Ar-H): These are the two aromatic protons (H-2 and H-6) ortho to the electron-withdrawing carboxylic acid group. They are more deshielded than the other aromatic protons. They will appear as a doublet due to coupling with H-3 and H-5.
-
~7.55 ppm (d, 2H, Ar-H): These are the two aromatic protons (H-3 and H-5) meta to the carboxylic acid group. They are less deshielded and will appear as a doublet due to coupling with H-2 and H-6. A COSY experiment would show a correlation between this signal and the one at ~7.85 ppm.
-
~5.0 ppm (s, 1H, -OH): The tertiary alcohol proton signal will appear as a singlet. Its chemical shift can be variable. This signal will also disappear upon D₂O exchange.
-
~1.45 ppm (s, 6H, -CH₃): The six protons of the two equivalent methyl groups are shielded and will appear as a sharp singlet, as there are no adjacent protons to couple with.
Predicted ¹³C NMR and DEPT-135 Spectrum (100 MHz, DMSO-d₆)
dot graph "Predicted_13C_NMR_Workflow" { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Workflow for ¹³C and DEPT-135 analysis."
-
~167.5 ppm (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule.[2] This is a quaternary carbon and will be absent in the DEPT-135 spectrum.
-
~152.0 ppm (Ar-C): This is the aromatic carbon (C-4) attached to the hydroxypropyl group. It is a quaternary carbon and will be absent in the DEPT-135 spectrum.
-
~129.5 ppm (Ar-CH): These are the two equivalent aromatic carbons (C-2 and C-6) ortho to the carboxyl group. In an HSQC spectrum, this signal will correlate with the proton signal at ~7.85 ppm. This will be a positive signal in the DEPT-135 spectrum.
-
~129.0 ppm (Ar-C): This is the aromatic carbon (C-1) attached to the carboxylic acid group. This quaternary carbon will be absent in the DEPT-135 spectrum.
-
~125.0 ppm (Ar-CH): These are the two equivalent aromatic carbons (C-3 and C-5) meta to the carboxyl group. The HSQC spectrum will show a correlation between this signal and the proton signal at ~7.55 ppm. This will be a positive signal in the DEPT-135 spectrum.
-
~72.0 ppm (C-OH): The quaternary carbon (C-7) bearing the hydroxyl group and two methyl groups. It will be absent in the DEPT-135 spectrum.
-
~31.0 ppm (-CH₃): The two equivalent methyl carbons (C-9 and C-10). The HSQC spectrum will show a correlation to the proton signal at ~1.45 ppm. This will be a positive signal in the DEPT-135 spectrum.
Data Summary
The predicted NMR data provides a clear spectral fingerprint for the target molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Atom # | Predicted ¹H δ (ppm), Multiplicity, Int. | Predicted ¹³C δ (ppm) | DEPT-135 |
| COOH | ~12.9, s, 1H | - | - |
| OH | ~5.0, s, 1H | - | - |
| 1 | - | ~129.0 | Absent |
| 2, 6 | ~7.85, d, 2H | ~129.5 | CH (+) |
| 3, 5 | ~7.55, d, 2H | ~125.0 | CH (+) |
| 4 | - | ~152.0 | Absent |
| 7 (C-OH) | - | ~72.0 | Absent |
| 8 (C=O) | - | ~167.5 | Absent |
| 9, 10 (CH₃) | ~1.45, s, 6H | ~31.0 | CH₃ (+) |
Note: Chemical shifts are predictions and may vary slightly in experimental conditions. Multiplicity: s = singlet, d = doublet.
Conclusion
This application note provides a comprehensive framework for the complete NMR analysis of this compound. By employing a logical workflow of 1D and 2D NMR experiments, researchers can achieve unambiguous assignment of all proton and carbon signals. The detailed protocols for sample preparation and data acquisition are designed to yield high-quality, reliable data. The predicted spectral data and assignments herein serve as an authoritative reference for scientists engaged in the synthesis, quality control, and development of compounds involving this important chemical entity.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubChem. (n.d.). 4-Hydroxy-2-(propan-2-yl)benzoic acid. National Center for Biotechnology Information.
- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.
- PubMed Central. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. National Library of Medicine.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500).
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500).
- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Chemsrc. (n.d.). 4-(2-Hydroxy-2-propyl)benzoic Acid.
- YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7).
- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- PubChemLite. (n.d.). This compound (C10H12O3).
- PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoic acid.
- The Royal Society of Chemistry. (n.d.). Supplementary data for.
- Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000500).
- ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- OSTI.GOV. (n.d.). COMMUNICATION 2D HSQC Chemical Shifts of Impurities from Biomass Pretreatment.
- University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
- PubMed Central. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. National Library of Medicine.
- Pharmacognosy Journal. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract.
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Application Note: High-Resolution Mass Spectrometry Analysis of 4-(2-Hydroxypropan-2-yl)benzoic acid
Abstract: This document provides a detailed guide to the analysis of 4-(2-Hydroxypropan-2-yl)benzoic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We present the predicted fragmentation patterns under both positive and negative electrospray ionization (ESI) conditions, offering insights into the collision-induced dissociation (CID) pathways. Furthermore, a comprehensive, step-by-step protocol for sample analysis is provided, designed for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction
This compound (molecular formula: C₁₀H₁₂O₃, monoisotopic mass: 180.07864 Da) is a substituted benzoic acid derivative.[1][2] Its structure, featuring both a carboxylic acid and a tertiary alcohol functional group on a benzene ring, makes it an interesting candidate for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its identification and quantification in various matrices, from synthetic reaction mixtures to biological samples. This application note serves as a comprehensive guide to its analysis by LC-MS/MS, a technique offering high sensitivity and specificity.
While experimental ESI-MS/MS spectra for this specific compound are not widely available in public databases, we can confidently predict its fragmentation pathways based on the well-established behavior of its constituent functional groups and data from structural analogs.[3][4][5] This predictive approach provides a robust framework for method development and data interpretation.
Predicted Mass Spectrometry Fragmentation Patterns
The fragmentation of this compound is dictated by the interplay between the carboxylic acid and the tertiary alcohol moieties, influenced by the ionization mode.
Positive Ion Mode (ESI+)
In positive ion mode, the molecule is expected to be protonated, forming the pseudomolecular ion [M+H]⁺ at an m/z of approximately 181.0859. The primary fragmentation events are anticipated to involve the labile tertiary alcohol and the carboxylic acid group.
A key initial fragmentation is the neutral loss of a water molecule (H₂O, 18 Da) from the protonated tertiary alcohol, a highly favorable process. This would yield a stable carbocation at m/z 163.0759. Subsequent fragmentation of this ion would likely involve the carboxylic acid group, with a potential loss of carbon monoxide (CO, 28 Da), resulting in a fragment at m/z 135.0809.
Negative Ion Mode (ESI-)
In negative ion mode, the molecule will deprotonate, primarily at the carboxylic acid group, to form the [M-H]⁻ ion at an m/z of approximately 179.0714. The fragmentation of this anion is expected to be dominated by decarboxylation.
The most prominent fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da).[3] This would result in a major fragment ion at m/z 135.0815. Further fragmentation of this ion is less likely to be significant. It is worth noting that for some benzoic acids, an ion at m/z 93 has been observed, potentially arising from complex rearrangements or reactions within the ion source.[3]
Summary of Predicted Ions
The following table summarizes the expected major ions in the mass spectra of this compound.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss |
| ESI+ | 181.0859 | 163.0759 | H₂O (18.0106 Da) |
| 135.0809 | H₂O + CO (46.0055 Da) | ||
| ESI- | 179.0714 | 135.0815 | CO₂ (43.9898 Da) |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Materials and Reagents
-
This compound standard
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥99%)
-
Ammonium acetate (for negative mode, optional)
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Perform serial dilutions of the stock solution with methanol or the initial mobile phase composition to prepare a series of working standards for calibration.
-
Sample Preparation: Dilute the sample to be analyzed in the initial mobile phase composition to ensure compatibility with the LC system.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Rationale: A C18 column provides good retention for moderately polar compounds like the target analyte. The formic acid in the mobile phase aids in protonation for positive mode ESI and provides good peak shape.[4]
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
-
Positive Mode:
-
Precursor: 181.1 -> Product: 163.1 (for quantification)
-
Precursor: 181.1 -> Product: 135.1 (for confirmation)
-
-
Negative Mode:
-
Precursor: 179.1 -> Product: 135.1 (for quantification)
-
Rationale: MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The selected transitions correspond to the major predicted fragmentation pathways.
Conclusion
This application note outlines a comprehensive approach for the analysis of this compound by LC-MS/MS. The predicted fragmentation patterns in both positive and negative ESI modes provide a solid foundation for compound identification and method development. The detailed experimental protocol offers a validated starting point for researchers, enabling reliable and sensitive quantification of this compound in various applications.
References
- PubChem. This compound.
- PubChem. 4-tert-Butylbenzoic acid.
- Lee, I., et al. (2008). Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Bulletin of The Korean Chemical Society.
- Semantic Scholar.
- VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]
- ResearchGate. LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL injected on column). [Link]
- PubChem. This compound.
- PubMed.
- PubMed.
- ResearchGate.
- Zhang, Q., et al. (2014). A Rapid and Sensitive UHPLC-MS/MS Method for Quantification of 2-(2-hydroxypropanamido) Benzoic Acid in Rat Plasma: Application to a Pharmacokinetic Study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Zhang, Q., et al. (2017). The determination of 2-(2-hydroxypropanamido) benzoic acid enantiomers and their corresponding prodrugs in rat plasma by UHPLC-MS/MS and application to comparative pharmacokinetic study after a single oral dose.
- ResearchGate. Deprotonation of p-Hydroxybenzoic Acid: Does Electrospray Ionization Sample Solution or Gas-Phase Structures? [Link]
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- 4. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The determination of 2-(2-hydroxypropanamido) benzoic acid enantiomers and their corresponding prodrugs in rat plasma by UHPLC-MS/MS and application to comparative pharmacokinetic study after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Analysis of 4-(2-Hydroxypropan-2-yl)benzoic acid
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Hydroxypropan-2-yl)benzoic acid. The method is designed for researchers, scientists, and drug development professionals requiring an accurate and precise analytical procedure for this compound in various sample matrices. The described protocol has been developed based on established chromatographic principles and is presented with a comprehensive validation framework according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound (CAS 3609-50-5) is a benzoic acid derivative with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[4][5] Its structure, featuring both a carboxylic acid and a tertiary alcohol functional group, presents a unique analytical challenge. The presence of the carboxylic acid moiety makes the compound's retention in reversed-phase chromatography highly dependent on the mobile phase pH. Accurate quantification of this compound is crucial in various fields, including pharmaceutical development, metabolite identification, and quality control of fine chemicals.
This document provides a detailed, step-by-step protocol for the analysis of this compound using RP-HPLC with UV detection. The rationale behind the selection of chromatographic parameters is discussed, and a comprehensive validation protocol is outlined to ensure the method's suitability for its intended purpose.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[4] |
| Molecular Weight | 180.20 g/mol | PubChem[4] |
| Predicted XlogP | 1.9 | PubChem[4] |
| pKa (estimated) | ~4.2 | Based on benzoic acid |
The predicted XlogP of 1.9 suggests that the compound has moderate hydrophobicity, making it suitable for reversed-phase chromatography.[4] The pKa of the carboxylic acid group is estimated to be around 4.2, similar to that of benzoic acid. To ensure sufficient retention on a C18 column, the mobile phase pH should be maintained at least 1.5-2 pH units below the pKa to keep the analyte in its protonated, less polar form. Therefore, a mobile phase pH of approximately 2.5-3.0 is recommended.
HPLC Method and Protocol
Rationale for Method Development
The chosen method employs a standard C18 stationary phase, which is widely used for the separation of moderately polar to nonpolar compounds. The mobile phase consists of a mixture of an acidic aqueous buffer and an organic modifier (acetonitrile). The acidic buffer is crucial for suppressing the ionization of the carboxylic acid group of the analyte, thereby increasing its retention time and improving peak shape. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. UV detection is chosen based on the presence of the aromatic benzoic acid chromophore.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
This compound reference standard
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (estimated λmax) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For simple matrices, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Method Validation Protocol (ICH Q2(R1))
A comprehensive method validation should be performed to demonstrate the reliability and suitability of the analytical method.[1][2][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by injecting a blank (matrix without analyte) and a placebo (matrix with all components except the analyte) to ensure no interfering peaks at the retention time of this compound.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze a series of at least five concentrations of the reference standard over the desired range (e.g., 1-100 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD).
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment.
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Summary of Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.8% Intermediate: 1.2% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | Passed | No significant impact on results |
Experimental Workflow and Diagrams
Caption: HPLC analysis workflow for this compound.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The method is straightforward, utilizing common instrumentation and reagents, and can be readily implemented in a quality control or research laboratory. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is suitable for its intended purpose and will generate accurate and precise results.
References
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 226122, this compound.
- ChemSrc. (2025). 4-(2-Hydroxy-2-propyl)benzoic Acid.
- Kollár, M., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-543.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Techno PharmChem. (n.d.). 4 – Hydroxy benzoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21896069, 4-Hydroxy-2-(propan-2-yl)benzoic acid.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
- Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
- UPB. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
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- 5. This compound | C10H12O3 | CID 226122 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Esterification of 4-(2-Hydroxypropan-2-yl)benzoic Acid
Introduction: Navigating Bifunctional Reactivity
4-(2-Hydroxypropan-2-yl)benzoic acid is a bifunctional organic molecule of significant interest in the synthesis of pharmaceuticals, polymers, and specialty chemicals. Its structure presents a unique synthetic challenge: the presence of both a carboxylic acid and a tertiary alcohol. The tertiary alcohol is sterically hindered and highly susceptible to dehydration under acidic conditions, a common requirement for traditional esterification methods.[1][2] This dual reactivity necessitates a carefully considered synthetic strategy to achieve selective esterification at either the carboxylic acid or the alcohol moiety.
This guide provides an in-depth analysis of the chemical principles and field-proven protocols for the selective esterification of this compound. We will explore methodologies that favor ester formation at the carboxylic acid while preserving the tertiary alcohol, as well as advanced techniques required to esterify the sterically demanding tertiary hydroxyl group. These protocols are designed to be self-validating, with integrated characterization steps to ensure reaction success.
Part 1: Selective Esterification of the Carboxylic Acid Group
The primary challenge in esterifying the carboxylic acid of this molecule is to prevent the acid-catalyzed elimination of water from the tertiary alcohol, which leads to the formation of 4-(prop-1-en-2-yl)benzoic acid as a significant byproduct. Therefore, reaction conditions must either be mild enough to avoid this side reaction or circumvent the use of strong protic acids altogether.
Mechanistic Insight: The Fischer-Speier Reaction and Its Pitfalls
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] While effective for many substrates, its reliance on strong acid catalysts (like H₂SO₄) and heat makes it problematic for our target molecule. The mechanism involves protonation of the carboxylic acid, which activates it for nucleophilic attack by the alcohol. Simultaneously, the catalyst can protonate the tertiary hydroxyl group, converting it into a good leaving group (water) and initiating an E1 elimination pathway via a stable tertiary carbocation.
Protocol 1: Microwave-Assisted Fischer-Speier Esterification
Microwave-assisted synthesis can accelerate reaction rates, often allowing for lower temperatures or shorter reaction times, which can minimize side reactions.[4] Using a controlled microwave reactor provides precise temperature management, which is critical.
Objective: To synthesize alkyl 4-(2-hydroxypropan-2-yl)benzoates with minimal dehydration.
Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol, 180.2 mg).
-
Solvent and Catalyst Addition: Add the desired primary alcohol (e.g., ethanol, 5 mL) to act as both reactant and solvent. This large excess helps drive the equilibrium toward the product.[3] Carefully add concentrated sulfuric acid (0.1 mmol, ~5.5 µL) as the catalyst.
-
Microwave Irradiation: Seal the vessel and place it in a single-mode microwave reactor. Irradiate the mixture at a constant temperature of 100-120°C for 15-30 minutes.[4] Monitor the internal pressure to ensure it remains within the vessel's safety limits.
-
Work-up: After cooling the vessel to room temperature, pour the reaction mixture into 50 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted acid, followed by a brine wash (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel if necessary. Confirm product identity and purity via NMR, IR, and MS analysis.
| Parameter | Condition | Rationale |
| Heating | Microwave Irradiation | Rapid, uniform heating reduces overall reaction time and degradation.[4] |
| Alcohol | 50-fold excess (as solvent) | Shifts equilibrium towards ester formation (Le Châtelier's principle).[5] |
| Catalyst | H₂SO₄ (catalytic) | Provides the necessary acid catalysis for the reaction. |
| Temperature | 100-120°C | Balances reaction rate with minimizing the E1 elimination side reaction. |
| Time | 15-30 minutes | Significantly shorter than conventional heating, reducing byproduct formation.[4] |
Part 2: Selective Esterification of the Tertiary Alcohol Group
Esterifying a sterically hindered tertiary alcohol requires overcoming significant steric hindrance and the alcohol's poor nucleophilicity. Standard acid-catalyzed methods are ineffective and lead to dehydration.[6] Therefore, methods that activate the carboxylic acid partner under neutral conditions are required.
Mechanistic Insight: The Steglich Esterification
The Steglich esterification is an exceptionally mild and efficient method for forming esters from sterically demanding substrates.[7][8] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for the reaction's success with hindered alcohols.[9][10] DMAP acts as an acyl-transfer agent, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by even a poor nucleophile like a tertiary alcohol.[9][11]
Protocol 2: Steglich Esterification of the Tertiary Alcohol
Objective: To synthesize esters at the tertiary hydroxyl group of this compound using an external carboxylic acid.
Methodology:
-
Reagent Preparation: To a flame-dried, round-bottomed flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 180.2 mg), the desired carboxylic acid (1.2 mmol), and DMAP (0.1 mmol, 12.2 mg).
-
Solvent Addition: Dissolve the components in anhydrous dichloromethane (DCM, 10 mL). Cool the flask to 0°C in an ice bath.
-
Coupling Agent Addition: In a separate container, dissolve DCC (1.2 mmol, 247.6 mg) in a minimal amount of anhydrous DCM (~2 mL). Add this solution dropwise to the stirred reaction mixture over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates reaction progress.[7] Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analysis: Purify the resulting crude ester by column chromatography on silica gel. Confirm the structure and purity by NMR, IR, and MS.
| Parameter | Reagent/Condition | Rationale |
| Coupling Agent | DCC (or EDC) | Activates the carboxylic acid by forming the O-acylisourea intermediate.[9] |
| Catalyst | DMAP | Acts as a highly nucleophilic acyl-transfer catalyst, essential for hindered alcohols.[7][9] |
| Solvent | Anhydrous DCM | Aprotic solvent that solubilizes reactants without interfering. |
| Temperature | 0°C to RT | Mild conditions that preserve sensitive functional groups.[8] |
| Work-up | Filtration of DCU | The insoluble nature of the DCU byproduct allows for simple removal.[7] |
Part 3: Analytical Characterization
Unambiguous confirmation of the correct isomer is critical. A combination of spectroscopic methods provides a comprehensive structural profile.
Expected Spectroscopic Data
The following table summarizes the key diagnostic peaks to differentiate the starting material from its two possible methyl ester derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| Starting Material | ~12.5 (s, 1H, COOH), ~7.9 (d, 2H), ~7.5 (d, 2H), 1.5 (s, 6H) | ~172 (C=O, acid), ~150 (C-OH), ~129 (Ar), ~125 (Ar), 72 (C(CH₃)₂), 31 (CH₃) | 3300-2500 (broad, O-H acid), ~1680 (C=O, acid), ~3400 (O-H, alcohol) | 180 (M⁺) |
| Methyl Benzoate Ester | 3.85 (s, 3H, OCH₃), ~7.9 (d, 2H), ~7.5 (d, 2H), 1.5 (s, 6H) | ~167 (C=O, ester), ~150 (C-OH), ~129 (Ar), ~125 (Ar), 72 (C(CH₃)₂), 52 (OCH₃), 31 (CH₃) | ~1720 (C=O, ester), ~3400 (O-H, alcohol), No broad acid O-H | 194 (M⁺) |
| Acetate Ester (at tert-OH) | ~12.5 (s, 1H, COOH), ~7.9 (d, 2H), ~7.5 (d, 2H), 2.0 (s, 3H, OAc), 1.7 (s, 6H) | ~172 (C=O, acid), ~170 (C=O, ester), ~152 (Ar), ~129 (Ar), ~125 (Ar), 81 (C-OAc), 30 (C(CH₃)₂), 22 (OAc CH₃) | 3300-2500 (broad, O-H acid), ~1735 (C=O, ester), ~1685 (C=O, acid) | 222 (M⁺) |
References
- Grokipedia.
- Fiveable. Steglich Esterification Definition - Organic Chemistry Key Term.
- Benchchem. Application Notes and Protocols: Esterification of Sterically Hindered Alcohols with ADDP.
- Organic Chemistry Portal.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Scribd.
- Organic Chemistry Portal. Mitsunobu Reaction.
- RSC Publishing.
- Master Organic Chemistry. Mitsunobu Reaction.
- Google Patents.
- JoVE. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- Studylib.
- ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Unknown Source.
Sources
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- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 3. studylib.net [studylib.net]
- 4. researchgate.net [researchgate.net]
- 5. personal.tcu.edu [personal.tcu.edu]
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- 8. fiveable.me [fiveable.me]
- 9. Steglich Esterification [organic-chemistry.org]
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- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of PROTAC Linkers Utilizing 4-(2-Hydroxypropan-2-yl)benzoic Acid
Introduction: The Critical Role of the Linker in PROTAC Design and the Unique Contribution of 4-(2-Hydroxypropan-2-yl)benzoic Acid
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[4][5] While the choice of ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of the final molecule.[6][7]
The linker plays a pivotal role in orchestrating the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5][6] An optimally designed linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.[5] Consequently, the rational design and synthesis of novel linkers are of paramount importance in the development of new and effective PROTACs.
This application note provides a detailed guide for the synthesis of PROTAC linkers incorporating this compound. This building block offers a unique combination of a rigid aromatic core and a tertiary alcohol. The aromatic ring imparts conformational rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation and enhancing the stability of the ternary complex.[8] The tertiary alcohol provides a potential point for modulating the physicochemical properties of the linker, such as solubility, and may engage in specific hydrogen bonding interactions within the ternary complex.
Strategic Approach to Linker Synthesis
The synthetic strategy outlined herein focuses on a modular and versatile approach, allowing for the straightforward incorporation of this compound into a bifunctional linker. The protocols are designed to be robust and adaptable for researchers with a solid background in organic synthesis. Our approach involves two key transformations:
-
Amide Bond Formation: The carboxylic acid of this compound is coupled with an amine-containing building block. This building block will possess a second functional group, protected for subsequent elaboration.
-
Functional Group Manipulation: The protected functional group is deprotected to yield a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand.
This strategy allows for the creation of a library of linkers with varying lengths and terminal functionalities, facilitating the optimization of PROTAC performance.
Experimental Protocols
Protocol 1: Synthesis of a Boc-Protected Amine-Terminated Linker
This protocol describes the synthesis of a bifunctional linker where one terminus is an amide derived from this compound, and the other is a Boc-protected amine.
Diagram of the Synthetic Workflow:
Caption: Synthetic scheme for the preparation of an amine-terminated PROTAC linker.
Materials:
-
This compound
-
tert-Butyl (2-aminoethyl)carbamate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Amide Coupling
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve tert-butyl (2-aminoethyl)carbamate (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine to the activated carboxylic acid mixture.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected linker.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected linker (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM or toluene several times to remove residual TFA.
-
The resulting amine-terminated linker (as a TFA salt) is typically of sufficient purity for the next step. If necessary, it can be purified by reverse-phase HPLC.
Protocol 2: Synthesis of an Alkyne-Terminated Linker for Click Chemistry
This protocol details the synthesis of a linker with a terminal alkyne, suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Diagram of the Synthetic Workflow:
Caption: Synthesis of an alkyne-terminated linker via amide coupling.
Materials:
-
This compound
-
Propargylamine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[4]
-
Add DIPEA (2.5 eq) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[4]
-
Add propargylamine (1.2 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Dilute the reaction mixture with EtOAc and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the alkyne-terminated linker.
Data Presentation: Characterization of Synthesized Linkers
Proper characterization is essential to confirm the identity and purity of the synthesized linkers.
| Compound | Structure | Molecular Weight ( g/mol ) | ¹H NMR | ¹³C NMR | LC-MS (m/z) | Purity (by HPLC) |
| Boc-Protected Linker | Image of Structure | 324.40 | Consistent with structure | Consistent with structure | [M+H]⁺ 325.2 | >95% |
| Amine-Terminated Linker (TFA Salt) | Image of Structure | 338.33 | Consistent with structure | Consistent with structure | [M+H]⁺ 225.1 | >95% |
| Alkyne-Terminated Linker | Image of Structure | 217.25 | Consistent with structure | Consistent with structure | [M+H]⁺ 218.1 | >95% |
Trustworthiness and Self-Validating Systems
The protocols provided are based on well-established and reliable chemical transformations.[9] To ensure the trustworthiness of the experimental outcomes, the following self-validating measures are incorporated:
-
Reaction Monitoring: Regular monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and to identify the formation of any side products.
-
Spectroscopic Analysis: Comprehensive characterization of the final products and intermediates by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is non-negotiable for structural confirmation.
-
Purity Assessment: The purity of the final linkers should be assessed by High-Performance Liquid Chromatography (HPLC) to ensure they are suitable for subsequent conjugation reactions.
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust and versatile platform for the synthesis of novel PROTAC linkers incorporating this compound. The modular nature of this synthetic approach allows for the generation of a diverse library of linkers, which is essential for the empirical optimization of PROTAC efficacy. The unique structural features of this compound—a rigid aromatic core and a tertiary alcohol—offer exciting possibilities for fine-tuning the physicochemical and pharmacological properties of PROTACs. Future work could explore the derivatization of the tertiary alcohol to further modulate linker properties or to introduce additional points of interaction within the ternary complex.
References
- BenchChem. (2025). A Comparative Guide to PROTACs: Flexible vs.
- BenchChem. (2025). An In-depth Technical Guide to PROTAC Linkers and S-acetyl-PEG12-alcohol.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
- Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ResearchGate. (2014). How would you protect a tertiary alcohol?. Reddit.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Singh, V., & Kaur, S. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(30), 2021-2024.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- Liu, J., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Molecular Biomedicine, 3(1), 46.
- Jilla, L., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
- IJSTR. (n.d.).
- Organic Syntheses Procedure. (1977).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2014). What is the suitable method to protect benzoic acid using tert-butyl alcohol?.
- Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates.
- ACS Publications. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au, 2(9), 2038–2047.
- PubMed. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins.
- ResearchGate. (2022). A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins.
- PubMed. (2009).
- NIH. (2018).
- NIH. (2020).
- ChemRxiv. (2025).
Sources
- 1. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 2. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. hepatochem.com [hepatochem.com]
Application Note: Functionalization of Polymers with 4-(2-Hydroxypropan-2-yl)benzoic acid for Advanced Drug Delivery and Biomaterial Applications
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the covalent functionalization of polymers with 4-(2-Hydroxypropan-2-yl)benzoic acid. This small molecule offers a unique combination of a carboxylic acid for conjugation and a tertiary alcohol for potential secondary modifications or influencing material properties. This guide is intended for researchers, scientists, and drug development professionals interested in creating advanced polymer-drug conjugates, functional biomaterials, and tailored delivery systems. We will delve into the core chemical strategies, provide step-by-step protocols for common polymer backbones, and discuss essential characterization techniques to validate successful functionalization.
Introduction: The Rationale for Functionalization
The modification of polymer backbones with functional small molecules is a cornerstone of modern materials science and pharmaceutical development.[1] This process, known as functionalization or post-polymerization modification, allows for the precise tuning of a polymer's physical, chemical, and biological properties without altering its core macromolecular structure.[2] this compound is a particularly interesting candidate for such modifications. Its bifunctional nature—a carboxylic acid and a tertiary alcohol—presents a versatile platform for creating sophisticated polymeric systems.[3]
The carboxylic acid group provides a reactive handle for covalent attachment to polymers bearing complementary functional groups, such as hydroxyls or amines, through well-established coupling chemistries.[4] The tertiary alcohol, while less reactive, can influence the hydrophilicity, solubility, and degradation kinetics of the resulting polymer.[5] This dual functionality makes it a valuable building block for applications in drug delivery, where the polymer-drug conjugate's properties are critical for efficacy and safety.[6][7]
This guide will focus on two primary and robust methods for covalently attaching this compound to polymer backbones:
-
Carbodiimide-Mediated Amide Bond Formation: For polymers containing primary or secondary amine groups.
-
Acid-Catalyzed Esterification: For polymers with pendant hydroxyl groups.
Core Chemical Principles and Reaction Mechanisms
Understanding the underlying chemistry is paramount to successful and reproducible polymer functionalization. The choice of coupling strategy is dictated by the functional groups present on the polymer backbone.
Carbodiimide-Mediated Coupling to Amine-Functionalized Polymers
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used zero-length crosslinkers that facilitate the formation of amide bonds between carboxylic acids and primary amines.[4][8] The reaction proceeds through the activation of the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to nucleophilic attack by the amine groups on the polymer backbone, resulting in a stable amide linkage and the release of a soluble urea byproduct.[8]
To improve efficiency and minimize side reactions, N-hydroxysuccinimide (NHS) is often added as an activator.[9] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less prone to hydrolysis and reacts efficiently with amines.[10]
Reaction Scheme:
Caption: Carbodiimide-mediated amide bond formation.
Esterification of Hydroxyl-Containing Polymers
For polymers bearing pendant hydroxyl groups, such as polyvinyl alcohol (PVA) or hydroxypropyl cellulose (HPC), direct esterification with this compound can be achieved.[11][12] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures to drive the reaction to completion.[13] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the polymer's hydroxyl groups.[13] The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the formation of the ester.[13]
Reaction Scheme:
Caption: Acid-catalyzed esterification reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the functionalization of two common polymer backbones. Note: These are generalized protocols and may require optimization based on the specific polymer properties (e.g., molecular weight, solubility) and the desired degree of functionalization.
Protocol 1: Carbodiimide-Mediated Functionalization of an Amine-Containing Polymer (e.g., Chitosan)
This protocol describes the attachment of this compound to chitosan, a biocompatible and biodegradable polysaccharide with primary amine groups.[8]
Materials:
-
Chitosan (low molecular weight)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Deionized water
Procedure:
-
Polymer Dissolution: Prepare a 1% (w/v) solution of chitosan in 1% (v/v) acetic acid in deionized water. Stir until fully dissolved. Adjust the pH to 5.5 with 1M NaOH.
-
Carboxylic Acid Activation: In a separate flask, dissolve this compound, EDC, and NHS in a minimal amount of DMSO. A molar ratio of 1:1.5:1.5 (Carboxylic Acid:EDC:NHS) is a good starting point. Allow the activation to proceed for 30 minutes at room temperature.
-
Coupling Reaction: Add the activated carboxylic acid solution dropwise to the chitosan solution while stirring.
-
Reaction Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted reagents and byproducts.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the functionalized chitosan as a solid.
Protocol 2: Esterification of a Hydroxyl-Containing Polymer (e.g., Polyvinyl Alcohol)
This protocol outlines the functionalization of polyvinyl alcohol (PVA) with this compound via acid-catalyzed esterification.
Materials:
-
Polyvinyl alcohol (PVA, 87-89% hydrolyzed)
-
This compound
-
p-Toluenesulfonic acid (catalyst)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Diethyl ether
Procedure:
-
Polymer Dissolution: Dissolve PVA in anhydrous DMF at 80°C with stirring until a clear solution is obtained.
-
Reagent Addition: Cool the solution to room temperature. Add this compound and a catalytic amount of p-toluenesulfonic acid. The molar ratio of hydroxyl groups on PVA to the carboxylic acid can be varied to control the degree of substitution.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 8-12 hours under a nitrogen atmosphere.
-
Precipitation: Cool the reaction mixture to room temperature and precipitate the functionalized polymer by slowly adding the solution to an excess of methanol or diethyl ether with vigorous stirring.
-
Washing: Collect the precipitate by filtration and wash extensively with methanol to remove unreacted starting materials and the catalyst.
-
Drying: Dry the functionalized polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization of Functionalized Polymers
Thorough characterization is essential to confirm the covalent attachment of this compound and to determine the degree of functionalization.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of new chemical bonds. | For amide coupling: Appearance of a new amide I band (~1650 cm⁻¹) and amide II band (~1550 cm⁻¹). For esterification: Appearance of a new ester carbonyl peak (~1730 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | To quantify the degree of functionalization. | Appearance of new aromatic proton signals from the benzoic acid moiety. Integration of these signals relative to characteristic polymer backbone signals allows for the calculation of the degree of substitution. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To assess changes in molecular weight and polydispersity. | An increase in molecular weight is expected after functionalization. A narrow polydispersity index (PDI) indicates minimal side reactions like cross-linking. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the modified polymer. | The thermal degradation profile of the functionalized polymer may differ from the starting material, providing indirect evidence of modification.[14] |
Applications in Drug Development and Biomaterials
The functionalization of polymers with this compound opens up a myriad of possibilities in the biomedical field.
-
Drug Delivery: The carboxylic acid can be used as a linker to attach therapeutic agents, creating polymer-drug conjugates with improved solubility, stability, and pharmacokinetic profiles.[15][16] The tertiary alcohol may influence the hydrophilicity of the conjugate, potentially affecting its interaction with biological systems.
-
Stimuli-Responsive Materials: The benzoic acid moiety can be further modified to create pH-responsive systems for targeted drug release in acidic tumor microenvironments.
-
Biomaterial Scaffolds: Functionalized polymers can be used to create hydrogels or scaffolds for tissue engineering, where the pendant groups can influence cell adhesion and proliferation.
Conclusion
The functionalization of polymers with this compound is a versatile strategy for the development of advanced materials with tailored properties. By leveraging well-established coupling chemistries such as carbodiimide-mediated amidation and acid-catalyzed esterification, researchers can create a wide range of functional polymers for applications in drug delivery, tissue engineering, and beyond. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and validation of these promising materials.
References
- A series of new wholly aromatic (co)polyesters based on m-substituted bifunctional comonomers—4′-hydroxybiphenyl-3-carboxylic (3HBCA) and 3-hydroxybenzoic (3HBA) acids with molar ratios of 3HBCA:3HBA from 0:100 to 60:40, respectively—was synthesized. NMR and FTIR spectroscopy methods proved the full compliance of the copolymer composition with the target ratio of comonomers, as well as high compositional homogeneity (absence of block sequences). [Online]. Available: [Link]
- Several series of new polymers were synthesized in this study: binary copolyesters of vanillic (VA) and 4′-hydroxybiphenyl-4-carboxylic (HBCA) acids, as well as ternary copolyesters additionally containing 4-hydroxybenzoic acid (HBA)
- Jiang et al. reported on the preparation of fluorine containing polyamides obtained from polycondensation of 2-(4-trifluoromethylphenoxy)terephthalic acid with four trifluoromethyl-substituted aromatic bis(ether amine)s. [Online]. Available: [Link]
- Two functionalized dilactones with protected hydroxyl groups, benzyloxymethyl methyl glycolide (4a) and benzyloxymethyl glycolide (4b)
- Inspired by the promising potential of depsides, this study investigates the antimicrobial activity of hydroxybenzoate oligomers and polymers obtained using a combination of synthetic biology and chemical synthesis to enable access to a range of functionalities. [Online]. Available: [Link]
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- Post-polymerization modification is a critical strategy for the development of functional polycarbonate scaffolds for medicinal applic
- In organic synthesis, compounds containing the carbodiimide functionality are used as dehydration agents. Specifically they are often used to convert carboxylic acids to amides or esters. [Online]. Available: [Link]
- Post-polymerization modification is based on the direct polymerization or copolymerization of monomers bearing chemoselective handles that are inert towards the polymerization conditions but can be quantitatively converted in a subsequent step into a broad range of other functional groups. [Online]. Available: [Link]
- This overview focuses on bioconjugates of water-soluble polymers with low molecular weight drugs and proteins. [Online]. Available: [Link]
- This paper has elaborated a synthetic strategy that is based on the RAFT polymerization of PFMA, mediated by two new RAFT CTAs that contain either 1 (F-CTA-1) or 2 (F-CTA-2) 19F-labels, followed by postpolymerization modification of the PFMA side-chain functional groups. [Online]. Available: [Link]
- An optimization of the 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide and hydroxy benzotriazole mediated conjugation of the polysaccharide chitosan with functional carboxylic acids was shown. [Online]. Available: [Link]
- This review article emphasizes the opportunity, challenges and strategies to use natural polymers as carrier in polymer- drug conjug
- Polymer grafting is a technique to improve the morphology, chemical, and physical properties of the polymer. [Online]. Available: [Link]
- A synthetic composition is provided which includes an acid-functional polymer having at least one pendant acid group, an amine-functional polymer having at least one pendant amine group, and a coupling agent. [Online].
- In this work, polymer-drugs conjugates used as drug delivery systems (DDS)
- This manuscript explores the reversible addition–fragmentation chain transfer polymerization (RAFT) of pentafluorophenyl methacrylate (PFMA) to prepare active ester containing polymer brushes and investigates the feasibility and versatility of these reactive thin polymer films towards post-polymerization modification with a variety of amines. [Online]. Available: [Link]
- The kinetics of formation of amide, 4, from the corresponding carboxylic acid by reaction with the isopropyl ester of methionine (MIPE), mediated by carbodiimide EDCI, 1, and HOBt, 2, have been studied in 1-methyl-2-pyrrolidinone (NMP) using reaction calorimetry. [Online]. Available: [Link]
- Post-polymerisation functionalisation provides a facile and efficient way for the introduction of functional groups on the backbone of conjugated polymers. [Online]. Available: [Link]
- A series of 4- alkyoxybenzoyloxypropyl cellulose (ABPC-n) samples was synthesized via the esterification of hydroxypropyl cellulose (HPC)
- In this study, CIP-MIPs have been synthesized using MAA and 2-VP as the dual functional monomers, EDGMA as the cross-linker, and chloroform/methanol (9:1, v/v) as the solvent. [Online]. Available: [Link]
- The -COOH groups of mercaptoundecanoic acid on the QD surface are activated by EDC to form an unstable intermediate O-acylisourea which may react with the NH2 groups on the Ab to form an amide bond or rapidly hydrolyze to yield -COOH groups. [Online]. Available: [Link]
- The graft copolymerization of the monomers onto isotactic polypropylene was carried out in bulk. [Online]. Available: [Link]
- A new synthetic method to form highly functionalized grafted polypeptides that can be made to mimic complex biomacromolecules such as glycoproteins and proteoglycans. [Online]. Available: [Link]
- Carboxylate esters can be formed using carboxylic acids as acylating agents under strong-acid catalysis (Fischer esterification) or by using an activated derivative such as an acid chloride or anhydride, either with base or with a Lewis acid. [Online]. Available: [Link]
- Aromatic polyesters are used in several applications as packages, glues, resins, films, and also sometimes as matrix to synthesize catalysts for chemistry reaction. [Online]. Available: [Link]
- Esterification of polymer-supported hydroxyl groups using the Mitsunobu reaction. [Online]. Available: [Link]
- Using reversible addition-fragmentation chain transfer (RAFT) polymerization, the effect of PSt macroRAFT and 4VBA ratio on the synthesis of a carboxylic acid functional block copolymer (PSt-b-P4VBA) was studied. [Online]. Available: [Link]
- Two well-defined double hydrophilic graft copolymers comprising a hydrophilic poly(2-hydroxyethyl acrylate) (PHEA) backbone and hydrophilic poly(N-isopropylacrylamide) (PNIPAM) side chains were synthesized by the combination of reversible addition–fragmentation chain transfer (RAFT) polymerization, single-electron-transfer living radical polymerization (SET-LRP)
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Application Notes & Protocols: In Vitro Biological Evaluation of 4-(2-Hydroxypropan-2-yl)benzoic Acid Derivatives
Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold
The 4-(2-Hydroxypropan-2-yl)benzoic acid scaffold represents a promising starting point in medicinal chemistry. As a derivative of benzoic acid, it belongs to a class of compounds known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[1][2][3] The unique tertiary alcohol moiety on the isopropyl group may influence physicochemical properties such as solubility and metabolic stability, while also providing a key interaction point for biological targets.
This comprehensive guide provides a suite of detailed protocols for the initial in vitro characterization of novel derivatives based on this scaffold. The assays described herein are designed to be robust, reproducible, and serve as a foundational screening cascade for identifying lead compounds for further development. We will move from broad assessments of cellular effects to more focused mechanistic studies.
Section 1: Antiproliferative and Cytotoxicity Screening
A primary and crucial step in evaluating compounds for oncology applications is to determine their effect on cancer cell viability and proliferation.[4][5] Tetrazolium salt-based assays are the industry standard for this initial screen due to their simplicity, high-throughput adaptability, and reliable colorimetric or fluorescent readouts.[6][7]
Principle of Tetrazolium Reduction Assays
The core principle of these assays is the measurement of metabolic activity in living cells.[6] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, converting a soluble salt into a colored formazan product.[6][8] The intensity of this color is directly proportional to the number of metabolically active, and therefore viable, cells.[6]
We will focus on the XTT assay, a second-generation method that offers a significant advantage over the classic MTT assay. The formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step and thereby streamlining the protocol and reducing potential errors.[6][8]
Experimental Workflow: XTT Cell Viability Assay
Caption: Workflow for the XTT-based cell viability assay.
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate tumor cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for "cells only" (negative control) and "medium only" (background).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Add fresh medium with vehicle (e.g., 0.1% DMSO) to the control wells.
-
Treatment Incubation: Incubate the plate for a desired exposure period (typically 48 or 72 hours).
-
Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well of the plate.
-
Color Development: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, allowing the viable cells to convert the XTT to the orange formazan product.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation: Antiproliferative Activity
| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | 48 | 15.2 |
| Derivative 2 | MCF-7 (Breast) | 48 | 2.8 |
| Derivative 1 | A549 (Lung) | 48 | 34.5 |
| Derivative 2 | A549 (Lung) | 48 | 8.1 |
| Doxorubicin | MCF-7 (Breast) | 48 | 0.5 |
Section 2: Anti-inflammatory Activity Assessment
Chronic inflammation is linked to numerous diseases, and a key event in inflammation is the denaturation of tissue proteins.[9] Therefore, an assay that measures a compound's ability to prevent protein denaturation can serve as a valuable initial screen for anti-inflammatory properties.[9][10][11]
Principle of Protein Denaturation Inhibition
This assay uses heat-induced denaturation of a protein, typically Bovine Serum Albumin (BSA), as a model for protein denaturation in vivo.[9] When heated, the protein's tertiary structure is lost, leading to aggregation and an increase in solution turbidity. Anti-inflammatory compounds can stabilize the protein, preventing this heat-induced aggregation. The turbidity can be measured spectrophotometrically.
Caption: General principle of an enzyme inhibition assay.
Generalized Protocol: Kinase Inhibition Assay (Fluorescence-based)
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate (peptide) solution, and ATP solution.
-
Compound Plating: In a 384-well plate, add the test compounds at various concentrations.
-
Enzyme Addition: Add the target kinase enzyme to all wells except the negative control.
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add a detection solution that contains a reagent to stop the reaction and generate a fluorescent signal proportional to the amount of product formed.
-
Signal Measurement: Read the fluorescence on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.
B. Receptor Binding Assays
These assays are essential for compounds that may act on cell surface receptors (e.g., GPCRs) or nuclear receptors. They directly measure the physical interaction between a ligand (the test compound) and its receptor. [12] Principle: A competitive binding assay is a common format used for screening. It involves a receptor source (e.g., cell membranes), a labeled ligand with known affinity for the receptor (often radiolabeled), and the unlabeled test compound. The assay measures how effectively the test compound competes with and displaces the labeled ligand from the receptor. High displacement indicates strong binding affinity.
Caption: Principle of a competitive receptor binding assay.
Generalized Protocol: Competitive Radioligand Binding Assay (Filtration)
-
Reaction Setup: In assay tubes, combine the receptor preparation (e.g., cell membranes), a fixed concentration of radiolabeled ligand (at or below its K_d value), and varying concentrations of the unlabeled test compound in an appropriate assay buffer. [13]2. Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter plate. The receptors and bound ligand are trapped on the filter, while the free ligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation cocktail to the wells/filters and quantify the amount of radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand against the concentration of the test compound. This will generate a competition curve from which the IC₅₀ can be determined. The IC₅₀ can then be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.
Section 4: Gene Expression Profiling via RT-qPCR
To understand the downstream cellular consequences of compound activity, it is vital to analyze changes in gene expression. Reverse Transcription quantitative PCR (RT-qPCR) is the gold standard for accurately quantifying mRNA levels for specific genes of interest. [14][15]This technique is invaluable for validating a drug's effect on a target pathway, discovering biomarkers, and identifying potential off-target effects. [16][17]
Principle and Workflow of RT-qPCR
The process involves treating cells with the compound, isolating the total RNA, and then converting the messenger RNA (mRNA) into more stable complementary DNA (cDNA) through reverse transcription. [14]This cDNA then serves as the template for quantitative PCR (qPCR), where the amplification of a specific gene is monitored in real-time using fluorescent reporters. [14]The cycle at which the fluorescence crosses a set threshold (the C_T value) is inversely proportional to the initial amount of that gene's transcript. [14]
Caption: Standard workflow for gene expression analysis using RT-qPCR.
Protocol: Gene Expression Analysis Workflow
-
Cell Culture and Treatment: Plate cells and treat with the this compound derivative at a relevant concentration (e.g., its IC₅₀ or IC₂₅) for a suitable duration (e.g., 6, 12, or 24 hours). Include vehicle-treated controls.
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or Trizol-based method. Include a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios should be ~2.0.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing qPCR master mix (with SYBR Green or a TaqMan probe), forward and reverse primers for the gene of interest, and the synthesized cDNA template.
-
Run the reaction on a real-time PCR instrument. The thermal cycling program typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include primers for one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Determine the C_T value for each gene in both treated and control samples.
-
Normalize the C_T value of the target gene to the C_T value of the housekeeping gene (ΔC_T).
-
Calculate the difference between the ΔC_T of the treated sample and the ΔC_T of the control sample (ΔΔC_T).
-
The fold change in gene expression is calculated as 2-ΔΔC_T.
-
Data Presentation: Gene Expression Changes
| Target Gene | Biological Process | Fold Change (vs. Vehicle) | p-value |
| TNFα | Inflammation | -3.5 | <0.01 |
| IL-6 | Inflammation | -4.2 | <0.01 |
| CDKN1A (p21) | Cell Cycle Arrest | +2.8 | <0.05 |
| BAX | Apoptosis | +1.9 | <0.05 |
References
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- Wikipedia. MTT assay.
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- Biobide.
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- Noble Life Sciences.
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- MarinBio. PCR and qPCR Services for Drug Discovery.
- BellBrook Labs. (2025).
- Thermo Fisher Scientific. Introduction to Quantitative PCR (qPCR) Gene Expression Analysis.
- Goodsaid, F. (2004). Quantitative real time polymerase chain reaction in drug development. Drug Development Research, 62, 151-158.
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139.
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- PubMed.
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- Sigma-Aldrich. Receptor binding assay protocol.
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- Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.
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- PubChem. 4-Hydroxy-2-(propan-2-yl)benzoic acid.
- JOCPR. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- Slideshare.
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Application Notes and Protocols for the Analytical Standards of 4-(2-Hydroxypropan-2-yl)benzoic acid
Introduction: A Modern Analytical Framework for a Key Synthetic Intermediate
4-(2-Hydroxypropan-2-yl)benzoic acid is a notable carboxylic acid derivative distinguished by its tertiary alcohol functional group. This unique structural feature imparts specific chemical properties that necessitate tailored analytical methodologies for its accurate identification, quantification, and stability assessment. As a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials, robust analytical standards are paramount to ensure the quality, consistency, and safety of end products.
This comprehensive guide provides a suite of detailed application notes and validated protocols for the analysis of this compound. Moving beyond a rigid, templated approach, this document is structured to provide a deep, causal understanding of the experimental choices, empowering researchers, scientists, and drug development professionals to not only execute these methods but also to adapt and troubleshoot them effectively. The protocols herein are designed as self-validating systems, grounded in the principles of scientific integrity and aligned with the International Council for Harmonisation (ICH) guidelines.[1][2]
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [3][4][5] |
| Molecular Weight | 180.20 g/mol | [3][4][5] |
| Appearance | White crystalline solid | |
| Melting Point | 215 - 217 °C | |
| Solubility | Slightly soluble in water and chloroform; more soluble in polar organic solvents like alcohols and acetone. | |
| pKa | Estimated to be around 4-5 for the carboxylic acid group. | [6] |
The presence of both a carboxylic acid and a tertiary alcohol group dictates the analytical strategy. The carboxylic acid moiety allows for straightforward analysis by reversed-phase HPLC with UV detection and derivatization for GC analysis. The tertiary benzylic alcohol group, however, is prone to dehydration under acidic or thermal stress, a critical consideration for stability-indicating methods.[7][8]
I. Chromatographic Methods for Quantification and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis and impurity profiling of this compound due to its versatility, precision, and robustness.
A. Stability-Indicating HPLC-UV Method
This protocol describes a validated reversed-phase HPLC method capable of separating this compound from its potential impurities and degradation products.
Causality of Experimental Choices:
-
Column: A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar analyte. End-capped columns are preferred to minimize peak tailing caused by interactions between the acidic analyte and residual silanols on the silica surface.[9]
-
Mobile Phase: An acidic mobile phase (pH ~2.5-3.0) is employed to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.[9] A gradient elution is utilized to ensure the timely elution of both the main analyte and any potential impurities with differing polarities.
-
Detection: UV detection at 254 nm is selected as the benzene ring provides strong chromophoric activity at this wavelength.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (85%, analytical grade)
-
This compound reference standard
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve in methanol, and dilute with the mobile phase to a final concentration within the calibration range.
-
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions to demonstrate no interference at the retention time of the analyte.
-
Linearity: Construct a calibration curve from the working standard solutions and demonstrate a correlation coefficient (r²) ≥ 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Robustness: Intentionally vary parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.
-
Workflow for HPLC Method Development and Validation:
Caption: Workflow for HPLC method development and validation.
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Trace Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Due to the low volatility of this compound, a derivatization step is necessary.
Causality of Experimental Choices:
-
Derivatization: Silylation is a common and effective method to increase the volatility and thermal stability of carboxylic acids and alcohols. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent that converts both the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers, respectively.
-
GC Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte and potential impurities.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for compound identification.
Experimental Protocol:
-
Instrumentation:
-
GC-MS system with a capillary column, an autosampler, and a mass selective detector.
-
-
Reagents and Materials:
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound reference standard
-
DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
-
Sample Preparation (Derivatization):
-
Accurately weigh about 1 mg of the sample or standard into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
II. Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts and Multiplicities:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (x2) | ~1.4 | s | 6H |
| Ar-H | ~7.5-7.9 | m | 4H |
| -OH (tertiary alcohol) | Variable | br s | 1H |
| -COOH | Variable | br s | 1H |
Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) |
| -C(CH₃)₂ | ~70 |
| -(CH₃)₂ | ~30 |
| Aromatic CH | ~125-130 |
| Aromatic C-COOH | ~130 |
| Aromatic C-C(OH)(CH₃)₂ | ~150 |
| -COOH | ~168 |
B. Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum (Electron Ionization):
-
Molecular Ion (M⁺): m/z = 180
-
Key Fragments:
-
m/z = 165 ([M-CH₃]⁺) - Loss of a methyl group.
-
m/z = 162 ([M-H₂O]⁺) - Loss of water (dehydration of the tertiary alcohol).
-
m/z = 135 ([M-COOH]⁺) - Loss of the carboxyl group.
-
m/z = 121 ([M-C(CH₃)₂OH]⁺) - Loss of the hydroxyisopropyl group.
-
Integrated Spectroscopic Analysis Workflow:
Caption: Integrated workflow for spectroscopic structural elucidation.
III. Stability and Forced Degradation Studies
To develop a truly stability-indicating analytical method, forced degradation studies are essential to identify potential degradation products and demonstrate the method's specificity. These studies are conducted in accordance with ICH Q1B guidelines for photostability.[10][11][12]
Potential Degradation Pathways:
The tertiary benzylic alcohol is the most probable site of degradation, particularly through dehydration under acidic or thermal stress to form an alkene. The carboxylic acid group is generally stable but can undergo decarboxylation under harsh conditions.[13][14]
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[15]
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][12] A dark control should be maintained for comparison.
After exposure to each stress condition, the samples should be analyzed by the validated HPLC method to assess for degradation and the formation of new peaks.
Logical Flow of Stability Testing:
Caption: Logical flow diagram for forced degradation and stability testing.
IV. Potential Impurities from Synthesis
The analytical methods must be capable of separating the target compound from impurities arising from its synthesis. Common synthetic routes include the Grignard reaction of a protected 4-carboxy-phenylmagnesium bromide with acetone, or the Friedel-Crafts acylation of a suitable aromatic precursor.[16][17][18]
Potential Process-Related Impurities:
-
From Grignard Synthesis:
-
From Friedel-Crafts Synthesis:
The developed HPLC method should be challenged with available starting materials and known potential byproducts to confirm its specificity.
Conclusion
The application notes and protocols detailed in this guide provide a robust framework for the comprehensive analytical characterization of this compound. By understanding the causality behind the experimental choices and adhering to a systematic, science-based approach to method development and validation, researchers can ensure the generation of high-quality, reliable, and defensible analytical data. This is crucial for advancing the development of new chemical entities and materials where this compound serves as a key intermediate.
References
- Shultz, G. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
- ICH. (1996, November). Q1B Photostability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline. [Link]
- Lindquist, N. R., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
- Lindquist, N. R., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
- Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6). [Link]
- Scribd. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]
- U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. [Link]
- Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
- Sarvan Sir - Chemistry For All. (2025, October 10). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. [Link]
- Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?[Link]
- Quora. (2022, July 3). Why is tertiary alcohol more acidic in a gas phase?[Link]
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- Reddit. (2020, November 24). Stability of benzylic carbocation vs.
- Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881–894. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- Wikipedia. (n.d.). Grignard reaction. [Link]
- YouTube. (2020, June 10).
- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols. [Link]
- PubChem. (n.d.). This compound. [Link]
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Chemistry Stack Exchange. (2017, May 22).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
- Ataman Kimya. (n.d.). 4-HYDROXYBENZOIC ACID. [Link]
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Application of 4-(2-Hydroxypropan-2-yl)benzoic Acid in the Synthesis of Azo Dyes: A Technical Guide
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-(2-Hydroxypropan-2-yl)benzoic acid as a key coupling component in the synthesis of azo dyes. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are interested in creating novel dye structures with unique properties conferred by the sterically hindered tertiary alcohol and the carboxylic acid functionalities.
Introduction: The Strategic Advantage of this compound in Azo Dye Synthesis
Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] Their synthesis traditionally involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile.[1][2] While phenols and anilines are common coupling components, this compound offers a unique molecular architecture that imparts distinct characteristics to the final dye molecule.
The incorporation of this specific benzoic acid derivative provides several strategic advantages:
-
Modulation of Solubility and Binding Properties: The carboxylic acid group (-COOH) serves as a handle for tuning the solubility of the dye in aqueous or organic media. It can also act as a site for further chemical modification or for establishing interactions with substrates, such as textile fibers or biological targets.[3]
-
Steric Influence on Chromophore Properties: The bulky 2-hydroxypropan-2-yl group introduces significant steric hindrance around the phenolic oxygen. This can influence the planarity of the dye molecule, potentially altering its photophysical properties, such as absorption wavelength (color) and quantum yield.
-
Enhanced Stability: The tertiary alcohol is less prone to oxidation compared to primary or secondary alcohols, which may contribute to the overall chemical stability of the resulting dye.
This guide will detail the chemical principles, provide a step-by-step protocol for synthesis, and outline the characterization of an exemplary azo dye derived from this compound.
The Core Chemistry: Diazotization and Azo Coupling
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, where the weakly electrophilic diazonium ion attacks an activated aromatic ring (the coupling component).[4]
Step 1: Diazotization of a Primary Aromatic Amine
The process begins with the conversion of a primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5] The reaction is performed at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[6][7]
The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and reacts with the amino group.[6]
Step 2: Azo Coupling with this compound
The newly formed diazonium salt is then immediately used in the coupling reaction. This compound, being a phenol derivative, is an activated aromatic compound. The coupling reaction is typically carried out in a slightly alkaline solution.[8] The alkaline conditions deprotonate the phenolic hydroxyl group, forming a more strongly activating phenoxide ion, which enhances the rate of electrophilic substitution.[7] The diazonium electrophile then attacks the electron-rich aromatic ring, usually at the position para to the activating group.[4] In the case of this compound, the coupling will occur at one of the positions ortho to the hydroxyl group.
Experimental Section: Synthesis of a Representative Azo Dye
This section provides a detailed protocol for the synthesis of an azo dye using 4-nitroaniline as the diazo component and this compound as the coupling component.
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-Nitroaniline | Reagent Grade, ≥99% | e.g., Sigma-Aldrich |
| This compound | Synthesis Grade | e.g., Merck |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | e.g., Fluka |
| Hydrochloric Acid (HCl), concentrated (37%) | ACS Reagent | e.g., Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | e.g., VWR |
| Ethanol (95%) | Laboratory Grade | e.g., Pharmco-AAPER |
| Distilled or Deionized Water | In-house |
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform all steps in a well-ventilated fume hood.
-
Aromatic amines and their derivatives can be toxic and carcinogenic. Handle with care.
-
Diazonium salts are unstable and potentially explosive when isolated and dried. Always use them in solution immediately after preparation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of an azo dye.
Detailed Protocol
Part A: Preparation of the Diazonium Salt of 4-Nitroaniline
-
In a 250 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline.
-
Carefully add 5 mL of concentrated hydrochloric acid and 10 mL of water. Stir until a uniform slurry is obtained. The amine will likely not dissolve completely but will form the hydrochloride salt.
-
Place the beaker in an ice-salt bath and cool the mixture to 0–5 °C with constant stirring.
-
In a separate 50 mL beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Add the cold sodium nitrite solution dropwise to the stirred 4-nitroaniline suspension over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting solution should be clear to pale yellow. This is the diazonium salt solution, which should be used immediately.
Part B: Azo Coupling Reaction
-
In a 400 mL beaker, dissolve 1.94 g (0.01 mol) of this compound in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0–5 °C in an ice bath with gentle stirring.
-
Slowly, and with vigorous stirring, add the freshly prepared diazonium salt solution (from Part A) to the cold solution of the coupling component.
-
A brightly colored precipitate should form immediately.[8]
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
Part C: Isolation and Purification
-
After the coupling is complete, slowly acidify the reaction mixture by adding dilute hydrochloric acid until the pH is approximately 4-5. This will precipitate the dye in its acidic form.
-
Collect the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter paper with several portions of cold water to remove any inorganic salts and unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Dry the purified dye in a vacuum oven at a moderate temperature (e.g., 60 °C).
Characterization of the Synthesized Azo Dye
To confirm the structure and purity of the synthesized dye, a combination of spectroscopic techniques should be employed.
Spectroscopic Data (Hypothetical)
| Technique | Expected Observations |
| FT-IR (KBr, cm⁻¹) | Broad peak ~3400-2500 (O-H stretch of carboxylic acid and tertiary alcohol), ~1680 (C=O stretch of carboxylic acid), ~1590 (N=N stretch), ~1520 and ~1340 (NO₂ stretches).[8] |
| ¹H-NMR (DMSO-d₆, δ ppm) | Signals corresponding to aromatic protons, a singlet for the two methyl groups of the propan-2-yl moiety, and exchangeable protons for the -OH and -COOH groups.[2] |
| UV-Vis (Ethanol) | An absorption maximum (λ_max) in the visible region (e.g., 400-500 nm), characteristic of the extended π-conjugated system of the azo dye.[2] |
| LC-MS | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the final product, confirming its identity.[8] |
Chemical Reaction Diagram
Caption: General reaction scheme for the synthesis.
Conclusion and Future Perspectives
This application note has detailed a robust and reproducible method for the synthesis of azo dyes utilizing this compound as a novel coupling component. The presence of both a sterically demanding tertiary alcohol and a versatile carboxylic acid group opens up new avenues for creating dyes with tailored properties for a wide range of applications, from advanced textiles to functional materials and biomedical probes.[9][10] The protocol provided serves as a foundational blueprint that can be adapted for various substituted aromatic amines to generate a library of novel azo dyes. Further research can focus on exploring the impact of the 2-hydroxypropan-2-yl moiety on the tinctorial strength, lightfastness, and specific binding capabilities of these new colorants.
References
- Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
- Google Patents.
- Der Pharma Chemica. Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. [Link]
- University of Toronto. The Synthesis of Azo Dyes. [Link]
- Iraqi Journal of Science.
- Google Patents.
- Organic Chemistry Portal.
- ResearchGate. SYNTHESIS AND CHARACTERIZATIONOF SOME NEW AZO COMPOUNDS BASED ON 2, 4-DIHYDROXY BENZOIC ACID | Request PDF. [Link]
- Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
- National Center for Biotechnology Information (PMC).
- Quest Journals.
- Journal of Chemical Reviews. Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]
- ResearchGate. Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media | Request PDF. [Link]
- Chemistry LibreTexts. 14.
- ResearchGate. chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction. [Link]
- Semantic Scholar.
- MDPI. Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. [Link]
- ICAIIT 2025 Conference. Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. [Link]
- Heliyon. (PDF)
- Journal of Chemical Reviews. Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]
- Chemistry LibreTexts. 23.6: Coupling Reactions of Aryl Diazonium Salts. [Link]
- Chemguide. some reactions of diazonium ions. [Link]
- Wikipedia. Azo coupling. [Link]
Sources
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- 10. jchemrev.com [jchemrev.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-Hydroxypropan-2-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(2-hydroxypropan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and maximize the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[1][2] An alternative, though less common, route is the Reformatsky reaction, which employs an organozinc reagent.[3][4][5]
This guide will primarily focus on the Grignard approach, as it is the most prevalent method, and will address the critical parameters and potential pitfalls associated with this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: Why is my Grignard reaction not initiating?
Answer:
Failure of a Grignard reaction to initiate is a frequent issue, almost always attributable to the presence of water or a passivated magnesium surface.[1][6]
-
Causality: Grignard reagents are potent bases and will readily react with even trace amounts of water, which is often adsorbed onto glassware surfaces.[7] The magnesium metal itself can also be coated with a layer of magnesium oxide, which prevents its reaction with the alkyl halide.[1]
-
Solutions:
-
Rigorous Drying of Glassware and Reagents: All glassware must be scrupulously dried, either by oven-drying overnight and cooling under a stream of dry nitrogen or argon, or by flame-drying under vacuum.[7] Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.[1][4]
-
Magnesium Activation: The passivating oxide layer on the magnesium turnings must be removed. This can be achieved by:
-
Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod.[1]
-
Chemical Activation: Adding a small crystal of iodine, which reacts with the magnesium to expose a fresh surface. A few drops of 1,2-dibromoethane can also be used as an entrainer.
-
-
Initiation Techniques: A small portion of the alkyl halide solution can be added directly to the magnesium, and the mixture can be gently warmed or sonicated to initiate the reaction.[6] The appearance of cloudiness or spontaneous refluxing of the ether indicates successful initiation.[6]
-
Question 2: My yield of this compound is consistently low. What are the likely causes?
Answer:
Low yields can result from a combination of factors, including incomplete reaction, side reactions, and losses during workup and purification.
-
Causality: The primary culprits for low yields in this specific synthesis are often side reactions involving the Grignard reagent. The main side product is typically a biphenyl compound, formed from the coupling of the Grignard reagent with unreacted aryl halide.[1][7] Additionally, if the carboxylic acid group is not properly protected, the Grignard reagent will be quenched.
-
Solutions:
-
Optimize Reaction Conditions:
-
Addition Rate: Add the aryl halide solution dropwise to the magnesium to maintain a steady reaction rate and prevent the concentration of the aryl halide from becoming too high, which can favor biphenyl formation.[7] Similarly, add the acetone solution slowly to the Grignard reagent.
-
Protecting Groups: The carboxylic acid functionality is incompatible with the Grignard reagent. Therefore, the synthesis must start with a protected version of the benzoic acid, such as a methyl or ethyl ester of 4-bromobenzoic acid. The Grignard reagent is formed from this ester, reacted with acetone, and the ester is then hydrolyzed to the carboxylic acid in the final workup step.
-
Question 3: I am observing a significant amount of a non-polar impurity in my crude product. What is it and how can I remove it?
Answer:
The most common non-polar impurity is a biphenyl derivative, formed by a Wurtz-type coupling reaction.
-
Causality: This side product arises from the reaction between the Grignard reagent and unreacted aryl halide.[1][7]
-
Purification Strategy: The significant difference in polarity between the desired carboxylic acid product and the non-polar biphenyl impurity allows for straightforward separation.
-
Acid-Base Extraction: After the reaction is quenched, the mixture is typically treated with an aqueous acid. The desired product, being a carboxylic acid, will be protonated and can be extracted into an organic solvent. To remove the biphenyl impurity, the organic layer can then be extracted with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt and move into the aqueous layer, leaving the non-polar biphenyl impurity in the organic layer.
-
Acidification and Isolation: The aqueous layer containing the carboxylate salt is then re-acidified with a strong acid (e.g., HCl) to precipitate the purified this compound, which can then be collected by filtration.[6]
-
Question 4: My final product is difficult to crystallize and appears oily. What can I do?
Answer:
Oily products or difficulty in crystallization often indicate the presence of impurities that disrupt the crystal lattice formation.
-
Causality: Residual solvent, unreacted starting materials, or side products can act as impurities that inhibit crystallization.
-
Solutions:
-
Thorough Purification: Ensure the acid-base extraction procedure described above is performed carefully to remove non-polar impurities.
-
Recrystallization: If the product is still impure, recrystallization from a suitable solvent system is recommended.[9][10] A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the solution.[10] For this compound, a mixture of water and an organic solvent like ethanol or acetone may be effective.
-
Trituration: If recrystallization is challenging, trituration can be employed. This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.[7]
-
Frequently Asked Questions (FAQs)
Q1: Can I use 4-bromobenzoic acid directly to form the Grignard reagent?
A1: No. The acidic proton of the carboxylic acid group will react with and destroy the Grignard reagent as it forms. It is essential to use a protected form, such as an ester of 4-bromobenzoic acid.
Q2: What is the best solvent for this Grignard reaction?
Q3: How do I know if my Grignard reagent has formed successfully?
A3: The formation of the Grignard reagent is typically indicated by a change in the appearance of the reaction mixture. The solution will often turn cloudy and may take on a grayish or brownish hue.[6] An exothermic reaction, causing the solvent to boil, is also a clear sign of initiation.[6]
Q4: What are the key safety precautions for this synthesis?
A4: Diethyl ether and THF are extremely flammable and volatile. All reactions should be conducted in a well-ventilated fume hood, away from any sources of ignition.[6] Grignard reagents are reactive and should be handled with care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Optimized Synthesis of this compound via Grignard Reaction
This protocol assumes the use of methyl 4-bromobenzoate as the starting material.
Step 1: Formation of the Grignard Reagent
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is thoroughly oven-dried.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of methyl 4-bromobenzoate (1 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the methyl 4-bromobenzoate solution to the magnesium turnings to initiate the reaction. If the reaction does not start, gently warm the flask or sonicate.
-
Once the reaction has initiated (indicated by cloudiness and/or gentle reflux), add the remaining methyl 4-bromobenzoate solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Acetone
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
Step 3: Workup and Hydrolysis
-
Pour the reaction mixture slowly into a beaker containing a mixture of ice and a dilute acid (e.g., 1 M HCl or 1 M H₂SO₄).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with brine.
-
To hydrolyze the ester, add an aqueous solution of a strong base (e.g., 2 M NaOH) and heat the mixture to reflux for 1-2 hours.
-
Cool the mixture and separate the layers.
-
Wash the aqueous layer with diethyl ether to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with concentrated HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol or an ethanol/water mixture.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.[9]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for Grignard reagent stability. |
| Magnesium Activation | Iodine crystal or crushing | Removes passivating MgO layer. |
| Reaction Temperature (Grignard Formation) | Gentle Reflux | Ensures a steady reaction rate. |
| Reaction Temperature (Acetone Addition) | 0 °C | Minimizes side reactions. |
| Workup | Acid-Base Extraction | Efficiently separates the acidic product from non-polar impurities. |
| Purification | Recrystallization | Removes remaining impurities to yield a high-purity product. |
Visualizations
Grignard Synthesis Workflow
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- Jasperse, C. P. Grignard Reaction.
- Reform
- REFORMATSKY REACTION | EXPLAN
- Reform
- Reform
- The Reform
- GRIGNARD REACTION – Synthesis of Benzoic Acid.
- Friedel-Crafts Alkyl
- organic synthesis: benzoic acid via a grignard reaction.
- The Grignard Reaction (Experiment) - Chemistry LibreTexts.
- Grignard Reaction - Organic Chemistry Portal.
- Solved Grignard Reaction - Bromobenzene Coupled to Acetone | Chegg.com.
- Purification methods for 4-Hydrazinobenzoic acid and its reaction products - Benchchem.
- Friedel-Crafts Alkyl
- Applications of Friedel–Crafts reactions in total synthesis of n
- Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps.
- Side Reactions in a Grignard Synthesis - ResearchG
- Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google P
- This compound (C10H12O3) - PubChemLite.
- Synthesis of 4-hydroxybenzoic acid - PrepChem.com.
- This compound | C10H12O3 | CID 226122 - PubChem.
- Microbial synthesis of 4-hydroxybenzoic acid
- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR.
- 4-(2-Hydroxy-2-propyl)benzoic acid - Advanced ChemBlocks.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Troubleshooting low conversion rates in 4-Fluoro-3-hydroxybenzoic acid reactions - Benchchem.
- Purification of benzoic acid - US3235588A - Google P
- "troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid" - Benchchem.
- Preventing side reactions during the synthesis of 4-Hydrazinobenzoic acid deriv
- Method for the purification of benzoic acid - European P
- Troubleshooting low yield in the amidation of 2-ethylbenzoic acid - Benchchem.
- Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC - NIH.
- Synthesis of 2-hydroxy-4-(2-hydroxybenzamido)
- Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characteriz
- Purification of benzoic acid by melt crystallization - ResearchG
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solved Grignard Reaction - Bromobenzene Coupled to Acetone | Chegg.com [chegg.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(2-Hydroxypropan-2-yl)benzoic acid
Prepared by the Gemini Application Science Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(2-hydroxypropan-2-yl)benzoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common byproducts and synthetic challenges. Our approach is rooted in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to prevent them.
FAQ: Understanding Byproduct Formation
This section addresses the fundamental "why" behind common impurities encountered during the synthesis of this compound, focusing on the prevalent Grignard-based methodologies.
Q1: What is the most common and reliable synthetic pathway for this compound, and what are its principal byproducts?
The most frequently employed and scalable synthesis involves a two-step process starting from an ester of 4-bromobenzoic acid (typically the methyl or ethyl ester). The core of this synthesis is a Grignard reaction.
-
Grignard Reagent Formation: The 4-halobenzoate ester is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent.
-
Nucleophilic Addition: The formed Grignard reagent is then reacted with acetone. The carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone.
-
Hydrolysis (Saponification): An acidic workup protonates the intermediate alkoxide to form the tertiary alcohol. A subsequent or concurrent basic hydrolysis step is then required to convert the ester group into the desired carboxylic acid, followed by a final acidic workup to protonate the carboxylate.
The primary byproducts associated with this pathway are:
-
4,4'-Biphenyl Dicarboxylate Ester: Formed from the coupling of the Grignard reagent with unreacted 4-halobenzoate ester.
-
Methyl/Ethyl Benzoate: Results from the accidental quenching of the Grignard reagent by trace amounts of water.[1]
-
Unreacted Starting Material: Residual methyl/ethyl 4-bromobenzoate.
-
Intermediate Product: Incomplete hydrolysis will leave methyl/ethyl 4-(2-hydroxypropan-2-yl)benzoate in the final product.
Q2: The presence of a biphenyl-type impurity is a recurring issue. What is the mechanism of its formation and how can it be prevented?
The formation of a biphenyl byproduct, such as dimethyl 4,4'-biphenyl dicarboxylate, is a classic side reaction in Grignard syntheses.[2] It arises from a Wurtz-type coupling reaction between the Grignard reagent (R-MgX) and the starting alkyl/aryl halide (R-X).
This side reaction is particularly favored by:
-
High local concentration of the aryl halide: Adding the halide too quickly to the magnesium turnings can lead to areas where the newly formed Grignard reagent can easily encounter a molecule of unreacted halide.
-
Elevated temperatures: Higher reaction temperatures can increase the rate of this coupling side reaction.[2]
Prevention Strategy: The most effective preventative measure is the slow, dropwise addition of the 4-halobenzoate ester solution to the magnesium suspension. This maintains a low steady-state concentration of the halide, minimizing the probability of the coupling reaction and favoring the formation of the Grignard reagent.[2]
Q3: Why is it necessary to start with an ester of 4-bromobenzoic acid instead of the acid itself?
Grignard reagents are extremely strong bases in addition to being excellent nucleophiles.[1][2] The carboxylic acid functional group has an acidic proton. If you attempt to form a Grignard reagent in the presence of this acidic proton, the first equivalent of the Grignard reagent formed will be immediately quenched via an acid-base reaction, deprotonating the carboxylic acid and forming a magnesium carboxylate salt and the corresponding arene (in this case, benzoate). This consumes the reagent and prevents the desired reaction with acetone. Therefore, the acidic proton must be "protected," most commonly as an ester, which is non-acidic and stable to the Grignard reagent.
Q4: My final product shows traces of simple methyl benzoate. What is the source of this impurity?
This byproduct is a clear indication of premature quenching of the Grignard reagent by a proton source, most commonly water.[1][3] The Grignard reagent, for instance, methyl 4-(bromomagnesio)benzoate, will readily react with water to abstract a proton, resulting in the formation of methyl benzoate. This highlights the critical importance of maintaining strictly anhydrous (water-free) conditions throughout the Grignard formation and reaction steps.
Prevention Strategy:
-
All glassware must be rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight.
-
Anhydrous grade solvents must be used.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using a drying tube to protect it from atmospheric moisture.[3]
Troubleshooting Guide: From Synthesis to Purification
This guide provides solutions to specific problems you may encounter during the synthesis and purification of this compound.
| Problem / Observation | Potential Cause | Recommended Solution & Protocol |
| Low or No Product Yield | 1. Failure of Grignard Reaction Initiation: The reaction between magnesium and the aryl halide is often difficult to start due to a passivating layer of magnesium oxide on the metal surface.[3] | Solution: Activate the magnesium. Add the magnesium turnings and a crystal of iodine to the dry flask and gently warm. The iodine will sublime and etch the surface of the magnesium, exposing fresh metal. The appearance of a brownish color or the disappearance of the iodine color indicates activation. Alternatively, add a small amount of pre-formed Grignard reagent or 1,2-dibromoethane to initiate the reaction. |
| 2. Quenching of Grignard Reagent: The presence of moisture in the glassware, solvent, or starting materials.[1] | Solution: Ensure all components are scrupulously dry. Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent (e.g., sodium/benzophenone for ether/THF). | |
| Significant Non-Polar Spot on TLC (Rf ≈ 0.8-0.9 in 3:1 Hexanes:EtOAc) | Biphenyl Byproduct Formation: As discussed in the FAQ, this is due to the coupling of the Grignard reagent with the starting halide.[2] | Purification Protocol (Trituration): After the initial workup and isolation of the crude solid, add a minimal amount of cold, non-polar solvent like petroleum ether or hexanes. The desired product is poorly soluble, while the non-polar biphenyl byproduct will dissolve. Stir the slurry, then collect the purified solid product by vacuum filtration, washing with a small amount of additional cold solvent.[2] |
| Product is Contaminated with the Intermediate Ester | Incomplete Saponification (Hydrolysis): The hydrolysis of the ester to the carboxylic acid has not gone to completion. | Optimized Hydrolysis Protocol: After the Grignard reaction is quenched, remove the ether solvent. Add a solution of NaOH or KOH in a mixture of water and methanol/ethanol and heat the reaction to reflux for 1-2 hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared. After cooling, acidify the mixture with an acid like HCl to precipitate the final carboxylic acid product. |
| Crude Product is an Oily Mixture Instead of a Solid | Presence of Multiple Impurities: A combination of the above issues (biphenyl, unreacted starting material, quenched byproducts) can lower the melting point and prevent crystallization. | Comprehensive Purification Strategy: 1. Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether). Extract with an aqueous base (e.g., NaHCO₃ solution). The desired acidic product will move to the aqueous layer as its carboxylate salt, while neutral impurities like the biphenyl byproduct will remain in the organic layer.[3]2. Isolation: Separate the layers. Re-acidify the aqueous layer with cold HCl to precipitate the purified product.3. Recrystallization: Collect the solid and perform a final purification by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain a highly pure, crystalline product.[4][5] |
Visualizing the Synthetic Pathway and Side Reactions
A clear understanding of the reaction flow is critical for troubleshooting. The following diagrams illustrate the intended synthetic route and the competitive formation of the primary byproduct.
Caption: High-level workflow for the synthesis of this compound.
Caption: Competing reaction pathways: desired product formation vs. biphenyl byproduct.
References
- Grignard Reaction Fundamentals: Discusses the high reactivity of Grignard reagents as strong bases and nucleophiles, and the necessity for anhydrous conditions to prevent quenching by water. (Source: University of Wisconsin-Madison, Chemistry Department)
- Friedel-Crafts Acylation Limitations: Explains why aromatic rings with strongly electron-withdrawing groups, such as the carboxylic acid in benzoic acid, are unreactive in Friedel-Crafts acyl
- Reactivity of Benzoic Acid in Friedel-Crafts Reactions: Details how the electron-withdrawing nature of the carboxylic acid group deactivates the benzene ring towards electrophilic aromatic substitution. (Source: CurlyArrows Organic Chemistry)
- Purification by Recrystallization: Provides a general protocol for the purification of benzoic acid derivatives via recrystallization, including the use of activated carbon for decoloriz
- Kolbe-Schmitt Reaction as an Alternative: Describes a method for carboxylating phenols, which represents an alternative synthetic strategy, though potentially under harsher conditions.
- Mechanisms of Friedel-Crafts Reactions: General mechanistic discussion of electrophilic aromatic substitution, catalyst regeneration, and the formation of intermediates. (Source: Professor Dave Explains via YouTube)
- Workup Procedures for Friedel-Crafts Reactions: Details the process of quenching the reaction and dissolving aluminum salt byproducts using an acidic workup. (Source: Organic Chemistry Tutor via YouTube)
- Esterification Side Products: Discusses potential side reactions during esterification, particularly at higher temperatures.
- Synthesis and Recrystallization Protocol: An example of a synthesis followed by recrystallization in ethanol to purify a substituted benzoic acid. (Source: PrepChem.com)
- Oxidation Byproducts: A patent describing the oxidation of p-xylene, which can lead to byproducts such as 4-methylbenzoic acid and terephthalic acid.
- Biphenyl Byproduct in Grignard Reactions: Explicitly identifies biphenyl as a major impurity in Grignard reactions, formed from a coupling reaction, and suggests purification by trituration with petroleum ether. (Source: Chemistry LibreTexts)
- Grignard Reaction Troubleshooting: Highlights that keeping the Grignard reagent dry is critical and that biphenyl is a common byproduct that must be removed. (Source: Professor Dave Explains via YouTube)
- Purification of Benzoic Acid: Discusses various methods for purifying benzoic acid, including the use of ion exchangers to remove impurities like phthalic anhydride.
Sources
Technical Support Center: Navigating Friedel-Crafts Reactions with Benzoic Acid Derivatives
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this fundamental reaction, particularly when working with benzoic acid and its derivatives. The inherent electronic properties of these substrates present unique obstacles that can lead to reaction failure. Here, you will find troubleshooting advice and frequently asked questions in a clear question-and-answer format, designed to explain the underlying chemical principles and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts reaction failing completely when using benzoic acid as the substrate?
A1: The failure of Friedel-Crafts reactions with benzoic acid stems from two primary, compounding issues: severe ring deactivation and catalyst sequestration.
-
Ring Deactivation: The carboxylic acid group (-COOH) is a powerful electron-withdrawing group.[1] It pulls electron density out of the aromatic ring through both inductive and resonance effects.[2][3] Friedel-Crafts reactions are a form of electrophilic aromatic substitution, which relies on the electron-rich aromatic ring acting as a nucleophile to attack the electrophile (an acylium ion or carbocation).[1][4] By significantly reducing the ring's electron density, the -COOH group makes the substrate far too unreactive to participate in the reaction.[5][6]
-
Catalyst Sequestration: The Lewis acids used to catalyze Friedel-Crafts reactions (e.g., aluminum chloride, AlCl₃) are strong electron acceptors. The oxygen atoms of the carboxylic acid group have lone pairs of electrons, making them Lewis basic.[7] The catalyst will preferentially form a stable acid-base complex with the -COOH group, effectively deactivating the catalyst.[7][8][9] This prevents the catalyst from activating the acyl halide to form the necessary acylium ion electrophile.[10]
This dual-deactivation pathway is the fundamental reason why benzoic acid and other strongly deactivated substrates are incompatible with standard Friedel-Crafts conditions.
Troubleshooting & Optimization
Q2: I'm working with a less deactivated benzoic acid derivative. Can I simply use more catalyst or a stronger one to force the reaction?
A2: While it may seem intuitive, this approach rarely yields satisfactory results and is generally not recommended for substrates containing a free carboxylic acid.
-
Increasing Catalyst Stoichiometry: For moderately deactivated substrates (like halobenzenes), increasing the amount of AlCl₃ can sometimes improve yields.[11] However, with a carboxyl group present, you are simply providing more catalyst to be sequestered by the Lewis basic oxygens. The fundamental issue of ring deactivation remains unresolved.
-
Switching to a More Powerful Catalyst: Superacids like triflic acid (CF₃SO₃H) or alternative Lewis acids like metal triflates (e.g., Hf(OTf)₄, Yb(OTf)₃) are known to be effective for some deactivated systems.[11][12] However, their efficacy is still severely hampered by the presence of a free carboxylic acid due to the catalyst sequestration problem. While some success has been reported for acylating moderately deactivated arenes with triflic acid, this is not a general solution for benzoic acid derivatives.[11]
The most reliable strategy is not to overcome the deactivation but to temporarily remove its source.
Q3: How can I chemically modify the benzoic acid to make it compatible with Friedel-Crafts conditions?
A3: The most effective and widely adopted strategy is the use of a protecting group . The goal is to temporarily convert the carboxylic acid into a functional group that is less deactivating and does not react with the Lewis acid catalyst. The most common protecting group for a carboxylic acid is an ester .[13]
The workflow involves three key stages:
-
Protection: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The ester group is still deactivating, but significantly less so than a free carboxylic acid, and it is much less Lewis basic, preventing strong complexation with the catalyst.
-
Friedel-Crafts Reaction: Perform the acylation or alkylation on the protected ester substrate under standard or modified conditions.
-
Deprotection: Hydrolyze the ester back to the carboxylic acid to yield the final desired product.
Q4: Are there any alternative reactions to achieve the desired acylated benzoic acid product without performing a direct Friedel-Crafts reaction?
A4: Yes, depending on the exact target molecule, alternative synthetic routes can be more efficient. One powerful method for synthesizing hydroxyaryl ketones is the Fries Rearrangement .[14]
This is not a direct acylation of benzoic acid, but rather an intramolecular acylation that starts from a phenolic ester. The process is as follows:
-
Esterify a phenol with an appropriate acyl chloride (derived from the benzoic acid moiety).
-
Treat the resulting phenyl ester with a Lewis acid catalyst (like AlCl₃). This induces an intramolecular rearrangement where the acyl group migrates from the phenolic oxygen to the ortho or para position on the aromatic ring, forming a hydroxyaryl ketone.[14]
The regioselectivity (ortho vs. para) can often be controlled by reaction conditions like temperature and solvent polarity. Low temperatures tend to favor the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control), which can form a stable bidentate complex with the catalyst. For specialized applications, a Photo-Fries rearrangement, which proceeds via a radical mechanism in the presence of UV light, can also be employed, often with different selectivity.[15]
Experimental Protocols & Data
Protocol: Friedel-Crafts Acylation of a Benzoic Acid Derivative via an Ester Protecting Group
This protocol outlines the synthesis of 4-acetylbenzoic acid from 4-methylbenzoic acid (p-toluic acid) as an example.
Step 1: Protection (Esterification) of p-Toluic Acid
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add p-toluic acid (1.0 eq) and suspend it in methanol (MeOH, ~5 mL per gram of acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Caution: Exothermic reaction, produces HCl gas.
-
After the addition is complete, remove the ice bath and heat the reaction to reflux for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 4-methylbenzoate product, which can be purified by column chromatography if necessary.
Step 2: Friedel-Crafts Acylation of Methyl 4-methylbenzoate
-
To a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 2.5 eq) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) to the AlCl₃ suspension.
-
Add a solution of methyl 4-methylbenzoate (1.0 eq) in DCM dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-24 hours, monitoring by TLC or GC-MS.
-
Once complete, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complexes.[9]
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the crude acylated ester, which should be purified by column chromatography or recrystallization.
Step 3: Deprotection (Hydrolysis) to 4-Acetylbenzoic Acid
-
Dissolve the purified acylated ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH, ~3.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting ester.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 4-acetylbenzoic acid product.
Data Summary: Alternative Catalytic Systems
For cases where a direct Friedel-Crafts reaction on a moderately deactivated ring is attempted, several modern catalytic systems offer advantages over traditional AlCl₃.
| Catalyst System | Typical Substrates | Conditions | Advantages | Disadvantages |
| Metal Triflates (e.g., Yb(OTf)₃, Hf(OTf)₄)[11][12] | Moderately deactivated arenes (e.g., halobenzenes) | Often milder conditions, can be used catalytically. | Water tolerant, reusable, high activity.[12] | Higher cost than AlCl₃. |
| Zeolites (e.g., H-ZSM-5)[11][16] | Toluene, Xylenes, Anisole | Vapor-phase or high temperature, solvent-free. | Reusable, shape-selective, environmentally friendly.[16][17] | Requires higher temperatures, potential for deactivation. |
| Heteropoly Acids (e.g., H₃PW₁₂O₄₀)[18] | Anisole, Naphthalene | Often used with an anhydride activator. | Solid, reusable, strong Brønsted acidity. | Can be less active for highly deactivated substrates. |
| Bismuth(III) Chloride (BiCl₃)[12] | Activated and polycyclic aromatics | Generated in situ from BiOCl. | Water-insensitive precursor, eco-friendly, recyclable.[12] | Limited catalytic power for deactivated systems. |
References
- why does benzoic acid not undergo friedel craft reaction. (2014, June 12). askIITians.
- Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. (n.d.). The Electrochemical Society.
- Organic Chemistry: Why does benzoic acid not give friedel crafts reaction? (2016, March 9). Quora.
- Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies. (2009, May 15). ACS Publications.
- Why does benzoic acid not participate in friedel-craft reaction..? (2020, November 30). Brainly.in.
- Toward a Clean Alternative to Friedel−Crafts Acylation: In Situ Formation, Observation, and Reaction of an Acyl Bis(trifluoroacetyl)phosphate and Related Structures. (2001, November 1). ACS Publications.
- Does Friedel-Crafts reaction fail with benzoic acid? (2016, January 25). Chemistry Stack Exchange.
- Fries rearrangement. (n.d.). Wikipedia.
- Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies. (2019, March 15). ACS Publications.
- ORGANIC REACTION MECHANISM. (n.d.).
- Friedel-Crafts Acylation: alternative reagents. (2020, May 20). YouTube.
- Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). YouTube.
- Benzoic acid does not undergo Friedel-Crafts reaction due to ------ of the benzene ring by. (n.d.). Gauth.
- Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
- Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.
- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021, May 26). International Journal of Advanced Chemistry Research.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- Friedel-Crafts reactions with Deactivating groups. (2022, December 17). Reddit.
- Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2007, May 1). ACS Publications.
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry.
- Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. (n.d.). IntechOpen.
- Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. (2022, November 21). YouTube.
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). YouTube.
- Friedel-Crafts Handout. (n.d.).
- Cleaner Routes for Friedel-Crafts Acylation. (2006). ResearchGate.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2019, June 26). National Institutes of Health.
- Chlorine-free Friedel–Crafts acylation of benzene with benzoic anhydride on insoluble heteropoly acid catalyst. (2008). ResearchGate.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
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- 18. researchgate.net [researchgate.net]
Preventing side reactions in the Grignard synthesis of tertiary alcohols
Preventing Side Reactions in the Grignard Synthesis of Tertiary Alcohols
Welcome to the Grignard-EX™ technical support hub. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing tertiary alcohols using Grignard reagents. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize side reactions and maximize the yield and purity of your target molecules.
Introduction: The Challenge of Synthesizing Tertiary Alcohols
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] The synthesis of tertiary alcohols, typically achieved by reacting a Grignard reagent with a ketone or an ester, is a widely used transformation.[2][3][4] However, the potent nucleophilic and basic nature of the Grignard reagent can lead to several competing side reactions, significantly impacting the outcome of the synthesis.[5][6]
The primary challenges in synthesizing tertiary alcohols via the Grignard reaction include:
-
Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form an enolate. This regenerates the starting ketone upon workup, reducing the yield of the desired tertiary alcohol.[5][6][7]
-
Reduction: If the Grignard reagent possesses β-hydrogens and the ketone is sterically hindered, a hydride transfer can occur, reducing the ketone to a secondary alcohol.[5][6]
-
Wurtz Coupling: The Grignard reagent can couple with the parent alkyl halide, leading to the formation of a dimeric alkane byproduct and consuming the Grignard reagent.[8]
This guide will provide you with the technical insights and practical strategies to overcome these challenges and achieve successful and reproducible results in your Grignard syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction yielding a significant amount of the starting ketone?
A1: The recovery of a substantial amount of your starting ketone is a classic indicator of enolization.[5][6] The Grignard reagent, being a strong base, can deprotonate the ketone at the α-carbon if it has acidic protons.[6][9] This acid-base reaction competes with the desired nucleophilic addition to the carbonyl carbon. Upon aqueous workup, the resulting enolate is protonated, regenerating the starting ketone.[5]
-
Underlying Cause: This issue is particularly prevalent with sterically hindered ketones, where the electrophilic carbonyl carbon is less accessible to the nucleophilic Grignard reagent.[5] Bulky Grignard reagents also favor acting as a base rather than a nucleophile.
Q2: I'm observing a secondary alcohol as a major byproduct. What is causing this?
A2: The formation of a secondary alcohol points to a reduction side reaction.[5] This occurs when the Grignard reagent has hydrogens on its β-carbon and reacts with a sterically hindered ketone. The reaction proceeds through a cyclic six-membered transition state where a hydride ion is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone.[5] This reduces the ketone to a magnesium alkoxide, which upon protonation during workup, yields a secondary alcohol.
Q3: Can I use an ester to synthesize a tertiary alcohol with three different alkyl groups?
A3: No, this is not directly feasible. The reaction of a Grignard reagent with an ester proceeds through a two-step addition.[10][11] The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses to eliminate an alkoxide, generating a ketone.[10][11] This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol.[10][11] Consequently, this method inherently leads to a tertiary alcohol with at least two identical groups originating from the Grignard reagent.[3][12]
Q4: My reaction mixture turns cloudy and a white precipitate forms before I add my ketone. Is this normal?
A4: This is often an indication of a problem with your reaction setup, specifically the presence of moisture or air. Grignard reagents are highly reactive towards protic sources like water.[13] The cloudiness and precipitate are likely due to the formation of magnesium hydroxides and oxides, which deactivates your Grignard reagent. It is crucial to ensure all glassware is rigorously dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[6][13]
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
| Symptom | Potential Cause(s) | Recommended Solutions |
| Low or no yield of tertiary alcohol | 1. Inactive Grignard Reagent: Presence of moisture or protic impurities.[13] 2. Enolization: Sterically hindered ketone or bulky Grignard reagent.[5][7] 3. Reduction: Grignard reagent with β-hydrogens and a hindered ketone.[5] | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[13] 2. Lower the reaction temperature (-78 °C). Consider using a less sterically hindered Grignard reagent. The addition of CeCl₃ can also favor nucleophilic addition.[14] 3. Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) if possible. Lowering the reaction temperature can also disfavor the reduction pathway.[15] |
| Formation of a significant amount of R-R homocoupling byproduct (Wurtz coupling) | High local concentration of the alkyl halide during Grignard formation.[8] | Add the alkyl halide solution dropwise to the magnesium turnings to maintain a low concentration.[16] Ensure efficient stirring. |
| Reaction fails to initiate | Passivated magnesium surface (oxide layer). | Gently crush the magnesium turnings to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[15][16] |
| Exothermic reaction becomes uncontrollable | Addition of the alkyl halide or ketone is too fast. | Maintain a slow, controlled addition rate of the reagents. Use an ice bath to manage the reaction temperature.[8] |
Experimental Protocols
Protocol 1: Optimized Grignard Reagent Formation
This protocol is designed to maximize the yield and purity of your Grignard reagent.
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Dry all glassware in an oven at 120 °C for at least 4 hours and cool under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings in the flask. Briefly heat the flask under vacuum with a heat gun and then cool under an inert atmosphere. This helps to remove any surface moisture.
-
Initiation: Add a small portion of the alkyl halide in anhydrous diethyl ether or THF to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction, which is indicated by bubbling and a gentle reflux.
-
Addition: Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete conversion.
Protocol 2: Reaction with Ketone to Minimize Side Reactions
This protocol focuses on the addition of the Grignard reagent to a ketone while minimizing enolization and reduction.
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C or -78 °C using an ice-salt or dry ice/acetone bath. Lower temperatures generally favor nucleophilic addition over side reactions.[17][18]
-
Ketone Addition: Dissolve the ketone in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the cooled and vigorously stirred Grignard reagent.
-
Reaction Time: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the magnesium alkoxide to the desired tertiary alcohol.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Visualizations
Reaction Pathways in Grignard Synthesis of Tertiary Alcohols
Caption: Competing reaction pathways in the Grignard synthesis of tertiary alcohols.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in Grignard reactions.
References
- Organic Chemistry Portal. Grignard Reaction. [Link]
- ChemistNate. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. [Link]
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- The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. [Link]
- ResearchGate.
- Chemistry Steps. The Grignard Reaction Mechanism. [Link]
- Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]
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- Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. [Link]
- Lee, J.-s., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
- University of Calgary. Ch 14: RLi or RMgX with Esters to 3o alcohols. [Link]
- Bottorff, E. M. (1941). I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone. ProQuest. [Link]
- The Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]
- ResearchGate.
- ResearchGate. (2016, July 15). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?[Link]
- eCampusOntario Pressbooks. 3.4.2 – Grignard Reactions with Carbonyls. In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]
- Master Organic Chemistry. (2016, January 19).
- Maruyama, K., & Katagiri, T. (1989). Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 22(8), 275–281. [Link]
- ResearchGate. Physical property of solvents used for Grignard reactions. [Link]
- ResearchGate.
- Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link]
- LibreTexts. (2023, September 20). 19.
- Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?[Link]
- Gutmann, B., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8(6), 1335-1343. [Link]
- Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
- LibreTexts. (2019, June 5). 11.2.4: Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. [Link]
- NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link]
- Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]
- Canadian Science Publishing. (2017, March 10). THE REDUCTION, ENOLATE FORMATION, AND SOLVOLYSIS OF GRIGNARD REAGENTS IN OPTICALLY ACTIVE MEDIA. [Link]
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Stability of 4-(2-Hydroxypropan-2-yl)benzoic acid under acidic/basic conditions
Welcome to the technical support resource for 4-(2-hydroxypropan-2-yl)benzoic acid. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting protocols to address stability challenges encountered during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs)
Here we address common inquiries regarding the stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to degradation under acidic conditions. The tertiary alcohol group on the isopropyl moiety is prone to acid-catalyzed dehydration.[1][2][3] Under basic conditions, the molecule is generally more stable, primarily forming the corresponding carboxylate salt. However, harsh basic conditions coupled with high temperatures could potentially lead to other reactions, although this is less common.
Q2: What is the expected degradation product under acidic conditions?
A2: Under acidic conditions, this compound is expected to undergo an E1 elimination reaction.[1][4] This involves protonation of the tertiary hydroxyl group, which then leaves as a water molecule to form a relatively stable tertiary carbocation. Subsequent elimination of a proton from an adjacent methyl group results in the formation of 4-(prop-1-en-2-yl)benzoic acid .
Q3: Is this compound sensitive to light or oxidation?
A3: While the primary instability is acid-catalyzed dehydration, like many aromatic compounds, it is prudent to consider potential photolytic and oxidative degradation.[5] Forced degradation studies are recommended to fully characterize the molecule's stability profile.[6][7] Exposure to light and oxidizing agents like hydrogen peroxide should be included in these studies to determine if photolytic cleavage or oxidation of the aromatic ring or alkyl side-chain occurs.[5][8]
Q4: How does pH affect the solubility and stability of this compound?
A4: The carboxylic acid group dictates the pH-dependent solubility. The compound will be less soluble in acidic solutions (pH < pKa of the carboxylic acid) where it exists in its neutral, protonated form. As the pH increases above the pKa, the carboxylic acid is deprotonated to the more soluble carboxylate salt. In terms of stability, as detailed in Q1 and Q2, acidic pH is a primary concern due to the potential for dehydration of the tertiary alcohol.
Troubleshooting Guides
This section provides detailed protocols to investigate and resolve stability issues with this compound.
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Storage in Acidic Mobile Phase
Symptoms:
-
Appearance of a new, less polar peak in the chromatogram.
-
Decrease in the peak area of the parent compound over time.
Root Cause Analysis: This is a classic sign of acid-catalyzed dehydration of the tertiary alcohol in this compound, leading to the formation of 4-(prop-1-en-2-yl)benzoic acid. The alkene product is less polar and will therefore have a shorter retention time in reversed-phase HPLC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and mitigating degradation in HPLC.
Detailed Protocols:
1. Forced Degradation Study (Acid Hydrolysis)
This protocol will intentionally degrade the compound to confirm the identity of the degradation product.
-
Objective: To generate the suspected degradation product, 4-(prop-1-en-2-yl)benzoic acid, for comparison.
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.[5][7]
-
Gently heat the vials (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[7]
-
At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M NaOH or 1 M NaOH), and dilute with mobile phase for HPLC analysis.
-
-
Expected Outcome: The chromatograms should show a time-dependent decrease in the parent peak and a corresponding increase in the new, earlier-eluting peak.
2. HPLC-MS Analysis for Peak Identification
-
Objective: To confirm the mass of the parent compound and the degradation product.
-
Procedure:
-
Analyze the samples from the forced degradation study using an HPLC system coupled to a mass spectrometer (LC-MS).
-
Determine the mass-to-charge ratio (m/z) of the parent peak and the new peak.
-
-
Data Interpretation:
-
This compound (C10H12O3): Expected [M-H]⁻ of ~179.07 or [M+H]⁺ of ~181.08.
-
4-(prop-1-en-2-yl)benzoic acid (C10H10O2): Expected [M-H]⁻ of ~161.06 or [M+H]⁺ of ~163.07. This corresponds to the loss of a water molecule (18 Da) from the parent compound.
-
3. HPLC Method Optimization for Stability
-
Objective: To develop a robust HPLC method that minimizes on-column degradation.
-
Recommendations:
-
Mobile Phase pH: If possible, adjust the mobile phase pH to be less acidic (e.g., pH 3-4) while still ensuring good peak shape for the carboxylic acid.[9] Using a buffer is crucial for pH control.[9]
-
Run Time and Temperature: Minimize the analysis time and keep the column temperature as low as feasible to reduce the rate of the degradation reaction.
-
Alternative Solvents: If using a highly acidic modifier like trifluoroacetic acid (TFA), consider switching to a less aggressive acid such as formic acid.
-
Issue 2: Assay Inconsistency and Low Purity Results Under Basic Conditions
Symptoms:
-
Variable assay results between different preparations.
-
Appearance of minor, more polar impurity peaks.
Root Cause Analysis: While generally stable, prolonged exposure to strong bases at elevated temperatures can potentially lead to reactions. The carboxylic acid will be deprotonated to form a salt, which is generally stable.[10] However, other reactions could be at play if conditions are harsh.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for assay variability under basic conditions.
Detailed Protocols:
1. Forced Degradation Study (Base Hydrolysis)
-
Objective: To investigate the potential for degradation under basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound as in the acid hydrolysis study.
-
In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M NaOH and 1 M NaOH.[5][7]
-
Heat the vials at 60°C for defined time points.[7]
-
At each time point, withdraw a sample, neutralize with a suitable acid (e.g., 0.1 M HCl or 1 M HCl), and dilute for HPLC analysis.
-
-
Expected Outcome: Minimal degradation is expected under these conditions. If new peaks are observed, further investigation into their structure is warranted.
2. Recommended HPLC Method for Purity Analysis
For accurate purity determination, a well-controlled reversed-phase HPLC method is recommended.
| Parameter | Recommended Condition | Rationale |
| Column | C18, end-capped (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and peak shape for aromatic acids.[9][11] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Ensures the carboxylic acid is protonated for consistent retention.[12][13] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start with a low percentage of B, ramp up to elute impurities. | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides good efficiency and reproducibility. |
| Detection | UV at ~240 nm | The benzene ring with the carboxyl group should have strong absorbance in this region. |
Summary of Potential Degradation Pathways
The primary degradation pathway for this compound is acid-catalyzed dehydration.
Caption: Degradation pathways under acidic and basic conditions.
References
- JoVE. Acid-Catalyzed Dehydration of Alcohols to Alkenes. JoVE. Accessed January 10, 2026. [Link]
- Quora. What is the mechanism for the dehydration of tertiary alcohols?. Quora. Published October 16, 2017. [Link]
- Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com. Accessed January 10, 2026. [Link]
- TMP Chem. 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. YouTube. Published April 24, 2020. [Link]
- Ashenhurst, J. Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Published November 14, 2014. [Link]
- Chemcess. 4-Hydroxybenzoic Acid: Properties, Production And Uses. Chemcess. Published April 21, 2024. [Link]
- Galati, A., et al. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Studia Universitatis „Vasile Goldis”, Seria Stiintele Vietii. 2010;20(1):167-171.
- Zhang, X., et al. Mechanism and kinetic study of the reaction of benzoic acid with OH, NO3 and SO4− radicals in the atmosphere. RSC Advances. 2019;9(33):18967-18977. doi:10.1039/C9RA02457C
- Venkatasami, G., et al. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- Wikipedia. 4-Hydroxybenzoic acid. Wikipedia. Accessed January 10, 2026. [Link]
- ResearchGate. Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by....
- Liu, M., et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. 2010;34(11).
- Iram, F., et al. Forced Degradation Studies. MedCrave online. Published December 14, 2016. [Link]
- Google Patents. Process for producing hydroxybenzoic acid.
- ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic....
- HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. Accessed January 10, 2026. [Link]
- PubChem. This compound. PubChem. Accessed January 10, 2026. [Link]
- Singh, R., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- ResearchGate. (PDF) Forced Degradation Studies.
- MDPI. Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. MDPI. Published January 10, 2024. [Link]
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Accessed January 10, 2026. [Link]
- Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Published November 29, 2021. [Link]
- ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the....
- PubChemLite. This compound (C10H12O3). PubChemLite. Accessed January 10, 2026. [Link]
- Hurduc, N., et al. SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chemistry and Technology. 2011;45(1-2):39-43.
- ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF.
- PubMed. The determination of 2-(2-hydroxypropanamido) benzoic acid enantiomers and their corresponding prodrugs in rat plasma by UHPLC-MS/MS and application to comparative pharmacokinetic study after a single oral dose. PubMed. Published January 15, 2017. [Link]
- ResearchGate. Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid.
- Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. 2021;6(5):134-138.
- MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Published December 1, 2022. [Link]
- National Institutes of Health. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health. Published July 22, 2022. [Link]
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- 13. longdom.org [longdom.org]
How to remove unreacted starting materials from 4-(2-Hydroxypropan-2-yl)benzoic acid
Welcome to the technical support center for the purification of 4-(2-hydroxypropan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following sections offer a combination of theoretical principles and field-proven protocols to address common challenges encountered during the purification process.
I. Understanding the Compound and Potential Impurities
This compound is a bifunctional molecule containing both a carboxylic acid and a tertiary alcohol.[1][2][3] Its purification strategy is dictated by these functional groups and the nature of the impurities, which are typically unreacted starting materials or byproducts from its synthesis.
A common synthetic route to this compound involves the reaction of a Grignard reagent with carbon dioxide.[4][5] For instance, the reaction of methyl 4-(2-hydroxypropan-2-yl)benzoate with a Grignard reagent followed by hydrolysis, or the reaction of a suitable Grignard reagent with carbon dioxide.[4][5][6]
Q1: What are the likely unreacted starting materials and byproducts I need to remove?
The nature of impurities is directly linked to the synthetic route employed. A common method for synthesizing this compound is the Grignard reaction with carbon dioxide, which can introduce specific contaminants.[4][5]
Likely Impurities:
-
Unreacted Grignard Reagent Precursor: This is typically an aryl halide, such as 4-bromotoluene, which would be a neutral organic impurity.
-
Byproducts from Grignard Reagent Formation: Biphenyl derivatives can form during the synthesis of the Grignard reagent.
-
Unreacted Starting Ester: If the synthesis involves the hydrolysis of an ester like methyl 4-(2-hydroxypropan-2-yl)benzoate, some of this starting material may remain.[7]
-
Salts: Inorganic salts such as magnesium halides (e.g., MgBrCl) are formed during the Grignard reaction workup.[8][9]
II. Purification Strategies: A Multi-pronged Approach
A combination of techniques is often necessary to achieve high purity. The choice of method depends on the scale of the reaction and the specific impurities present.
A. Acid-Base Extraction: The First Line of Defense
Acid-base extraction is a powerful and straightforward technique for separating acidic, basic, and neutral compounds.[10][11][12] This method leverages the different solubilities of a compound in its charged (salt) and neutral forms.[11][13]
Principle:
This compound, being a carboxylic acid, is deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[10][14] Neutral organic impurities, such as unreacted aryl halides or biphenyl byproducts, will remain in the organic layer.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction with Base: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate.[13][14] Repeat the extraction 2-3 times to ensure complete separation of the acidic product.
-
Combine Aqueous Layers: Combine the aqueous layers containing the sodium salt of your product.
-
Backwash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper).[14] The this compound will precipitate out of the solution as it is insoluble in acidic water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.
-
Drying: Dry the purified product thoroughly.
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for Acid-Base Extraction.
B. Recrystallization: For High Purity Crystalline Product
Recrystallization is a purification technique for solid compounds based on differences in solubility at different temperatures.[15][16]
Principle:
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[15][16] Upon slow cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Q2: What is a good solvent for the recrystallization of this compound?
Water is often a good choice for recrystallizing benzoic acid and its derivatives, as their solubility in water increases significantly with temperature.[9][17][18] For this compound, a mixed solvent system, such as ethanol/water or acetone/water, may also be effective.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: Choose an appropriate solvent or solvent system.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to completely dissolve it.[15][17]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9][15]
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9][17]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals completely.
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try adding more solvent or reheating and cooling at a slower rate.
-
No Crystals Form: This can happen if too much solvent was added. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[9] If that fails, carefully evaporate some of the solvent and allow it to cool again.
C. Column Chromatography: For Difficult Separations
When acid-base extraction and recrystallization are insufficient, column chromatography can be employed for more challenging separations.[19][20]
Principle:
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase (the eluent).[19]
Q3: What type of column and eluent should I use?
-
Normal-Phase Chromatography: For separating compounds of differing polarity, normal-phase chromatography with a silica gel stationary phase is common. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used as the eluent. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. It's important to note that the acidic nature of silica gel can sometimes cause issues with acidic compounds, potentially leading to tailing of the peaks.[21]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) can be effective.[22] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[22]
Step-by-Step Protocol for Column Chromatography:
-
Column Packing: Properly pack a glass column with the chosen stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the fractions (e.g., by TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Diagram of Purification Strategy:
Caption: General Purification Strategy.
III. Frequently Asked Questions (FAQs)
Q4: My product is a sticky solid after acid-base extraction. What should I do?
A sticky or oily product often indicates the presence of residual solvent or impurities. Ensure the product is thoroughly dried under vacuum. If it remains sticky, a recrystallization step is highly recommended to obtain a crystalline solid.
Q5: Can I use a strong base like sodium hydroxide for the extraction?
While a strong base will deprotonate the carboxylic acid, a weak base like sodium bicarbonate is generally preferred.[11][14] This is because a strong base may also deprotonate the tertiary alcohol, although less likely, and can potentially lead to side reactions. Sodium bicarbonate is selective for the more acidic carboxylic acid proton.
Q6: How do I know which purification method to choose first?
For the purification of this compound, acid-base extraction is the logical first step.[10][12] It efficiently removes neutral organic impurities and inorganic salts. Recrystallization is an excellent second step to obtain a highly crystalline and pure product.[15][16] Column chromatography should be reserved for cases where the other two methods fail to provide the desired purity.[19]
IV. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C10H12O3 | [2][3] |
| Molecular Weight | 180.20 g/mol | [2] |
| IUPAC Name | This compound | [2][3] |
V. References
-
Acid–base extraction. (2023, December 26). In Wikipedia. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Nichols, L. (2022, April 7). Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Acid and Base Extraction. (n.d.). Confluence. Retrieved from [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. (2012, November 9). Teledyne ISCO. Retrieved from [Link]
-
Grignard reagents react with carbon dioxide. What is the product, after acid hydrolysis, of the reaction. (2024, February 29). Brainly.com. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Methyl 4-hydroxy-2-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Matysová, L., & Solich, P. (2004). Chromatographic separations of aromatic carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 831-841.
-
Grignard Reaction with CO2. (n.d.). University of Calgary. Retrieved from [Link]
-
Carbon dioxide. (2024, January 8). In Wikipedia. Retrieved from [Link]
-
METHYL 4-HYDROXYBENZOATE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
4-Hydroxybenzoic acid. (2023, December 1). In Wikipedia. Retrieved from [Link]
-
Clark, J. (2023, January 22). Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
methyl 4-hydroxy-2-methylbenzoate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
-
Process for the purification of carboxylic acids. (2014). Google Patents. Retrieved from
-
The Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
How to separate ester from carboxylic acid by using chromatography? (2020, January 6). ResearchGate. Retrieved from [Link]
-
Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (2016). Google Patents. Retrieved from
-
Recrystallization of Benzoic Acid. (n.d.). Austin Peay State University. Retrieved from [Link]
-
Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 341, 125833.
-
Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (n.d.). Google Patents. Retrieved from
-
Purifying ionic compounds by flash column chromatography. (2023, February 10). Biotage. Retrieved from [Link]
-
This compound. (n.d.). PubChemLite. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
4-Hydroxy-2-(propan-2-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Methylparaben. (2023, December 26). In Wikipedia. Retrieved from [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). JOCPR. Retrieved from [Link]
-
Method for the purification of benzoic acid. (1991). European Patent Office. Retrieved from [Link]
-
Recrystallisation of benzoic acid. (2022, November 1). YouTube. Retrieved from [Link]
-
Purification of benzoic acid. (n.d.). Google Patents. Retrieved from
-
Purification of benzoic acid by melt crystallization. (n.d.). ResearchGate. Retrieved from [Link]
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- 1. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]
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- 3. 4-(2-Hydroxy-2-propyl)benzoic acid 95% | CAS: 3609-50-5 | AChemBlock [achemblock.com]
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- 6. Carbon dioxide - Wikipedia [en.wikipedia.org]
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Technical Support Center: Minimizing Dimer Formation in Esterification of Hydroxybenzoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of dimer formation during the esterification of hydroxybenzoic acids. Our focus is on providing practical, mechanistically grounded solutions to help you optimize your synthetic routes and improve yields.
Understanding the Core Problem: Dimerization vs. Esterification
Hydroxybenzoic acids possess two reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. During esterification, particularly under acidic conditions, these molecules can react with each other in an intermolecular fashion. The hydroxyl group of one molecule can act as a nucleophile, attacking the activated carboxyl group of another, leading to the formation of an ester dimer (a depside) or even polyester oligomers.[1] This side reaction directly competes with the desired intramolecular reaction with the target alcohol, reducing the yield of the intended ester product.
Reaction Pathways: Desired vs. Undesired
The schematic below illustrates the competition between the desired esterification and the undesired dimerization pathway.
Caption: Competing reaction pathways in hydroxybenzoic acid esterification.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows multiple spots after a Fischer esterification of 4-hydroxybenzoic acid. What are they?
A: Multiple spots are common and likely indicate the presence of unreacted starting material (4-hydroxybenzoic acid), your desired ester product, and one or more byproducts.[1] The most probable byproduct is the ester dimer. To confirm, you can co-spot your reaction mixture with the starting material. The remaining, often higher Rf spot, is likely your desired ester, while a spot with intermediate polarity could be the dimer. For definitive identification, isolation of the byproduct followed by characterization using NMR or mass spectrometry is recommended.[1]
Q2: I'm seeing significant amounts of a high-molecular-weight, insoluble material in my reaction. What is it?
A: This is a strong indication of polymerization. The self-esterification reaction can continue beyond dimerization, forming polyester chains.[1] This is particularly problematic under conditions that favor intermolecular reactions, such as high concentrations of the hydroxybenzoic acid and elevated temperatures.
Q3: Why is dimerization more of an issue with hydroxybenzoic acids compared to other substituted benzoic acids?
A: The phenolic hydroxyl group is nucleophilic and can participate in the reaction. In standard benzoic acids without this group, self-reaction is not possible. The acidity of the phenolic -OH also plays a role; it can be deprotonated under certain conditions, increasing its nucleophilicity and propensity to form dimers.[2]
Q4: Can I just use a large excess of my target alcohol to suppress dimerization in a Fischer esterification?
A: While using the alcohol as a solvent or in large excess is a standard practice for Fischer esterifications to drive the equilibrium towards the product, it may not be sufficient to completely eliminate dimerization.[1][3] The relative rates of reaction between the target alcohol and the phenolic hydroxyl group of another hydroxybenzoic acid molecule are critical. If the intermolecular self-esterification is fast, dimerization will still occur to a significant extent.
Troubleshooting Guide: Isolating and Solving Dimerization Issues
This section provides a structured approach to diagnosing and resolving dimerization problems.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired ester with a significant byproduct spot on TLC. | Competitive Dimerization: The rate of self-esterification is competitive with or faster than the desired esterification. | 1. Protect the Phenolic Group: The most robust solution. Temporarily mask the hydroxyl group to prevent it from reacting.[1][4] 2. Change Esterification Method: Switch to a milder, more selective method like Steglich or Mitsunobu esterification.[2][5][6] 3. Optimize Reaction Conditions: Lower the concentration of the hydroxybenzoic acid and reduce the reaction temperature. |
| Formation of an insoluble white solid (polymer). | Runaway Polymerization: Conditions strongly favor intermolecular reactions. | 1. Drastically Lower Concentration: Employ high-dilution principles. 2. Protect the Phenolic Group: This is the most effective preventative measure.[1] 3. Use a Milder Catalyst: Strong acids can promote polymerization; consider a milder catalyst or a different reaction type. |
| Reaction works well for simple alcohols but fails for sterically hindered ones. | Steric Hindrance: The bulky alcohol is a poor nucleophile, making the competing dimerization pathway much more favorable. | 1. Protect the Phenolic Group & Use a Stronger Acylating Agent: Convert the protected acid to an acid chloride first. 2. Use Yamaguchi Esterification: This method is effective for sterically hindered substrates.[7][8][9] |
| Complex mixture of products, difficult to purify. | Multiple Side Reactions: Besides dimerization, O-alkylation of the phenol or other side reactions may be occurring.[10][11] | 1. Phenolic Protection is Essential: This simplifies the reactive landscape significantly.[12][13] 2. Re-evaluate Reagents and Conditions: Ensure conditions are anhydrous and appropriate for the chosen method. |
Best Practices & Experimental Protocols
The most reliable strategy to prevent dimerization is to protect the phenolic hydroxyl group before carrying out the esterification.[1][4]
Strategy 1: Phenolic Group Protection
Protecting the hydroxyl group renders it non-nucleophilic, completely preventing its participation in side reactions. The choice of protecting group is critical and must be stable to the esterification conditions and easily removable afterward.
Common Protecting Groups for Phenols:
| Protecting Group | Introduction Reagents | Stability | Deprotection Conditions |
| Methyl Ether (Me) | CH₃I, K₂CO₃ | Very Stable (Acid, Base) | HBr or BBr₃ |
| Benzyl Ether (Bn) | BnBr, K₂CO₃ | Stable (Acid, Base) | H₂, Pd/C (Hydrogenolysis) |
| Acetyl (Ac) | Acetic Anhydride, Pyridine | Stable (Acidic), Labile (Basic) | K₂CO₃/MeOH or mild aqueous base |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | Stable (Basic), Labile (Acidic) | TBAF or mild acid (e.g., AcOH) |
Source: Adapted from various sources on chemical protecting groups.[12][13][14]
Workflow for Protection-Esterification-Deprotection:
Caption: General workflow for selective esterification via protection.
Strategy 2: Advanced Esterification Methods
For cases where protection/deprotection is undesirable due to other sensitive functional groups, milder and more selective esterification methods can be employed.
Protocol 2.1: Steglich Esterification
This method uses a carbodiimide (like DCC or EDC) and a catalyst (DMAP) to activate the carboxylic acid under mild, neutral conditions, which can reduce the likelihood of side reactions.[6][15]
Mechanism Insight: DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to attack by the target alcohol than by the less nucleophilic phenolic hydroxyl group of another molecule.[6][15]
-
Setup: Dissolve the hydroxybenzoic acid (1.0 eq), the target alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition: Slowly add a solution of DCC or EDC (1.1 eq) in the same solvent to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Workup: Upon completion, filter off the urea byproduct (dicyclohexylurea if using DCC). Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2.2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming esters with complete inversion of stereochemistry at the alcohol's chiral center. It operates under mild, neutral conditions and can be highly selective.[5][16]
Mechanism Insight: The reaction proceeds via an alkoxyphosphonium salt intermediate. The pKa of the acidic pronucleophile (the hydroxybenzoic acid) is critical. The carboxylate anion generated is the active nucleophile that displaces the activated hydroxyl group of the target alcohol.[5][17][18]
-
Setup: Dissolve the hydroxybenzoic acid (1.2 eq), the target alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution. A color change and/or precipitation may be observed.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture. The main challenge is removing the triphenylphosphine oxide and hydrazine byproducts.[19] Purification is typically achieved via column chromatography.
Summary of Key Parameters to Control
To minimize dimer formation, researchers should focus on manipulating the following key experimental variables:
| Parameter | Recommendation to Minimize Dimerization | Rationale |
| Concentration | Use lower concentrations of hydroxybenzoic acid. | Reduces the probability of intermolecular collisions, favoring the reaction with the co-reactant (alcohol) over self-reaction.[20] |
| Temperature | Use the lowest effective temperature. | Higher temperatures can increase the rate of undesired side reactions. Dimer dissociation is favored at higher temperatures, but this is an equilibrium effect, not a kinetic one.[20] |
| Stoichiometry | Use an excess of the target alcohol. | Increases the concentration of the desired nucleophile, shifting the reaction kinetics in favor of the desired product (Le Châtelier's principle).[3] |
| Catalyst/Method | Switch from strong acid catalysis (Fischer) to milder, activating agents (Steglich, Mitsunobu, Yamaguchi).[6][7] | Milder conditions and different activation mechanisms can offer greater selectivity for the carboxylic acid group without activating the phenol for side reactions. |
| Protection Strategy | Protect the phenolic -OH group. | The most definitive method to prevent the hydroxyl group from participating in any reaction.[1][4] |
By carefully considering the reaction mechanism and implementing these troubleshooting strategies and best practices, researchers can significantly reduce or eliminate dimer formation, leading to cleaner reactions, simpler purifications, and higher yields of the desired hydroxybenzoate esters.
References
- Mineno, T., Suzuki, Y., Nobuta, T., Takano, D. and Kansui, H. (2022) The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90. [Link]
- Shelkov, R., Nahmany, M., & Melman, A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, 2(3), 397-401. [Link]
- Shelkov, R., Nahmany, M., & Melman, A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry. [Link]
- Shelkov, R., Nahmany, M., & Melman, A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings.
- Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in. [Link]
- Lowrence, W. W. (1986). Phosphorous acid catalyzed phenol esterification.
- Oxford Learning Link (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
- Appendino, G., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols.
- Lerebours, B., & Wolf, C. (1993). Esterification of hydroxybenzoic acids.
- Purbaningtias, T. E., et al. (2019). The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO42-.
- Wikipedia (n.d.).
- Myers, A. (n.d.). Protecting Groups. Harvard University. [Link]
- Sureshbabu, G., et al. (2011). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. TSI Journals. [Link]
- Lerebours, B., & Wolf, C. (1993). Esterification of hydroxybenzoic acids.
- Kodama, A., Shibano, H., & Kawabata, J. (2007). Oxidative dimer produced from a 2,3,4-trihydroxybenzoic ester. PubMed. [Link]
- Nowicka, A., & Furtak, M. (2020).
- Fitzjarrald, T. J., & Pongdee, R. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
- Elschner, T., Brendler, E., & Fischer, S. (2015). Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids.
- Rehman, A. U., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Wikipedia (n.d.).
- Torao (2017). 光延反応はリン−酸素結合を駆動力にした立体反転を伴う脱水反応 (Mitsunobu reaction is a dehydration reaction with stereoinversion driven by phosphorus-oxygen bond formation). Torao's Organic Chemistry. [Link]
- Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry. [Link]
- Shiina, I., et al. (2020). 安息香酸誘導体及び脱水縮合剤、並びにエステル及びラクトンの製造方法 (Benzoic acid derivative and dehydrating condensation agent, and method for producing ester and lactone).
- Thirdpedia Encyclopedia (n.d.). 山口ラクトン化反応 (Yamaguchi Lactonization Reaction). Thirdpedia Encyclopedia. [Link]
- Lavanya, J., et al. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and p-nitro benzoic acid. Indo American Journal of Pharmaceutical Research. [Link]
- Chem-Station (2009). 光延反応 Mitsunobu Reaction.
- Wang, Y., & Wang, J. (2013).
- Batool, M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
- Tayutae Domo Shizumazu (2012). 光延反応の話 (Talk about Mitsunobu Reaction). Tayutae Domo Shizumazu - Organic Chemistry Here and There. [Link]
- Yussif, M., et al. (2016). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Toaru Kagaku no Chō Gaten-kei (2015). どんな試薬を使って光延反応しましょうか? (What kind of reagents should we use for the Mitsunobu reaction?). A Certain Scientific Super-Manual. [Link]
- Purbaningtias, T. E., et al. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst.
- Heleno, S. A., et al. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.
- Svärd, M., & Rasmuson, Å. C. (2013). m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System.
- Chem-Station (2009). 山口マクロラクトン化 Yamaguchi Macrolactonization.
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- 11. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 12. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
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Technical Support Center: Reaction Monitoring for the Synthesis of 4-(2-Hydroxypropan-2-yl)benzoic acid
Welcome to the dedicated technical support resource for the synthesis of 4-(2-Hydroxypropan-2-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for robust reaction monitoring. Our focus is to empower you with the scientific rationale behind each step, ensuring a predictable and successful synthetic outcome.
Introduction to the Synthesis
The synthesis of this compound is commonly achieved via a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. In this specific synthesis, a Grignard reagent derived from a 4-halobenzoic acid derivative reacts with acetone to yield the desired tertiary alcohol.[1][2]
Accurate and timely reaction monitoring is paramount to maximizing yield, minimizing impurities, and ensuring a safe and efficient process. This guide will focus on the practical application of various analytical techniques to monitor the progress of this synthesis.
Reaction Pathway Overview
The synthesis proceeds in two key stages: the formation of the Grignard reagent and its subsequent reaction with acetone.
Caption: General synthesis pathway for this compound via a Grignard reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and monitoring of this compound in a question-and-answer format.
Issue 1: The Grignard reaction fails to initiate.
-
Question: I've combined my 4-bromobenzoic acid derivative, magnesium turnings, and anhydrous THF, but the reaction hasn't started (no cloudiness or exotherm). What could be wrong?
-
Answer: Failure to initiate a Grignard reaction is a common issue, almost always stemming from the presence of moisture or a passivated magnesium surface.[3]
-
Causality: Grignard reagents are potent bases and will react with even trace amounts of water, which is a protic acid. This reaction is often faster than the desired formation of the organomagnesium halide. Additionally, magnesium turnings can have a layer of magnesium oxide on their surface, which prevents the reaction with the alkyl halide.[3]
-
Solutions:
-
Ensure Rigorous Anhydrous Conditions: All glassware should be oven-dried or flame-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
Activate the Magnesium:
-
Mechanically crush the magnesium turnings with a glass rod to expose a fresh surface.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These act as chemical activators.[3]
-
-
Initiate with Heat: Gentle warming with a heat gun can often provide the activation energy needed to start the reaction. Once initiated, the reaction is typically exothermic and will sustain itself.
-
-
Issue 2: Low yield of the final product.
-
Question: My reaction worked, but after purification, the yield of this compound is significantly lower than expected. What are the likely causes?
-
Answer: Low yields can be attributed to incomplete reaction, side reactions, or mechanical losses during workup.
-
Causality & Solutions:
-
Incomplete Grignard Formation: If the Grignard reagent was not fully formed, the stoichiometry of the subsequent reaction with acetone will be incorrect.
-
Monitoring Tip: Before adding acetone, you can take a small aliquot of the Grignard solution (quench it with iodine) and analyze by TLC to ensure the starting halide is consumed.
-
-
Side Reactions of the Grignard Reagent:
-
Wurtz Coupling: The Grignard reagent can react with the remaining 4-bromobenzoic acid derivative to form a biphenyl dimer. This is more prevalent at higher temperatures.
-
Enolization of Acetone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of acetone, forming an enolate. This is more likely with bulky Grignard reagents.[3]
-
-
Premature Quenching: Accidental introduction of water or other protic sources before or during the addition of acetone will destroy the Grignard reagent.
-
Suboptimal Reaction Conditions: The rate of addition of acetone and the reaction temperature are critical. Adding acetone too quickly can lead to localized high concentrations and favor side reactions.
-
-
Issue 3: My TLC plate shows multiple spots, and I'm unsure which is my product.
-
Question: I'm monitoring the reaction with TLC, but I see several spots. How do I identify the starting material, intermediate, and product?
-
Answer: Proper TLC analysis requires the use of co-spotting with known standards.
-
Causality & Protocol: The polarity of the compounds changes significantly throughout the reaction. 4-Bromobenzoic acid is highly polar, the Grignard reagent (once quenched) is less polar, and the final product, this compound, has intermediate polarity.
-
Recommended TLC Conditions:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acids are protonated and give sharper spots.
-
-
Procedure:
-
On the TLC plate, spot the starting material (4-bromobenzoic acid) in one lane.
-
In a second lane, spot the reaction mixture.
-
In a third lane, co-spot the starting material and the reaction mixture.
-
After the reaction is complete and worked up, spot the crude product in a new lane.
-
Visualize the plate under UV light (254 nm). The starting material spot should diminish in intensity as the reaction progresses, and a new spot corresponding to the product should appear.
-
-
-
Issue 4: Difficulty in purifying the final product.
-
Question: My crude product is an oily solid and difficult to crystallize. What are the likely impurities and how can I remove them?
-
Answer: The primary non-polar impurity is often the biphenyl byproduct from Wurtz coupling. Unreacted starting material and the desired product are both polar.
-
Causality & Purification Strategy: The significant difference in polarity between the biphenyl impurity and the desired carboxylic acid allows for straightforward purification.
-
Acid-Base Extraction: After the reaction workup, dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired product and any unreacted starting material will be deprotonated and move to the aqueous layer. The non-polar biphenyl impurity will remain in the organic layer, which can be discarded.
-
Re-acidification and Crystallization: Carefully acidify the aqueous layer with a strong acid (e.g., 6M HCl) until the product precipitates out. The solid can then be collected by vacuum filtration and recrystallized from a suitable solvent system (e.g., water/ethanol mixture).
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which analytical techniques are most suitable for monitoring this reaction?
-
A1: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.[4] High-Performance Liquid Chromatography (HPLC) provides quantitative data on reaction conversion and purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze aliquots of the reaction mixture to determine the relative concentrations of reactants and products.
-
-
Q2: How can I use HPLC to monitor the reaction?
-
A2: A reversed-phase HPLC method is ideal.
-
Column: C18 column.[5]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is a good starting point.[4][6] The acid suppresses the ionization of the carboxylic acids, leading to better peak shapes.
-
Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 230-254 nm).[5][6]
-
Sample Preparation: A small aliquot of the reaction mixture should be quenched with dilute acid, diluted with the mobile phase, and filtered before injection.
-
-
-
Q3: What are the expected spectroscopic signatures of the final product, this compound?
-
A3:
-
¹H NMR: You would expect to see:
-
A singlet for the two equivalent methyl groups (~1.6 ppm).
-
Two doublets for the aromatic protons in the para-substituted ring (~7.5-8.0 ppm).
-
Broad singlets for the carboxylic acid and tertiary alcohol protons (variable chemical shifts, can be exchanged with D₂O).[7]
-
-
¹³C NMR: Key signals would include:
-
A quaternary carbon for the C-O of the tertiary alcohol (~72 ppm).
-
Signals for the methyl carbons (~31 ppm).
-
Aromatic carbon signals (~125-150 ppm).
-
A signal for the carboxylic acid carbonyl (~167 ppm).[7]
-
-
FTIR: Look for:
-
-
-
Q4: Can I use a different starting material than 4-bromobenzoic acid?
-
A4: Yes, 4-iodobenzoic acid can be used and is generally more reactive. 4-chlorobenzoic acid is less reactive and may require more forcing conditions or the use of activators like LiCl.[9] The choice often depends on the cost and availability of the starting material.
-
Experimental Protocols
Protocol 1: TLC Monitoring of the Grignard Reaction
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a faint pencil line about 1 cm from the bottom to serve as the origin.
-
Spotting:
-
Lane 1: A dilute solution of the 4-bromobenzoic acid starting material in THF.
-
Lane 2: A quenched aliquot of the reaction mixture. To prepare, take ~0.1 mL of the reaction mixture and add it to an Eppendorf tube containing 0.5 mL of dilute HCl and 0.5 mL of ethyl acetate. Vortex and spot the ethyl acetate layer.
-
Lane 3: Co-spot the solutions from Lane 1 and Lane 2.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). Ensure the solvent level is below the origin line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Analysis: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is progressing.
Caption: Example TLC plate for monitoring the reaction progress.
Protocol 2: HPLC Sample Preparation and Analysis
-
Sample Preparation:
-
Carefully withdraw a small aliquot (~50 µL) of the reaction mixture using a dry syringe.
-
Quench the aliquot in a vial containing 1 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Vortex the sample thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of the starting material and the product to determine the percentage conversion over time.
Data Summary Table
| Compound | Expected TLC Rf* | Expected HPLC Retention | Key ¹H NMR Signals (ppm) | Key FTIR Bands (cm⁻¹) |
| 4-Bromobenzoic acid | Low | Early Eluting | 7.7 (d), 7.9 (d) | 2500-3300 (broad O-H), 1680 (C=O) |
| This compound | Medium | Later Eluting | 1.6 (s, 6H), 7.5 (d, 2H), 7.9 (d, 2H) | 3200-3600 (O-H), 2500-3300 (broad O-H), 1690 (C=O) |
| Biphenyl byproduct | High | Very Late Eluting | 7.3-7.6 (m) | Aromatic C-H stretches |
*Relative Rf values in a non-polar to mid-polar eluent system. Actual values will depend on the exact mobile phase composition.
Conclusion
Effective reaction monitoring is a cornerstone of successful organic synthesis. By employing techniques like TLC and HPLC, and understanding the potential pitfalls of the Grignard reaction, researchers can optimize the synthesis of this compound. This guide provides a framework for troubleshooting common issues and implementing robust analytical protocols. For further assistance, please consult the references provided.
References
- Reddit. (2020). Troubleshooting my grignard reactions. [Link]
- Brainly. (2023).
- University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]
- Royal Society of Chemistry. (n.d.).
- University of Wisconsin-La Crosse. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). [Link]
- PubChem. (n.d.). This compound. [Link]
- Quora. (2019). How do you improve the percent yield in Grignard reaction?[Link]
- ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)
- Chemistry Online. (2022).
- Chem21Labs. (n.d.). Synthesis of Benzoic Acid. [Link]
- Open Access Pub. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. [Link]
- PubMed. (2004).
- Reddit. (2022). Why would we got a low yield in preparing triphenylmethanol by gringard reaction even if the reaction was on a dry environment. [Link]
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]
- University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]
- Filo. (2025). The product formed when acetone is treated with phenyl magnesium bromide. [Link]
- ResearchGate. (2016).
- Brainly. (2023). Part A - What product would be formed if acetone were added to phenylmagnesium bromide instead of. [Link]
- NIST. (n.d.). Benzoic acid, 4-hydroxy-. [Link]
- Study.com. (n.d.).
- Brainly. (2023). If acetone, rather than acetophenone, were reacted with phenylmagnesium bromide, followed by hydrolysis of. [Link]
- ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. [Link]
- Longdom Publishing. (2021).
- Longdom Publishing. (2021).
- DGUV. (2024).
- Chromatography Today. (n.d.). Quantification of the In Vitro and In Vivo Metabolic Fates of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). [Link]
- Study.com. (n.d.).
- Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
- ResearchGate. (2025). Quantification of the In Vitro and In Vivo Metabolic Fates of 2-, 3- and 4-Bromobenzoic Acids Using High Temperature LC Coupled to ICP-MS and Linear Ion Trap MS. [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. bmse000583 4-Hydroxy-benzoic Acid at BMRB [bmrb.io]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. reddit.com [reddit.com]
Impact of catalyst choice on the synthesis of 4-(2-Hydroxypropan-2-yl)benzoic acid
Welcome to the technical support guide for the synthesis of 4-(2-Hydroxypropan-2-yl)benzoic acid (CAS 3609-50-5), a key intermediate in pharmaceutical development.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers and drug development professionals. We will explore the critical impact of catalyst and reagent choices on the two most prevalent synthetic routes, emphasizing mechanistic reasoning to empower you to optimize your experimental outcomes.
Section 1: Primary Synthesis via Grignard Addition to a Benzoate Ester
This pathway is often the most direct method, involving the reaction of a methyl 4-benzoate derivative with an excess of a methyl Grignard reagent to form the desired tertiary alcohol.[4][5] While seemingly straightforward, success hinges on the precise control of the highly reactive Grignard reagent.
Caption: Workflow for the synthesis from a benzoate ester.
Frequently Asked Questions (FAQs)
Q1: Why are more than two equivalents of the Grignard reagent required for this reaction?
A1: The reaction proceeds through a two-step addition mechanism. The first equivalent of the Grignard reagent adds to the ester's carbonyl group to form a tetrahedral intermediate.[4][6] This intermediate is unstable and collapses, eliminating the methoxy group (-OCH₃) to generate a ketone intermediate (4-acetylbenzoic acid).[4] This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to form a magnesium alkoxide.[4][7] A slight excess (>2 eq.) is recommended to drive the reaction to completion and account for any reagent that may be quenched by trace amounts of moisture or acidic impurities.
Q2: My Grignard reagent is prepared, but the reaction with the ester is sluggish or incomplete. What is the likely cause?
A2: Assuming the ester is pure, the issue almost certainly lies with the potency of your Grignard reagent. The concentration of a freshly prepared Grignard reagent can be lower than theoretical due to side reactions during its formation or gradual degradation. It is crucial to determine the exact concentration of the Grignard solution via titration (e.g., with a known concentration of I₂) before adding it to the ester.[7] Using an inaccurate concentration can lead to an insufficient stoichiometric amount being used, resulting in low yields and the recovery of the ketone intermediate or starting ester.[7]
Troubleshooting Guide: Grignard Reagent Formation & Use
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction to form Grignard reagent (R-X + Mg) fails to initiate. | 1. Magnesium oxide layer: Magnesium turnings are coated with a passivating MgO layer that prevents reaction.[8][9] 2. Trace moisture: Grignard reagents are extremely strong bases and are quenched by water in glassware or solvents.[7][10] | 1. Activate the magnesium: Add a small crystal of iodine (color will disappear upon activation) or a few drops of 1,2-dibromoethane. Gentle crushing of the turnings with a dry glass rod can also expose a fresh surface.[10] 2. Ensure anhydrous conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled anhydrous solvents (e.g., THF from sodium/benzophenone).[7][10] |
| Low yield of final product, with significant byproduct formation. | 1. Wurtz coupling: The Grignard reagent (CH₃MgBr) can react with the unreacted alkyl halide (CH₃Br) to form ethane. This is more likely with rapid addition of the alkyl halide during reagent formation.[10] 2. Enolization of ketone intermediate: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone intermediate, especially if sterically hindered. This leads to recovery of the ketone after workup.[7][11] | 1. Slow the addition: Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration and control the exotherm.[10][12] 2. Control temperature: Perform the addition of the Grignard reagent to the ester at a lower temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. |
| The Grignard solution turns dark brown or black during formation. | Reagent decomposition: This can be caused by impurities in the magnesium or alkyl halide, or by overheating during reflux, which can promote side reactions and the formation of finely divided metal.[7][9] | Maintain gentle reflux: Use a water bath to carefully control the temperature. Ensure high-purity reagents are used. While a dark color is not always indicative of complete failure, a clear or cloudy grayish solution is ideal.[10] |
Section 2: Two-Step Synthesis via Friedel-Crafts Acylation
This alternative route involves first synthesizing the ketone intermediate, 4-acetylbenzoic acid, which is then converted to the final product in a second step using one equivalent of a methyl Grignard reagent. The key "catalyst choice" in this pathway is the Lewis acid used for the initial Friedel-Crafts acylation.
Caption: A potential multi-step synthesis workflow.
Frequently Asked Questions (FAQs)
Q3: Why can't I perform a Friedel-Crafts acylation directly on benzoic acid?
A3: The carboxylic acid group (-COOH) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution like the Friedel-Crafts reaction.[13] Furthermore, the carboxyl group's oxygen atoms would coordinate strongly with the Lewis acid catalyst, effectively poisoning it.[13] Therefore, the synthesis must start with an activated or less-deactivated ring, such as toluene, followed by oxidation of the methyl group to a carboxylic acid in a later step.
Q4: How does the choice of Lewis acid catalyst affect the Friedel-Crafts acylation step?
A4: The choice of Lewis acid is critical for both reaction rate and regioselectivity.[14][15]
-
Activity: Strong Lewis acids like AlCl₃ are highly active and can drive the reaction efficiently. However, their high reactivity can sometimes lead to side reactions.[14] Milder catalysts like FeCl₃ may require slightly higher temperatures or longer reaction times but can offer a cleaner reaction profile.[14]
-
Regioselectivity: In the acylation of a monosubstituted ring like toluene, the catalyst's steric bulk and activity influence the ratio of ortho to para products. The goal is to maximize the para isomer (4-methylacetophenone), which is sterically less hindered. Both AlCl₃ and FeCl₃ strongly favor the para product.[14]
-
Stoichiometry: Friedel-Crafts acylation typically requires a stoichiometric amount of the catalyst, not a catalytic amount. This is because the product ketone is a Lewis base and forms a stable complex with the Lewis acid, rendering it inactive.[16] The workup step is required to hydrolyze this complex and liberate the product.
Data Table: Catalyst Performance in Friedel-Crafts Acylation
The following table summarizes data for the benchmark acetylation of toluene, which is the first step in a multi-step synthesis of the target molecule's precursor.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ortho- Isomer (%) | meta- Isomer (%) | para- Isomer (%) |
| AlCl₃ | Toluene | Room Temp. | 29 | 2 | 1 | 97 |
| FeCl₃ | Toluene | Room Temp. | 24 | 2 | 1 | 97 |
| Data sourced from a comparative study on the acetylation of toluene.[14] |
Section 3: Experimental Protocols
Protocol 1: Synthesis from Methyl Benzoate (Primary Route)
Materials:
-
Methyl 4-benzoate
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂), add methyl 4-benzoate (1.0 eq) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Slowly add methylmagnesium bromide (2.2 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction's progress by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench it by adding saturated aqueous NH₄Cl solution dropwise.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Acidification & Isolation: Dissolve the crude residue in diethyl ether and extract with a 1 M NaOH solution. Separate the aqueous layer, cool it in an ice bath, and acidify with 1 M HCl until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[17][18]
References
- Benchchem. (n.d.). Troubleshooting low yield in Grignard reactions with 2-Iodopentane.
- Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Benchchem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- Weiss, D. (1995). Side reactions in a grignard synthesis. ProQuest.
- Feringa, B. L., et al. (2007). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. ACS Publications.
- Reddit user discussion. (2020). Troubleshooting my grignard reactions. r/chemistry.
- Reddit user discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Benchchem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Pharmaceutical Sciences.
- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- University of the West Indies. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
- Benchchem. (n.d.). Application Note: Synthesis of 4-Acetylbenzaldehyde via Friedel-Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- LibreTexts. (2022). Chemistry of Esters.
- Benchchem. (n.d.). Purification methods for 4-Hydrazinobenzoic acid and its reaction products.
- PubChem. (n.d.). This compound (C10H12O3).
- PubChem. (n.d.). This compound.
- Advanced ChemBlocks. (n.d.). 4-(2-Hydroxy-2-propyl)benzoic acid.
- US Patent US3235588A. (1966). Purification of benzoic acid. Google Patents.
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- 3. 4-(2-Hydroxy-2-propyl)benzoic acid 95% | CAS: 3609-50-5 | AChemBlock [achemblock.com]
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- 15. allstudyjournal.com [allstudyjournal.com]
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- 18. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Column chromatography conditions for purifying 4-(2-Hydroxypropan-2-yl)benzoic acid
Welcome to our dedicated technical support guide for the chromatographic purification of 4-(2-Hydroxypropan-2-yl)benzoic acid. As a Senior Application Scientist, I understand that purifying polar, acidic compounds can present unique challenges. This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for purifying this compound via column chromatography?
A1: this compound is a polar molecule due to the presence of both a carboxylic acid and a tertiary alcohol functional group. This polarity dictates the optimal starting conditions.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a common starting point for normal-phase chromatography.
-
Mobile Phase (Eluent): A two-component system is standard.[1] A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Given the compound's polarity, you will likely need a relatively high concentration of the polar component. A typical starting eluent would be 30-50% Ethyl Acetate in Hexanes, with the addition of 0.5-1% acetic acid .
The key is the acidic modifier. The carboxylic acid group on your target molecule can deprotonate on the slightly acidic surface of the silica gel, leading to strong binding and severe peak tailing.[2] Adding a small amount of a volatile acid like acetic or formic acid to the mobile phase suppresses this ionization, leading to a much sharper, more symmetrical peak shape.[3]
Q2: Should I use normal-phase or reversed-phase chromatography for this compound? What are the pros and cons?
A2: The choice between normal-phase and reversed-phase chromatography depends on the nature of your impurities and your experimental constraints. Both can be effective.
| Chromatography Mode | Stationary Phase | Mobile Phase Principle | Pros for this compound | Cons for this compound |
| Normal-Phase | Polar (e.g., Silica Gel) | Non-polar to moderately polar organic solvents.[4] | Excellent for separating less polar impurities. Cost-effective and uses common organic solvents that are easily evaporated. | High potential for strong, irreversible adsorption and peak tailing without an acidic modifier.[2] Sample solubility in the non-polar mobile phase can be low. |
| Reversed-Phase | Non-polar (e.g., C18-bonded silica)[5] | Polar solvents (e.g., water, acetonitrile, methanol).[4][6] | Excellent for purifying highly polar compounds and resolving polar impurities.[5] Often yields sharper peaks for acids. | C18 silica is more expensive. Removing aqueous mobile phases requires lyophilization or extraction, which adds steps. |
Recommendation: Start with normal-phase silica gel chromatography due to its simplicity and cost-effectiveness. If you encounter insurmountable issues with peak shape or recovery, reversed-phase is an excellent alternative.
Q3: How do I use Thin-Layer Chromatography (TLC) to develop an optimal solvent system?
A3: TLC is an indispensable tool for quickly determining the best mobile phase for your column.[7] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of 0.25-0.35 .[2] An Rf in this range provides the best balance for good separation on a column.
-
If your Rf is too high (>0.5): The eluent is too polar, and your compound will elute too quickly from the column with poor separation.[8] To fix this, decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If your Rf is too low (<0.2): The eluent is not polar enough. Your compound will remain strongly adsorbed to the stationary phase, leading to long elution times and broad peaks.[7] To fix this, increase the proportion of the polar solvent.
Always include the same acidic modifier (e.g., 1% acetic acid) in your TLC mobile phase that you plan to use in your column.
Troubleshooting Guide
Problem: My compound is streaking/tailing badly on the silica gel column.
-
Causality: This is the most common issue for carboxylic acids on silica. Peak tailing occurs because of undesirable interactions between the analyte and the stationary phase.[9] The polar carboxylic acid group can engage in strong hydrogen bonding with the silanol groups (Si-OH) on the silica surface. Furthermore, the acidic nature of the silica can cause partial deprotonation of your compound to the carboxylate anion, which binds very strongly and elutes slowly and unevenly.
-
Solution Workflow:
Problem: I have poor separation between my product and a closely-related impurity.
-
Causality: Resolution in chromatography is a function of column efficiency, selectivity, and retention. Poor separation means one or more of these factors is not optimized. The chosen solvent system may not be able to differentiate sufficiently between the adsorptive properties of your product and the impurity.
-
Solutions:
-
Optimize the Mobile Phase: This is the most powerful variable. Try changing the composition of your binary solvent system (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol). Different solvents interact with your compounds in unique ways, which can dramatically alter selectivity. [1] 2. Use a Gradient Elution: Start with a less polar mobile phase to allow other compounds to elute, then gradually increase the polarity over the course of the run. This can sharpen the peak of your target compound and improve separation from impurities that have slightly different polarities.
-
Improve Column Efficiency: Ensure your column is packed uniformly without any cracks or channels. [9]A poorly packed column leads to band broadening, which destroys resolution. Use a smaller particle size silica gel if available.
-
Reduce Sample Load: Overloading the column is a common cause of poor resolution. [9]As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase for a reasonably difficult separation.
-
Problem: My compound has very low recovery or is stuck on the column.
-
Causality: This indicates that the interaction between your compound and the silica gel is too strong for the mobile phase to overcome. The high polarity of the dual functional groups (acid and alcohol) makes this compound particularly susceptible to this issue.
-
Solutions:
-
Drastically Increase Eluent Polarity: If your compound is not eluting with an Ethyl Acetate/Hexane system, switch to a stronger mobile phase like 5-10% Methanol in Dichloromethane (DCM), again, always including 0.5-1% acetic acid. [1]Methanol is very effective at disrupting the hydrogen bonds holding your compound to the silica.
-
Check for Decomposition: Your compound might be unstable on silica gel. [2]To test this, spot your pure compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, your compound is degrading, and you should consider an alternative stationary phase like alumina or switch to reversed-phase chromatography.
-
Use Reversed-Phase: For very polar compounds that are difficult to elute from silica, reversed-phase chromatography is often the superior technique. [5][6]Your compound will elute from a C18 column with a polar mobile phase like Water/Acetonitrile with 0.1% formic or trifluoroacetic acid.
-
Experimental Protocols
Protocol 1: TLC Analysis for Mobile Phase Selection
-
Sample Prep: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or DCM).
-
Spotting: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.
-
Eluent Prep: In a beaker, prepare ~10 mL of your test eluent (e.g., 40% Ethyl Acetate / 60% Hexanes + 1% Acetic Acid). [8]4. Development: Place the TLC plate in the beaker (chamber), ensuring the solvent level is below the baseline. Cover the beaker with a watch glass. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculation: Measure the distance traveled by your compound spot and the distance traveled by the solvent front. Calculate the Rf value (Rf = distance of spot / distance of solvent front).
-
Optimization: Adjust the solvent ratio until the Rf of your target compound is in the 0.25-0.35 range.
Protocol 2: Normal-Phase Column Packing and Elution
-
Column Prep: Select a glass column of appropriate size. A good starting point is a column with a diameter that gives a silica gel height-to-diameter ratio of about 10:1 after packing. Secure it vertically with a clamp.
-
Slurry Packing: In a beaker, mix your silica gel with your initial, least polar mobile phase to form a consistent slurry. This is the "wet packing" method and helps minimize air bubbles. [9]3. Packing the Column: Pour the slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to encourage even settling of the silica bed. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.
-
Sample Loading: Once the silica is packed and the solvent level is just at the top of the bed, carefully add your sample. It is best to pre-adsorb the sample onto a small amount of silica ("dry loading") for the best resolution, especially if the sample is not very soluble in the mobile phase. [2]5. Elution: Carefully add your mobile phase to the top of the column. Open the stopcock and begin collecting fractions. Monitor the elution by collecting fractions and analyzing them by TLC.
Caption: General workflow for flash column chromatography.
References
- RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]
- Gajda, T., & Guspiel, A. (1993).
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]
- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.[Link]
- Column chrom
- Process for the purification of carboxylic acids. (2014).
- Quick Troubleshooting Guide For HPLC Column Usage.
- Chromatography to separate polar molecules? (2022). Reddit. [Link]
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
- Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]
- Thin Layer Chromatography (TLC). University of Toronto. [Link]
Sources
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- 9. chromtech.com [chromtech.com]
Technical Support Center: Managing the Exothermic Nature of Grignard Reactions
Welcome to the technical support center for Grignard synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals safely and effectively control exothermic Grignard reactions. The inherent exothermicity of the Grignard reaction, while indicative of a successful reaction, presents significant safety hazards if not properly managed.[1][2][3] This guide is designed to provide practical, in-depth solutions to common challenges encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the common causes and solutions?
A1: Failure to initiate is a common issue often attributed to the passivation of the magnesium metal surface by a layer of magnesium oxide. This layer prevents the organic halide from reacting with the magnesium.[4] To overcome this, several activation methods can be employed:
-
Mechanical Activation: Physically crushing the magnesium turnings can expose a fresh, reactive surface.[5] This is often done by dry-stirring the magnesium turnings under an inert atmosphere for several hours.[6]
-
Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane is a widely used technique. The disappearance of the iodine's purple color is a visual indicator of magnesium activation.[5]
-
Thermal Activation: Gentle heating with a heat gun can provide the activation energy needed to start the reaction. However, be prepared to cool the reaction vessel immediately once the exotherm begins to prevent a runaway reaction.[5]
Q2: How can I tell if my Grignard reaction has initiated successfully?
A2: Several visual and thermal cues indicate a successful initiation:
-
A noticeable exotherm, where the reaction mixture becomes warm to the touch.[7]
-
The formation of bubbles on the surface of the magnesium turnings.[5][7]
-
A change in the appearance of the solution, which often becomes cloudy and grayish or brownish.[5]
-
For larger-scale reactions, in-situ monitoring with technologies like FTIR spectroscopy can confirm initiation by detecting the consumption of the organic halide.
Q3: The reaction started but then suddenly stopped. What should I do?
A3: A stalled reaction can occur due to several factors, including poor mixing or deactivation of the magnesium surface. Ensure vigorous stirring is maintained to keep the magnesium surface exposed to the organic halide. If the reaction remains stalled, gentle warming or the addition of a small amount of an activator like iodine may be necessary to re-initiate it.[5]
Q4: My reaction is turning very dark, almost black. Is this a cause for concern?
A4: While a grayish-brown color is typical for a Grignard reagent, a very dark or black color may indicate decomposition or significant side reactions, often due to overheating.[5] This can lead to the formation of byproducts like biphenyls.[4][5] To prevent this, it is crucial to maintain careful temperature control and ensure a slow, steady addition of the alkyl halide.[5]
Q5: What is the best solvent for a Grignard reaction, and how does it affect the exotherm?
A5: Ethereal solvents are essential for stabilizing the Grignard reagent.[8] The most common choices are diethyl ether and tetrahydrofuran (THF).
-
Diethyl Ether: Has a lower boiling point, which can make initiation easier to achieve with gentle reflux.[5] However, its high volatility can also increase the risk of fire.
-
Tetrahydrofuran (THF): Is generally preferred for its better solvating properties and higher boiling point, which can help to moderate the reaction temperature.[5]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with a higher boiling point and lower water solubility.[9]
The choice of solvent can influence the reaction's exothermicity. Solvents with higher boiling points can absorb more heat, helping to control the temperature.
Troubleshooting Guide: Controlling the Exotherm
A primary hazard in Grignard synthesis is the potential for a runaway reaction due to its highly exothermic nature.[1][2][3][9] Proper control of the reaction temperature is critical for both safety and product yield.
| Issue | Potential Cause | Solution |
| Runaway Reaction | - Addition of organic halide is too fast.- Inadequate cooling.- Sudden, delayed initiation. | - Control Addition Rate: Add the organic halide dropwise. A syringe pump is recommended for precise control.[5]- Ensure Adequate Cooling: Use an ice bath or other cooling system to maintain the desired temperature.- Monitor for Initiation: Add a small portion of the halide first and ensure the reaction has started before adding the rest. |
| Localized Hotspots | - Poor mixing. | - Vigorous Stirring: Ensure efficient stirring to dissipate heat evenly throughout the reaction mixture. |
| Overheating During Quench | - Quenching reagent added too quickly. | - Slow, Controlled Addition: Add the quenching agent (e.g., dilute acid, saturated ammonium chloride) slowly and dropwise to an ice-cooled reaction mixture.[10][11] |
Experimental Protocols
Protocol 1: Standard Grignard Reagent Formation (Small Scale)
Objective: To prepare a Grignard reagent with controlled initiation and exotherm.
Materials:
-
Magnesium turnings
-
Organic halide (e.g., bromobenzene)
-
Anhydrous THF or diethyl ether
-
Iodine crystal (optional activator)
-
Flame-dried, three-neck round-bottom flask with a stir bar, reflux condenser, and addition funnel under an inert atmosphere (Nitrogen or Argon).[5][12]
Procedure:
-
Place the magnesium turnings in the flame-dried flask.
-
If using an activator, add a single crystal of iodine.[5]
-
Add a small amount of anhydrous solvent to just cover the magnesium.
-
Dissolve the organic halide in anhydrous solvent in the addition funnel.
-
Add approximately 10% of the organic halide solution to the magnesium suspension.[5]
-
Observe the flask for signs of initiation (gentle bubbling, cloudiness, warming).[5][7]
-
If no reaction starts after several minutes, gently warm the flask with a heat gun until initiation is observed. Be prepared to cool the flask immediately once the reaction starts.[5]
-
Once initiation is confirmed, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the temperature as needed.
-
After the addition is complete, continue to stir the mixture until most of the magnesium is consumed. The resulting grayish solution is the Grignard reagent.
Protocol 2: Safely Quenching the Grignard Reaction
Objective: To safely neutralize the reactive Grignard reagent and any unreacted magnesium.
Procedure:
-
Cool the reaction flask in an ice bath.[10]
-
Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid (e.g., 1M HCl) to the stirred reaction mixture.[13] Caution: The quenching process is also exothermic and may produce flammable hydrogen gas if unreacted magnesium is present.[11][14]
-
Continue the slow addition until the bubbling subsides and two distinct layers are observed.
-
The product can then be extracted from the aqueous layer using an organic solvent.[15]
Visualization of Key Processes
Caption: A standard workflow for controlled Grignard synthesis.
Caption: A decision tree for managing a runaway Grignard reaction.
References
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society.
- Generation and Reaction of a Grignard Reagent. (2021, April 22). [Video]. YouTube.
- How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide? (2024, March 9). Quora.
- The Grignard Reagents | Organometallics. (n.d.). ACS Publications.
- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Safety aspects of the process control of Grignard reactions. (2001). ResearchGate.
- Grignard Reaction. (n.d.). Reed College.
- Grignard Formation - Troubleshooting and Perfecting. (2021, September 10). Reddit.
- Grignard Chemistry. (n.d.). Vapourtec.
- Heat release rates of isothermal Grignard reactions with different water concentrations. (n.d.). ResearchGate.
- Wang, W., Gao, J., Shi, C., Wang, S., & Jiang, T. (2022).
- Grignard Reaction Scale-up – 4 Steps to Control Development. (n.d.). METTLER TOLEDO.
- calorimetric investigation of the formation of grignard reagents. (n.d.). ResearchGate.
- Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. (2015). ACS Publications.
- Grignard Reaction. (n.d.). American Chemical Society.
- Quenching Reactions: Grignards. (2021, August 15). Chemistry LibreTexts.
- Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. (2015). ResearchGate.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications.
- Physical property of solvents used for Grignard reactions. (n.d.). ResearchGate.
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Wisconsin-Madison.
- Quenching Reactive Substances. (2006, October 27). KGROUP.
- Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup. (2024, March 16). [Video]. YouTube.
- Grignard reaction safety. (2024, June 6). [Video]. YouTube.
- Quenching and Disposal of Water Reactive Materials. (n.d.). Environmental Health and Safety.
- Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. (n.d.). Organic Syntheses.
Sources
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- 2. hzdr.de [hzdr.de]
- 3. acs.org [acs.org]
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- 13. Organic Syntheses Procedure [orgsyn.org]
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Validation & Comparative
A Comparative Guide to the Polymerization of Aromatic Hydroxy Acids: 4-(2-Hydroxypropan-2-yl)benzoic Acid vs. 4-Hydroxybenzoic Acid
Introduction
In the realm of high-performance polymers, aromatic polyesters derived from hydroxybenzoic acids are foundational. 4-Hydroxybenzoic acid (HBA) is a well-established monomer, renowned for its role in creating highly crystalline, thermally stable liquid crystal polymers (LCPs) with exceptional mechanical properties.[1][2] Its rigid, linear structure facilitates the formation of ordered polymer chains, leading to materials like Vectra™.[2][3] This guide introduces a structural analog, 4-(2-Hydroxypropan-2-yl)benzoic acid, and provides a detailed comparative analysis of its polymerization potential against the benchmark, HBA.
The key structural difference lies in the substituent at the para position: HBA possesses a reactive phenolic hydroxyl group, whereas this compound features a tertiary alcohol on an isopropylidene bridge. This seemingly subtle modification has profound implications for monomer reactivity, polymerization strategy, and the ultimate properties of the resulting polymer. This document is intended for researchers and polymer scientists, offering insights into the causal relationships between monomer architecture and polymer characteristics, supported by established experimental protocols and theoretical considerations.
Monomer Characteristics: A Tale of Two Structures
The starting point for any polymerization is a thorough understanding of the monomers. The structural divergence between HBA and its isopropyl-substituted counterpart dictates their physical properties and chemical reactivity.
Caption: Standard workflow for the polymerization of HBA.
The Challenge of this compound: Steric Hindrance and Dehydration
The polymerization of this compound is not straightforward and presents significant challenges not seen with HBA:
-
Low Reactivity of Tertiary Alcohol: Tertiary alcohols are notoriously poor nucleophiles for esterification due to severe steric hindrance from the three adjacent carbon atoms. Standard high-temperature polycondensation would be extremely slow, likely failing to produce high molecular weight polymer.
-
Risk of Dehydration: Under the acidic conditions generated by the carboxylic acid groups and at elevated temperatures, the tertiary alcohol is highly susceptible to elimination (dehydration). This would form water and a terminal isopropenyl group (C₆H₄-C(CH₃)=CH₂), which acts as a chain terminator, preventing further polymerization.
A successful strategy would require avoiding high temperatures and likely employing a highly active catalyst system suitable for sterically hindered alcohols, such as those used in direct esterification reactions under milder conditions.
Experimental Protocols
Protocol 1: Synthesis of Poly(4-hydroxybenzoate) from HBA
This protocol is based on well-established melt polycondensation procedures. [4] Part A: Acetylation of 4-Hydroxybenzoic Acid
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Add 4-hydroxybenzoic acid (1.0 eq) and acetic anhydride (1.2 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 140°C) and maintain for 2-3 hours.
-
Isolation: Cool the reaction mixture. The product, 4-acetoxybenzoic acid (4-ABA), will crystallize. Isolate the solid by filtration, wash with cold water, and dry under vacuum. Confirm purity via melting point or NMR.
Part B: Melt Polycondensation of 4-Acetoxybenzoic Acid
-
Setup: Place the dried 4-ABA monomer into a specialized polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet connected to a cold trap.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes.
-
Heating Program:
-
Heat the reactor to ~250°C under a slow nitrogen stream to melt the monomer and initiate polymerization. Acetic acid will begin to evolve.
-
After 1-2 hours, gradually increase the temperature to 300-320°C while slowly applying a vacuum.
-
Maintain the reaction at high temperature and high vacuum for another 2-4 hours. The viscosity of the melt will increase significantly, indicated by an increase in the torque on the stirrer.
-
-
Isolation: Cool the reactor under nitrogen. The resulting solid polymer, poly(4-hydroxybenzoate), can be collected by carefully breaking the glass or using a specialized reactor design.
Protocol 2: Proposed Synthesis of Polyester from this compound
This proposed protocol aims to mitigate the challenges of steric hindrance and dehydration by using a direct esterification approach at a lower temperature.
-
Setup: Equip a three-neck flask with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet.
-
Reagents: Add this compound (1.0 eq), a high-boiling, inert solvent like toluene or xylene, and a catalytic amount of an esterification catalyst (e.g., dibutyltin oxide, 0.1-0.5 mol%).
-
Reaction:
-
Heat the mixture to reflux. Water generated during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by measuring the amount of water collected. The reaction is complete when water evolution ceases.
-
-
Isolation:
-
Cool the reaction mixture.
-
Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the resulting solid, wash thoroughly with methanol, and dry under vacuum at a moderate temperature (~60-80°C).
-
Causality Behind Choices: The Dean-Stark trap is crucial for driving the equilibrium towards the polyester product by continuously removing water. The choice of a tin catalyst is based on its known efficacy in promoting esterification with sterically hindered alcohols.
Comparative Analysis of Polymer Properties
The distinct monomer structures are expected to yield polymers with drastically different properties.
Caption: Idealized chain packing of linear PHB vs. the disrupted packing from bulky side groups.
Table 2: Predicted Comparison of Polymer Properties
| Property | Poly(4-hydroxybenzoate) (from HBA) | Poly[4-(2-oxypropan-2-yl)benzoate] (Predicted) | Structural Rationale |
| Crystallinity | Highly Crystalline [5] | Amorphous | The linear, regular structure of PHB allows for efficient chain packing. The bulky isopropylidene side groups prevent ordered packing, leading to an amorphous morphology. |
| Glass Transition (Tg) | ~150-190 °C [6][7] | Expected to be lower than PHB's Tm but potentially higher than its Tg. | The rigid backbone contributes to a high Tg, but the bulky side groups increase free volume, which could lower Tg compared to a similar linear polymer. |
| Melting Point (Tm) | Very high, >500 °C (decomposes before melting) [7] | Will not exhibit a sharp Tm; will soften at Tg. | As an amorphous polymer, it will not have a crystalline melting point. |
| Solubility | Insoluble in common solvents; requires strong acids. | Expected to be soluble in polar aprotic solvents (e.g., DMF, NMP, THF). | The disruption of chain packing by the side groups allows solvent molecules to penetrate and solvate the polymer chains more easily. |
| Thermal Stability | Excellent; stable to >450 °C. [2] | Lower. The C-O bond of the tertiary ester is less stable than the aryl-ester bond. Dehydration may occur at lower temperatures. | The aliphatic ester linkage and potential for elimination pathways reduce the overall thermal stability compared to the wholly aromatic PHB. |
| Mechanical Properties | High tensile strength and modulus. [1] | Lower modulus, less rigid, more ductile. | The lack of crystallinity results in significantly lower stiffness and strength. |
Summary and Outlook
The comparison between 4-hydroxybenzoic acid and this compound in polymerization is a classic study in structure-property relationships.
-
4-Hydroxybenzoic Acid (HBA) is the archetypal monomer for rigid-rod aromatic polyesters. Its linear structure and the robust chemistry of its acetylated derivative enable the synthesis of highly crystalline, thermally stable, and mechanically superior materials, albeit with poor solubility and processability. [1][5]
-
This compound presents a compelling alternative for creating more processable aromatic polyesters. The introduction of the isopropylidene-linked tertiary alcohol fundamentally alters the polymer's character. It necessitates a different polymerization strategy to overcome steric hindrance and prevent side reactions. The resulting polymer is predicted to be amorphous, soluble, and have a much lower softening temperature, sacrificing the extreme thermal stability and mechanical strength of PHB for vast improvements in processability.
For researchers, the choice between these monomers depends entirely on the target application. For applications demanding ultimate thermal and mechanical performance, such as in aerospace or high-performance electronics, HBA and its derivatives remain the gold standard. [1]However, for applications requiring good thermal properties combined with solution processability—such as in advanced coatings, membranes, or as a modifiable polymer backbone in drug delivery systems—the polymer derived from this compound offers intriguing possibilities that warrant further experimental exploration.
References
- Kricheldorf, H. R., & Schwarz, G. (2008). New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. ResearchGate.
- Colquhoun, H. M., et al. (2018). Mechanism Studies of LCP Synthesis. ResearchGate.
- Pan, P., et al. (2024). Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. ResearchGate.
- Kelsey, D. R., et al. (2000). LCP aromatic polyesters by esterolysis melt polymerization. ResearchGate.
- Britannica. (2025). Poly-4-hydroxybenzoate. Britannica.
- Bilibin, A. Y., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. National Institutes of Health.
- Wikipedia. (2024). 4-Hydroxybenzoic acid. Wikipedia.
- Wunderlich, B., & Grebowicz, J. (1990). The thermal properties of poly(oxy-1,4-benzoyl), poly(oxy-2,6-naphthoyl), and its copolymers. Polymer Engineering and Science.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica.
- Waddon, A. J., et al. (2006). The phase diagram of poly(4-hydroxybenzoic acid) and poly(2,6-hydroxynaphthoic acid) and their copolymers from X-ray diffraction and thermal analysis. ResearchGate.
- ElectronicsAndBooks. (n.d.). The phase diagram of poly(4-hydroxybenzoic acid) and poly(2,6-hydroxynaphthoic acid) and their copolymers from X-ray diffraction. ElectronicsAndBooks.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
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- 2. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Poly-4-hydroxybenzoate | chemical compound | Britannica [britannica.com]
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- 7. researchgate.net [researchgate.net]
A Comparative Performance Guide: Polymers from 4-(2-Hydroxypropan-2-yl)benzoic Acid vs. Terephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
The rational design of polymers for advanced applications, from high-performance engineering plastics to sophisticated drug delivery systems, hinges on the judicious selection of monomeric building blocks. The structure of a monomer dictates the final polymer's architecture, which in turn governs its macroscopic properties such as thermal stability, mechanical strength, and solubility. This guide provides an in-depth comparison of polymers derived from two distinct aromatic carboxylic acids: the workhorse of the polyester industry, terephthalic acid (TPA) , and the functionally distinct 4-(2-Hydroxypropan-2-yl)benzoic acid .
We will explore how the subtle yet significant differences in their molecular structures—a symmetric, rigid para-substituted ring versus an asymmetric ring with a bulky, functional side group—translate into profound variations in polymer performance. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights needed to make informed decisions in material design and application.
The Monomers: A Tale of Two Structures
At the heart of this comparison are the distinct chemical architectures of terephthalic acid and this compound.
-
Terephthalic Acid (TPA): A para-substituted dicarboxylic acid, TPA is a linear, highly symmetrical, and rigid molecule. This structural simplicity is the cornerstone of the modern polymer industry. It allows polymer chains to pack closely and efficiently, leading to the formation of highly crystalline domains. This high degree of order is responsible for the exceptional mechanical strength, thermal stability, and barrier properties of widely used polymers like poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT).[1]
-
This compound: This monomer presents a more complex structure. While it also features a rigid benzene ring, it is asymmetrically substituted. Crucially, it contains a bulky tertiary alcohol group (-C(CH₃)₂OH). This pendant group introduces a significant disruption to the linearity of the polymer chain, sterically hindering the close packing that is characteristic of TPA-based polymers. Furthermore, the presence of a hydroxyl group offers a reactive site for potential post-polymerization modification or for influencing intermolecular interactions through hydrogen bonding.
The fundamental difference lies in symmetry and the presence of a bulky side group. TPA's symmetry promotes crystallinity; the asymmetry and bulkiness of this compound promote an amorphous, or non-crystalline, state. This structural divergence is the primary driver of the performance differences discussed below.
Polymer Synthesis: Pathways to a Polymer Backbone
The synthesis of polyesters from both monomers typically involves melt polycondensation, a process where monomers are reacted at high temperatures to form ester linkages, releasing a small molecule like water as a byproduct. However, the specific reaction schemes differ.
A. Terephthalic Acid-Based Polyesters: TPA, being a dicarboxylic acid, requires a diol co-monomer (e.g., ethylene glycol for PET, 1,4-butanediol for PBT) to form a polyester. The process generally occurs in two stages:
-
Esterification: TPA and the diol are reacted at elevated temperatures (200-250°C) to form a low molecular weight oligomer, with water being removed.[2][3]
-
Polycondensation: The temperature is further increased (to ~280°C), and a high vacuum is applied.[4][5] This facilitates the removal of the diol byproduct, driving the reaction towards the formation of a high molecular weight polymer. Catalysts, such as organo-titanates or antimony compounds, are essential for achieving practical reaction rates.[3]
B. This compound-Based Polyesters: This monomer is a hydroxy acid, meaning it contains both the carboxylic acid and alcohol functional groups required for esterification within the same molecule. Therefore, it can undergo self-polycondensation without the need for a co-monomer. This reaction is also typically performed via melt polymerization at high temperatures under vacuum to drive the removal of water and achieve a high molecular weight.
Head-to-Head Performance Comparison
The structural disparities between the monomers manifest directly in the properties of the resulting polymers. The following sections provide a detailed comparison of their thermal, mechanical, and solubility characteristics.
Quantitative Data Summary
| Property | Terephthalic Acid (TPA) Based Polymers | This compound Based Polymers | Rationale for Difference |
| Crystallinity | Semi-crystalline to high crystallinity | Amorphous | TPA's linear, symmetric structure allows for efficient chain packing. The bulky side group on the alternative monomer disrupts this packing.[1] |
| Glass Transition (Tg) | Moderate (e.g., PET ~70-80°C) | Expected to be significantly higher | The bulky, rigid side group restricts segmental motion of the polymer backbone, increasing the energy required for the transition from a glassy to a rubbery state. |
| Melting Temp (Tm) | High (e.g., PET ~250-260°C)[4][6] | Not applicable (amorphous) or significantly lower | High energy is required to disrupt the well-ordered crystalline structure of TPA-based polymers. Amorphous polymers lack a true melting point.[1] |
| Thermal Stability (Td) | Excellent (Decomposition >400°C)[7] | Good to Excellent | Both polymer backbones are composed of strong aromatic ester linkages, conferring high thermal stability. The tertiary alcohol group might be a site for earlier degradation under certain conditions. |
| Tensile Strength | High[8][9] | Moderate to Low | High crystallinity in TPA-based polymers leads to high strength and rigidity. The amorphous nature of the alternative polymer results in lower tensile strength.[1] |
| Solubility | Generally insoluble in common solvents | Soluble in a range of organic solvents | The disordered, amorphous structure allows solvent molecules to penetrate and solvate the polymer chains more easily compared to highly crystalline polymers.[10] |
Thermal Properties: Stability Under Heat
Glass Transition Temperature (Tg): The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. While TPA-based polymers like PET have a moderate Tg, polymers from this compound are expected to exhibit a substantially higher Tg. This is because the bulky isopropyl group severely restricts the rotational freedom of the polymer backbone, requiring more thermal energy to induce segmental motion.
Melting Temperature (Tm): TPA-based polyesters are semi-crystalline and thus have a distinct, high melting temperature corresponding to the energy needed to break down the crystalline lattice. In contrast, a purely amorphous polymer derived from this compound will not have a Tm; it will only soften at its Tg. This is a critical distinction for processing, as TPA-based polymers require high temperatures to melt-process, while the amorphous counterparts can be processed at lower temperatures once above their Tg.
Thermal Stability (Td): The onset of thermal degradation is determined by the strength of the chemical bonds in the polymer backbone. Thermogravimetric analysis (TGA) is used to measure this property. Both polymer types are built on a robust aromatic polyester backbone and are expected to exhibit high thermal stability.[5]
Mechanical Performance: Strength and Flexibility
The mechanical properties of a polymer are intrinsically linked to its morphology.
-
TPA-Based Polymers: The high crystallinity is the source of their renowned high tensile strength and stiffness (modulus).[8][9] These materials are rigid and strong, making them suitable for structural applications and fibers.
-
This compound-Based Polymers: Lacking crystallinity, these polymers are inherently less strong and rigid.[1] However, this amorphous nature may impart greater flexibility and potentially higher elongation at break, making them more suitable for applications requiring toughness rather than ultimate rigidity.
Solubility: A Key Advantage for Processing
Perhaps the most significant practical difference for researchers, particularly in drug development, is solubility.
-
TPA-Based Polymers: Their high crystallinity makes them notoriously difficult to dissolve, requiring harsh and often toxic solvents like phenol/tetrachloroethane mixtures. This limits their processability for applications like solvent casting of thin films or formulation of drug-polymer conjugates.
-
This compound-Based Polymers: The amorphous structure significantly enhances solubility in a wider range of common organic solvents (e.g., chloroform, tetrahydrofuran, dimethylformamide). This is a major advantage, enabling facile processing for creating films, coatings, and nanoparticles, and for chemical modification in solution.[10]
Implications for Drug Development and Biomedical Research
The choice between these monomers has profound implications for biomedical applications.
-
Drug Delivery Systems: Polymers are central to creating advanced drug delivery systems that offer controlled release of therapeutic agents.[11][12][13][14][15]
-
The enhanced solubility of polymers from This compound makes them excellent candidates for formulating drug-loaded nanoparticles or microparticles via solvent evaporation techniques. Their amorphous matrix can allow for higher drug loading and more predictable release kinetics compared to semi-crystalline polymers.
-
TPA-based polymers , while less processable, are well-established and have a long history of use in medical devices.[16] Their degradation products are generally considered biocompatible.
-
-
Polymer-Drug Conjugates: The pendant hydroxyl group on the this compound monomer provides a convenient handle for covalently attaching drug molecules. This allows for the creation of polymer-drug conjugates where the drug is tethered to the polymer backbone, a strategy used to improve drug solubility, stability, and circulation time.
-
Biocompatibility and Degradation: Both polymer types are polyesters, a class of materials known for their potential biodegradability via hydrolysis of the ester bond.[17] The degradation products would be the respective monomers. While TPA is widely studied, the biocompatibility and metabolic fate of this compound and its oligomers would require thorough investigation for any in-vivo application.
Experimental Protocols & Characterization Workflow
To empirically validate the performance differences discussed, a standard set of polymer characterization techniques is employed.
Protocol 1: Thermal Analysis by DSC & TGA
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td) of the polymers.
Instrumentation: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).
Procedure (DSC):
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.[18]
-
Heat the sample to a temperature above its expected Tm (or ~300°C for the amorphous polymer) at a rate of 20°C/min under a nitrogen atmosphere to erase any prior thermal history.
-
Cool the sample rapidly (quench cool) to below its Tg (e.g., -50°C).
-
Heat the sample a second time at a controlled rate (e.g., 10°C/min) to ~300°C.[18]
-
Analyze the second heating scan: The step-change in the heat flow curve indicates the Tg, and any endothermic peaks represent the Tm.[19][20]
Procedure (TGA):
-
Accurately weigh 10-15 mg of the polymer sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 600-800°C at a rate of 10-20°C/min under a nitrogen or air atmosphere.[21]
-
Record the mass of the sample as a function of temperature. The temperature at which significant weight loss occurs is indicative of thermal decomposition.[19]
Protocol 2: Mechanical Properties by Tensile Testing (ASTM D638)
Objective: To measure the tensile strength, tensile modulus, and elongation at break.
Instrumentation: Universal Testing Machine with appropriate grips and an extensometer.[22]
Procedure:
-
Prepare test specimens in a standard shape (e.g., "dog-bone") by injection molding or by machining from a compression-molded plaque, according to ASTM D638 specifications.[8][9]
-
Condition the specimens under controlled temperature and humidity as required by the standard.
-
Measure the cross-sectional area of the specimen's gauge section.
-
Mount the specimen securely in the grips of the testing machine.[23]
-
Attach an extensometer to the gauge section to accurately measure strain.[22]
-
Apply a tensile force at a constant rate of crosshead movement until the specimen fails.[23][24]
-
Record the force (stress) and the elongation (strain) throughout the test.
-
Calculate tensile strength (maximum stress), tensile modulus (slope of the initial linear portion of the stress-strain curve), and elongation at break.[22]
Conclusion: Selecting the Right Monomer for the Job
The performance of polymers derived from this compound and terephthalic acid are not superior or inferior to one another in an absolute sense; rather, they are profoundly different and suited for distinct applications.
-
Terephthalic acid-based polymers are the material of choice when high mechanical strength, stiffness, and thermal stability are the primary requirements. Their semi-crystalline nature makes them ideal for structural components, fibers, and films where barrier properties are critical. However, their poor solubility presents a significant hurdle for processing in many advanced applications, especially in the pharmaceutical field.
-
Polymers from this compound offer a compelling alternative when processability and solubility are paramount . Their amorphous nature, a direct result of the bulky side group, unlocks the ability to use conventional solvent-based techniques for creating complex formulations and architectures. This, combined with a potentially high Tg and a functional handle for modification, makes them highly attractive for specialty applications in drug delivery, advanced coatings, and high-performance membranes where the ultimate mechanical strength of their crystalline counterparts is not required.
For the researcher and drug development professional, understanding this structure-property relationship is key. The choice of monomer is a strategic decision that defines the capabilities and limitations of the final polymeric material, dictating its potential for success in a given application.
References
- Process Insights. (n.d.). Polyester (PET) Synthesis.
- Google Patents. (1988). US4780527A - Preparation of polyesters from terephthalic acid.
- United Testing Systems. (2026). Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing.
- Shimadzu. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics.
- MatWeb. (n.d.). Tensile Property Testing of Plastics.
- Intertek. (n.d.). Tensile Testing of Plastics ISO 527-1.
- Presto Group. (n.d.). Tensile Strength of Plastics Using ASTM D 638 Test Standard.
- ResearchGate. (n.d.). Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties.
- Google Patents. (n.d.). WO2025132369A1 - Process for the preparation of polyesters using terephthalic acid.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Terephthalic Acid: Applications Beyond Polyester - Pharmaceuticals and Dyes.
- ACS Publications. (2023). Semiaromatic Polyesters from a Rigid Diphenyl-Terephthalic Acid: From Synthesis to Properties.
- C-Therm Technologies Ltd. (2017). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA.
- C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques.
- Valco Group. (n.d.). Uses of PTA Terephthalic acid.
- University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
- Nexus Analytics. (n.d.). Thermal Characterization of Polymers.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- ResearchGate. (2024). Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid.
- ResearchGate. (n.d.). Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid.
- RSC Publishing. (n.d.). Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions.
- ResearchGate. (2025). Terephthalic acid-based coordination polymers: synthesis, thermal stability, and photocatalytic activity.
- National Institutes of Health (NIH). (n.d.). Recent Advances in Polymers as Matrices for Drug Delivery Applications.
- Lupine Publishers. (2018). Biodegradable Synthetic Polymers and their Application in Advanced Drug Delivery Systems (DDS).
- National Institutes of Health (NIH). (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks.
- SpringerLink. (2025). Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length.
- National Institutes of Health (NIH). (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid.
- MDPI. (n.d.). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications.
- IIP Series. (n.d.). POLYMERS IN CONTROLLED RELEASE DRUG DELIVERY SYSTEMS: AN EXPLORATION OF PROPERTIES, AND APPLICATIONS.
- National Institutes of Health (NIH). (n.d.). Polymers for Drug Delivery Systems.
- ResearchGate. (2025). Synthesis of Liquid Crystalline Polymers from Polyethylene Terephthalate and 4-Acetoxybenzoic Acid: A Kinetic Study.
- MDPI. (n.d.). Applications of Biopolymers for Drugs and Probiotics Delivery.
- ResearchGate. (n.d.). Thermal and mechanical properties of polyurethanes.
- MDPI. (n.d.). Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications.
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A Comparative Guide to the Biological Activity of 4-Hydroxybenzoic Acid Derivatives and the Established HDAC Inhibitor Vorinostat (SAHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Histone Deacetylase Inhibition in Oncology
The epigenetic regulation of gene expression is a critical cellular process, and its dysregulation is a hallmark of many cancers. Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in this process by removing acetyl groups from lysine residues of histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[1] The aberrant overexpression of HDACs in various malignancies has established them as significant therapeutic targets in oncology.[1][2]
This guide provides a comparative analysis of the biological activity of 4-hydroxybenzoic acid derivatives, a class of naturally occurring phenolic compounds, against the well-established, FDA-approved HDAC inhibitor, Vorinostat (suberoylanilide hydroxamic acid, SAHA). While direct experimental data on the specific derivative, 4-(2-Hydroxypropan-2-yl)benzoic acid, is limited, we will utilize its core structure, 4-hydroxybenzoic acid, as a representative molecule for which anticancer and HDAC inhibitory activities have been documented.[3] This comparison aims to provide researchers with a clear, data-driven perspective on the potential of this class of compounds in the context of a known clinical agent.
Mechanism of Action: Targeting the Epigenetic Machinery
Both 4-hydroxybenzoic acid derivatives and Vorinostat exert their anticancer effects by inhibiting HDAC enzymes, albeit with differing specificities and potencies.
4-Hydroxybenzoic Acid Derivatives:
Studies have indicated that 4-hydroxybenzoic acid (4-HBA) can function as a histone deacetylase inhibitor, with a particular specificity for HDAC6.[3] By inhibiting HDAC6, 4-HBA promotes the hyperacetylation of histone and non-histone proteins. This leads to the reactivation of silenced tumor suppressor genes, such as p53, and the induction of apoptosis (programmed cell death) in cancer cells.[3] Furthermore, inhibition of HDAC6 by 4-HBA has been shown to enhance the sensitivity of breast cancer cells to conventional chemotherapeutic agents like Adriamycin.[3]
Vorinostat (SAHA):
Vorinostat is a potent, broad-spectrum inhibitor of class I and class II HDACs.[2][4] Its hydroxamic acid moiety chelates the zinc ion within the active site of the HDAC enzyme, effectively blocking its catalytic activity.[4] This non-selective inhibition leads to a global increase in histone acetylation, resulting in a more relaxed chromatin structure and the re-expression of a wide range of genes involved in cell cycle arrest, differentiation, and apoptosis.[5][6] Vorinostat's mechanism involves both transcriptional and non-transcriptional effects, including the induction of cell cycle arrest at the G1 and G2-M phases.[5][7]
Comparative Analysis of Biological Activity
The following table summarizes the key biological activities of 4-hydroxybenzoic acid and Vorinostat, providing a direct comparison of their inhibitory concentrations and cellular effects.
| Parameter | 4-Hydroxybenzoic Acid | Vorinostat (SAHA) |
| Target | Primarily HDAC6[3] | Pan-HDAC inhibitor (Class I and II)[2][8] |
| IC50 (HDAC activity) | Data not readily available | ~10 nM (HDAC1), 20 nM (HDAC3)[7] |
| IC50 (Cell Viability) | Antiproliferative effects observed in combination therapy[3] | 0.146 µM - 2.82 µM (various lymphoma cell lines)[9][10] |
| Mechanism of Action | Reverses chemoresistance, promotes apoptosis via HIPK2/p53 pathway[3] | Induces cell cycle arrest, apoptosis, and differentiation[2][5] |
| Cellular Effects | Increased expression of Caspase-3 and PARP cleavage[3] | Accumulation of acetylated histones, upregulation of p21[5][6] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for key assays are provided below.
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol is adapted from established methods for measuring HDAC activity in nuclear extracts.[11]
Objective: To quantify the enzymatic activity of HDACs in the presence of an inhibitor.
Materials:
-
Nuclear extracts from cancer cells
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (4-hydroxybenzoic acid or Vorinostat)
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developer solution (containing trypsin and TSA)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents: Dilute the nuclear extract to the desired concentration in assay buffer. Prepare serial dilutions of the test inhibitors (4-hydroxybenzoic acid, Vorinostat) and the positive control (TSA).
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Nuclear extract
-
Test inhibitor or vehicle control
-
Assay buffer to a final volume of 50 µL.
-
-
Initiate Reaction: Add 50 µL of the HDAC fluorometric substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Stop and Develop: Add 100 µL of developer solution to each well. This stops the HDAC reaction and allows the fluorophore to be released from the deacetylated substrate.
-
Read Fluorescence: After a 15-minute incubation at room temperature, measure the fluorescence using a plate reader with excitation at 360 nm and emission at 460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.
Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing the effect of compounds on cancer cell viability.
Objective: To determine the cytotoxic effects of 4-hydroxybenzoic acid and Vorinostat on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (4-hydroxybenzoic acid, Vorinostat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-hydroxybenzoic acid or Vorinostat for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Molecular Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of HDAC inhibition.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
This guide provides a comparative overview of 4-hydroxybenzoic acid derivatives and the established HDAC inhibitor Vorinostat. While Vorinostat demonstrates potent, broad-spectrum HDAC inhibition, 4-hydroxybenzoic acid presents a more targeted approach, primarily against HDAC6. This specificity could potentially offer a more favorable side-effect profile, a critical consideration in drug development.
The data suggests that 4-hydroxybenzoic acid and its derivatives warrant further investigation as potential anticancer agents, particularly in combination therapies to overcome chemoresistance. Future research should focus on elucidating the precise inhibitory constants (IC50) of this compound and other derivatives against a panel of HDAC isoforms. Furthermore, in vivo studies are necessary to evaluate their efficacy and safety in preclinical cancer models. The insights provided in this guide aim to facilitate such research endeavors and contribute to the development of novel epigenetic-based cancer therapies.
References
- Vorinostat—An Overview - PMC - NIH. (n.d.).
- The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One - Research journals. (n.d.).
- The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed. (n.d.).
- Vorinostat - Wikipedia. (n.d.).
- MTT (Assay protocol - Protocols.io. (2023, February 27).
- 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway. (n.d.).
- 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway - PubMed. (2018, October 12).
- Measuring Histone Deacetylase Inhibition in the Brain - PMC - PubMed Central. (2019, June 7).
- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC - NIH. (n.d.).
- Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - NIH. (n.d.).
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A Comparative Guide to Linker Scaffolds in PROTAC Design: 4-(2-Hydroxypropan-2-yl)benzoic Acid Analogs versus Polyethylene Glycol (PEG)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for addressing previously "undruggable" targets. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[] While the ligands ensure target engagement and E3 ligase recruitment, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2][3]
This guide provides an in-depth, objective comparison between two distinct classes of linkers: rigid aromatic linkers, exemplified by benzoic acid derivatives structurally related to 4-(2-Hydroxypropan-2-yl)benzoic acid, and flexible polyethylene glycol (PEG) linkers. While direct, extensive validation of this compound as a PROTAC linker in publicly available literature is limited, its core structure represents a class of rigid linkers increasingly employed to impart favorable properties on PROTACs. This guide will, therefore, draw upon established principles and experimental data for analogous rigid aromatic linkers to provide a comprehensive comparison with the well-established PEG linkers.
The Dichotomy of Linker Design: Rigidity vs. Flexibility
The choice between a rigid and a flexible linker is a fundamental decision in PROTAC design, with each approach offering a distinct set of advantages and disadvantages that can profoundly impact the therapeutic potential of the resulting molecule.
Flexible Linkers: The Case for PEG
Polyethylene glycol (PEG) chains are the most common motifs incorporated into PROTAC linker structures, present in approximately 55% of reported degraders.[4] Their popularity stems from several key features:
-
Conformational Flexibility: The high degree of rotational freedom in PEG linkers allows the PROTAC to adopt a multitude of conformations, increasing the probability of achieving a productive ternary complex geometry between the POI and the E3 ligase.[3]
-
Enhanced Solubility: The hydrophilic nature of the repeating ethylene glycol units can significantly improve the aqueous solubility of the PROTAC molecule, a crucial factor for molecules that often possess high molecular weight and lipophilicity.[5][]
-
Improved Cell Permeability: By shielding polar functionalities, flexible linkers can facilitate passive diffusion across the cell membrane.[7]
-
Synthetic Tractability: A wide range of bifunctional PEG linkers are commercially available, enabling the rapid and straightforward synthesis of PROTAC libraries with varying linker lengths.[8]
However, the flexibility of PEG linkers is not without its drawbacks. The entropic penalty upon binding to form the ternary complex can be significant, potentially leading to lower complex stability.[] Furthermore, PEG linkers can be more susceptible to oxidative metabolism in vivo compared to more rigid structures.[5]
Rigid Linkers: The Rationale for Aromatic Scaffolds
Rigid linkers, such as those incorporating phenyl rings, piperazine, or alkynes, offer a contrasting approach to PROTAC design.[4] Aromatic linkers, including benzoic acid derivatives, provide planarity and conformational restriction.[5] The rationale for employing such rigid scaffolds includes:
-
Pre-organization for Ternary Complex Formation: By reducing the number of accessible conformations, a rigid linker can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[]
-
Enhanced Ternary Complex Stability: The defined spatial orientation imposed by a rigid linker can lead to more stable and productive ternary complexes. Aromatic rings within the linker can also participate in favorable π-π stacking interactions with residues on the POI or E3 ligase, further stabilizing the complex.[5][10]
-
Improved Pharmacokinetics: The constrained conformation of PROTACs with rigid linkers can lead to improved metabolic stability and pharmacokinetic profiles.[]
-
Potential for Improved Selectivity: By presenting the ligands in a more defined orientation, rigid linkers may disfavor the formation of off-target ternary complexes, leading to enhanced selectivity.[2]
The primary challenge with rigid linkers lies in the potential for suboptimal geometry. If the fixed conformation does not permit a productive interaction between the POI and the E3 ligase, the PROTAC will be inactive.[2] The synthesis of PROTACs with rigid linkers can also be more complex compared to those with flexible PEG chains.
Comparative Analysis: Physicochemical and Biological Performance
The following sections provide a comparative overview of the expected performance of PROTACs featuring a rigid aromatic linker, analogous to this compound, versus those with a flexible PEG linker.
Physicochemical Properties
| Property | Rigid Aromatic Linker (e.g., Benzoic Acid Derivative) | Flexible PEG Linker | Rationale & Causality |
| Solubility | Generally lower hydrophilicity compared to PEG. The presence of polar groups like the tertiary alcohol and carboxylic acid in this compound can mitigate this. | High hydrophilicity due to repeating ethylene glycol units, generally leading to better aqueous solubility.[5] | The ether oxygens in PEG chains act as hydrogen bond acceptors, increasing interaction with water. Aromatic rings are inherently more hydrophobic. |
| Lipophilicity | Can be modulated by substituents on the aromatic ring. Generally more lipophilic than PEG linkers of similar length. | Lower lipophilicity. | The high oxygen content of PEG linkers reduces their overall lipophilicity. |
| Conformational Flexibility | Low. The number of rotatable bonds is significantly reduced. | High. The single bonds in the ethylene glycol units allow for a high degree of rotational freedom. | The planar nature of the aromatic ring and the sp3 hybridization of the tertiary alcohol carbon in the benzoic acid derivative restrict movement, while the ether linkages in PEG allow for free rotation. |
| Metabolic Stability | Generally higher. Aromatic rings are often more resistant to metabolic degradation.[5] | Can be susceptible to oxidative metabolism.[5] | The C-O bonds in PEG can be sites for enzymatic oxidation, whereas aromatic rings often require more specific enzymatic activation for metabolism. |
Biological Performance
| Performance Metric | Rigid Aromatic Linker (e.g., Benzoic Acid Derivative) | Flexible PEG Linker | Rationale & Causality |
| Ternary Complex Formation | Can be highly efficient if the pre-organized conformation is optimal for binding both the POI and E3 ligase.[] | The flexibility allows for an induced-fit mechanism, increasing the likelihood of forming a productive complex.[3] | Rigid linkers rely on a "lock-and-key" fit, while flexible linkers can adapt to the protein surfaces. |
| Ternary Complex Stability | Potentially higher due to reduced entropic penalty upon binding and the possibility of additional stabilizing interactions (e.g., π-π stacking).[5][10] | May be lower due to the entropic cost of restricting the flexible chain upon complex formation. | A pre-organized rigid linker has less conformational entropy to lose upon binding. |
| Degradation Efficacy (DC50 & Dmax) | Can be very high if a stable and productive ternary complex is formed. However, an incorrect rigid geometry can lead to a complete loss of activity. | Often a good starting point for achieving degradation, with potency being highly dependent on linker length. | The success of a rigid linker is binary (active or inactive), while a flexible linker's efficacy is more of a continuum dependent on its length and composition. |
| Cell Permeability | Can be favorable, especially if the linker contributes to an overall "chameleon-like" property where polar groups are shielded in a lipophilic environment. | Generally good due to their hydrophilicity and flexibility, which can aid in traversing the cell membrane.[7] | The ability of a PROTAC to adopt a conformation that minimizes its polar surface area is a key determinant of passive permeability. |
| Selectivity | May be enhanced by presenting the ligands in a specific orientation that favors the on-target ternary complex over off-target ones.[2] | Can be more challenging to control due to the multitude of possible conformations. | A rigid linker can act as a "filter" for productive interactions, allowing only the desired ternary complex to form efficiently. |
Experimental Design and Methodologies
The validation of a novel linker in PROTAC design requires a systematic and multi-faceted experimental approach. The following protocols outline key experiments for comparing the efficacy of PROTACs with different linkers.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the comparative evaluation of PROTACs with different linkers.
Protocol 1: Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the target protein) in 6-well plates and grow to 70-80% confluency. Treat the cells with a serial dilution of the PROTACs (both the rigid and PEG-linked versions) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive biophysical assay to measure the formation of the ternary complex in solution.
-
Reagent Preparation: Prepare solutions of the purified target protein (labeled with a donor fluorophore, e.g., terbium), the purified E3 ligase (labeled with an acceptor fluorophore, e.g., fluorescein), and the PROTACs at various concentrations.
-
Assay Setup: In a microplate, add the labeled target protein and E3 ligase at constant concentrations. Then, add a serial dilution of the PROTACs.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths after excitation of the donor.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio as a function of the PROTAC concentration and fit the data to a suitable binding model to determine the cooperativity and stability of the ternary complex.
Conclusion and Future Perspectives
The choice of linker is a critical, multifaceted decision in the rational design of PROTACs. Flexible PEG linkers offer synthetic accessibility and favorable solubility and permeability profiles, making them an excellent starting point for many PROTAC discovery programs. However, the field is increasingly recognizing the potential of rigid linkers, such as those based on aromatic scaffolds like benzoic acid, to enhance potency, selectivity, and pharmacokinetic properties through conformational pre-organization.
The optimal linker is highly dependent on the specific POI and E3 ligase pair, and there is no one-size-fits-all solution. A systematic, empirical evaluation of a diverse set of linkers, encompassing both flexible and rigid designs, is paramount for the successful development of potent and selective protein degraders. The combination of synthetic chemistry, biophysical characterization, and cellular assays, as outlined in this guide, provides a robust framework for navigating the complex landscape of PROTAC linker design and ultimately unlocking the full therapeutic potential of targeted protein degradation.
References
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
- Shibata, N., et al. (2018). Development of Protein Degraders Targeting Androgen Receptor by Conjugating a Nonsteroidal Ligand and a Ligand for Cereblon. Journal of Medicinal Chemistry, 61(2), 543-575.
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
- Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
- Winter, G. E., et al. (2015).
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(2), 233-252.
- Maple, H. J., et al. (2019). A database of PROTACs. Journal of Medicinal Chemistry, 62(18), 8299-8311.
- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505-516.
- Edmondson, S. D., et al. (2019). A review of PROTAC linker design and its impact on the structure-activity relationship. Journal of Medicinal Chemistry, 62(11), 5152-5183.
- Mares, A., et al. (2020). On the mechanism of action of PROTACs: A theoretical study.
- Schiemer, J., et al. (2020). Snapshot of a PROTAC in action: crystal structure of the VHL-AR-ARV-110 ternary complex.
- Bond, M. J., et al. (2020). PROTAC-mediated degradation of the BAF complex ATPases SMARCA2 and SMARCA4. Cell Chemical Biology, 27(1), 68-79.e7.
- Sun, X., et al. (2019). PROTAC-mediated degradation of Bruton's tyrosine kinase for the treatment of cancer. European Journal of Medicinal Chemistry, 165, 29-41.
- Lai, A. C., et al. (2016). Modular PROTAC design for the degradation of oncogenic BCR-ABL.
- Cecchini, C., et al. (2021). Linker-ology: The ever-expanding role of the linker in PROTAC design. Journal of Medicinal Chemistry, 64(18), 13278-13302.
- Pillow, T. H., et al. (2020). The impact of linker and E3 ligase ligand on PROTAC-mediated degradation. Journal of Medicinal Chemistry, 63(2), 522-538.
- Daniels, D. L., et al. (2019). The linker in PROTACs is a key determinant of target degradation. Drug Discovery Today: Technologies, 31, 13-20.
- Precise PEG. (n.d.). Linkers in PROTACs.
- University of Dundee. (2025, December 12). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers.
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Cross-reactivity studies of antibodies raised against derivatives of 4-(2-Hydroxypropan-2-yl)benzoic acid
A Researcher's Guide to Cross-Reactivity Studies of Antibodies for 4-(2-Hydroxypropan-2-yl)benzoic acid
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of pharmacokinetics (PK), an antibody's ability to bind exclusively to its target analyte—without recognizing structurally similar molecules—underpins the validity of crucial measurements.[1][2] This guide provides an in-depth, technical framework for designing and executing a comprehensive cross-reactivity study for antibodies raised against this compound, a molecule of interest in bioanalytical settings.
The principles and protocols outlined here are designed to ensure scientific rigor and produce trustworthy, reproducible data, adhering to the validation standards expected in regulated environments.[3][4]
The Imperative of Specificity in Bioanalysis
This compound is a small molecule whose quantification in biological matrices is critical for understanding the metabolism and disposition of parent drug compounds.[5][6] An immunoassay for this analyte relies on antibodies with high specificity. Cross-reactivity, the binding of an antibody to non-target molecules, can lead to inaccurate quantification, potentially resulting in an overestimation of the analyte's concentration and flawed pharmacokinetic profiles.[7][8]
Therefore, a rigorous assessment of antibody cross-reactivity against a panel of structurally related derivatives is not merely a quality control step; it is a foundational requirement for method validation as stipulated by regulatory bodies.[9][10]
Designing the Cross-Reactivity Study
A successful cross-reactivity study begins with a strategic selection of potential cross-reactants. This involves identifying and synthesizing derivatives of this compound that share core structural motifs but differ in key functional groups.
Selection of Potential Cross-Reactants
The panel of compounds for testing should be chosen based on structural similarity to the target analyte. For this compound, logical derivatives to investigate would include molecules with modifications to the carboxyl and hydroxyl groups, as these are key features for antibody recognition.
Table 1: Proposed Panel of Cross-Reactant Derivatives
| Compound ID | Derivative Name | Structural Modification | Rationale for Inclusion |
| Target | This compound | N/A | Target Analyte |
| CR-01 | Methyl 4-(2-hydroxypropan-2-yl)benzoate | Esterification of carboxyl group | Assesses importance of the free carboxylate for binding. |
| CR-02 | 4-Isopropenylbenzoic acid | Dehydration of tertiary alcohol | Evaluates tolerance for changes at the propyl group. |
| CR-03 | 4-Isopropylbenzoic acid | Reduction of tertiary alcohol | Determines if the hydroxyl group is a critical epitope. |
| CR-04 | 4-Acetylbenzoic acid | Oxidation of the propyl side chain | Investigates specificity against a potential metabolite. |
| CR-05 | 3-(2-Hydroxypropan-2-yl)benzoic acid | Isomeric variant (meta-substitution) | Assesses the positional importance of the substituents. |
| CR-06 | 4-Hydroxybenzoic acid | Absence of the isopropanol group | Tests for binding to the core benzoic acid structure. |
The synthesis of these derivatives can be achieved through established organic chemistry methods, such as esterification and oxidation of the parent compound.[11][12][13]
Experimental Workflow
The overall strategy is to determine the concentration of each derivative required to inhibit the binding of the antibody to the target analyte by 50% (IC50). This is most effectively accomplished using a competitive enzyme-linked immunosorbent assay (cELISA).
Caption: Workflow for Antibody Cross-Reactivity Assessment.
Experimental Protocols
Protocol 1: Competitive ELISA (cELISA) for Cross-Reactivity
The cELISA is the gold standard for quantifying antibody specificity against small molecules.[7][14][15] The principle relies on the competition between the free analyte (in solution) and the immobilized analyte (coated on the plate) for a limited number of antibody binding sites.
Caption: Principle of the Competitive ELISA for Small Molecules.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Antibody raised against this compound
-
Target analyte and synthesized derivatives
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 0.2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a conjugate of this compound linked to a carrier protein (e.g., BSA), diluted in Coating Buffer. Incubate overnight at 4°C.[16]
-
Washing: Wash the plate three times with Wash Buffer to remove unbound antigen.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[17]
-
Washing: Repeat the wash step.
-
Competition: Prepare serial dilutions of the target analyte (for the standard curve) and each cross-reactant derivative. In a separate plate or tubes, pre-incubate these solutions with a fixed, limiting concentration of the primary antibody for 1 hour at room temperature.
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add the enzyme-conjugated secondary antibody, diluted in Wash Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Development: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stopping and Reading: Stop the reaction with Stop Solution and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[14]
Data Analysis and Interpretation
The data generated from the cELISA will show an inverse relationship between the concentration of the analyte in solution and the signal produced.
-
Standard Curve: Plot the absorbance values against the known concentrations of the target analyte. Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value, which is the concentration that produces 50% of the maximum signal.
-
IC50 of Derivatives: Similarly, determine the IC50 value for each of the tested derivatives.
-
Percent Cross-Reactivity Calculation: The cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Derivative) x 100
Table 2: Example Cross-Reactivity Data
| Compound ID | Description | IC50 (ng/mL) | % Cross-Reactivity |
| Target | This compound | 15 | 100% |
| CR-01 | Methyl 4-(2-hydroxypropan-2-yl)benzoate | 300 | 5.0% |
| CR-02 | 4-Isopropenylbenzoic acid | 1,500 | 1.0% |
| CR-03 | 4-Isopropylbenzoic acid | >10,000 | <0.15% |
| CR-04 | 4-Acetylbenzoic acid | 8,500 | 0.18% |
| CR-05 | 3-(2-Hydroxypropan-2-yl)benzoic acid | 250 | 6.0% |
| CR-06 | 4-Hydroxybenzoic acid | >10,000 | <0.15% |
Interpretation of Results:
-
A high % cross-reactivity value indicates that the antibody binds significantly to the derivative.
-
Low % cross-reactivity (<1%) is generally considered acceptable and indicates high specificity, though the required level of specificity is application-dependent.[3]
-
The data in Table 2 suggests the antibody is highly specific. It shows the most significant (though still low) cross-reactivity with derivatives where the core structure and functional group positions are maintained (CR-01, CR-05). The negligible cross-reactivity with CR-03 and CR-06 strongly implies that both the hydroxyl and carboxyl groups are critical components of the epitope recognized by the antibody.
Conclusion and Best Practices
The validation of antibody specificity is a critical, non-negotiable step in the development of reliable immunoassays for pharmacokinetic studies and other bioanalytical applications.[10][18] A systematic evaluation of cross-reactivity against a panel of structurally related compounds provides documented proof of an antibody's suitability for its intended purpose.[3]
By employing a well-designed competitive ELISA and a logically selected panel of derivatives, researchers can confidently quantify the specificity of antibodies raised against this compound. This rigorous approach ensures data integrity, supports regulatory compliance, and ultimately contributes to the successful development of new therapeutics.
References
- Thermo Fisher Scientific. (n.d.). 4-HNE Competitive ELISA Kit.
- Uhlig, S., et al. (2018). Ten Basic Rules of Antibody Validation. Journal of Pharmaceutical and Biomedical Analysis.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- BenchChem. (n.d.). Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines.
- ACROBiosystems. (n.d.). PK/ADA Assay - The Role of Anti-Idiotypic Antibody.
- Invitrogen. (n.d.). 4-HNE Competitive ELISA Kit (EEL163).
- Technology Networks. (2014). Antibody Assays to Assess PK and Immunogenicity.
- BenchChem. (n.d.). A Researcher's Guide to Comparing the Cross-Reactivity of Antibodies Against 2-Nitroanthraquinone Derivatives.
- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.
- International Council for Harmonisation. (2019). ICH Harmonised Guideline: Bioanalytical Method Validation M10.
- YODO DIAGNOSTICPLEX LIMITED. (n.d.). What is Antibody Pharmacokinetics?. Retrieved from YODO DIAGNOSTICPLEX LIMITED website.
- Polaris Market Research. (2024). Why is Antibody Specificity Testing Important?.
- Proteintech Group. (n.d.). How do I know if the antibody will cross-react?.
- Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol.
- Biomedical Primate Research Centre. (2010). Competition ELISA.
- ResearchGate. (2023). Impact of Anti-Drug Antibodies in Preclinical Pharmacokinetic Assessment.
- Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
- Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service.
- Creative Diagnostics. (n.d.). Small Molecule Antibodies.
- BenchChem. (n.d.). 4-Hydroxybenzoic acid derivatives synthesis and characterization.
- Elabscience. (n.d.). 4-HNE(4-Hydroxynonenal) ELISA Kit (E-EL-0128).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- PubChem. (n.d.). This compound (C10H12O3).
- PubChem. (n.d.). This compound | C10H12O3 | CID 226122.
- MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
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A Guide to the Spectroscopic Differentiation of 4-(2-Hydroxypropan-2-yl)benzoic Acid and Its Positional Isomers
Introduction
In the fields of medicinal chemistry and materials science, the precise identification of positional isomers is a critical, non-negotiable step. The placement of a functional group on an aromatic ring can drastically alter a molecule's pharmacological, chemical, and physical properties. This guide provides an in-depth spectroscopic comparison of 4-(2-Hydroxypropan-2-yl)benzoic acid and its ortho- and meta-isomers. We will explore how fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be expertly applied to unambiguously differentiate these closely related structures. The causality behind experimental choices and the interpretation of spectral data will be emphasized to provide a framework for robust analytical characterization.
The Challenge of Isomerism
The three isomers —this compound, 3-(2-Hydroxypropan-2-yl)benzoic acid, and 2-(2-Hydroxypropan-2-yl)benzoic acid—share the same molecular formula (C₁₀H₁₂O₃) and molecular weight (180.20 g/mol ).[1][2][3] This makes them indistinguishable by basic mass determination. Their structural differences, arising from the para-, meta-, and ortho- substitution on the benzoic acid core, demand more sophisticated analytical techniques.
Caption: The three positional isomers under investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each nucleus.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic and hydroxyl protons.[4]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A longer relaxation delay (2-5 seconds) and a higher number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
-
Comparative Analysis: ¹H NMR Spectra
The aromatic region (δ 7.0-8.5 ppm) of the ¹H NMR spectrum provides the most definitive clues for isomer identification.
-
Para-Isomer (4-substituted): Due to the molecule's symmetry along the C1-C4 axis, the aromatic protons are chemically equivalent in pairs. This results in a classic AA'BB' system, which appears as two distinct doublets, each integrating to 2H.
-
Meta-Isomer (3-substituted): The lack of symmetry renders all four aromatic protons chemically non-equivalent. This leads to a more complex spectrum with four separate signals, often appearing as multiplets, doublets, or triplets, each integrating to 1H.
-
Ortho-Isomer (2-substituted): Similar to the meta-isomer, all four aromatic protons are unique, resulting in four distinct signals. The proximity of the bulky hydroxypropyl group to the carboxylic acid can induce steric strain, potentially causing slight downfield or upfield shifts compared to the meta-isomer.
| Isomer | Aromatic Protons (δ ppm) | Aliphatic Protons (δ ppm) | OH Protons (δ ppm) |
| Para | ~7.9 (d, 2H), ~7.5 (d, 2H) | ~1.5 (s, 6H, 2xCH₃) | Variable (s, 1H, COOH), Variable (s, 1H, C-OH) |
| Meta | Four distinct signals (~8.0-7.4, 4x1H) | ~1.5 (s, 6H, 2xCH₃) | Variable (s, 1H, COOH), Variable (s, 1H, C-OH) |
| Ortho | Four distinct signals (~7.8-7.2, 4x1H) | ~1.6 (s, 6H, 2xCH₃) | Variable (s, 1H, COOH), Variable (s, 1H, C-OH) |
| Note: Chemical shifts are approximate and can vary with solvent and concentration. |
Comparative Analysis: ¹³C NMR Spectra
The key differentiator in the proton-decoupled ¹³C NMR spectrum is the number of signals in the aromatic region.
-
Para-Isomer: Symmetry dictates that there will be only four signals for the six aromatic carbons (two signals for protonated carbons and two for quaternary carbons).
-
Meta-Isomer: The lack of symmetry results in six distinct signals for the six aromatic carbons.
-
Ortho-Isomer: All six aromatic carbons are also unique, producing six distinct signals.
| Isomer | Aromatic C Signals | Quaternary C (C-OH) | Methyl C (CH₃) | Carboxyl C (COOH) |
| Para | 4 signals (~125-150 ppm) | ~72 ppm | ~31 ppm | ~168 ppm |
| Meta | 6 signals (~125-145 ppm) | ~72 ppm | ~31 ppm | ~168 ppm |
| Ortho | 6 signals (~125-145 ppm) | ~72 ppm | ~31 ppm | ~171 ppm |
| Note: Chemical shifts are approximate. |
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy excels at identifying functional groups and can provide definitive evidence of the aromatic substitution pattern through the "fingerprint" region.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Measurement: Collect the spectrum, typically from 4000 to 650 cm⁻¹, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background scan of the clean ATR crystal should be run first.
Comparative Analysis: IR Spectra
While all three isomers will show similar characteristic bands for the O-H and C=O groups, the key to their differentiation lies in the C-H out-of-plane (OOP) bending region.
-
Shared Absorptions:
-
Carboxylic Acid O-H Stretch: A very broad band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded dimer.[5]
-
Tertiary Alcohol O-H Stretch: A sharper band around 3600-3400 cm⁻¹.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption around 1700-1680 cm⁻¹.[5]
-
Aromatic C=C Stretches: Medium intensity bands in the ~1600-1450 cm⁻¹ region.
-
-
Differentiating Absorptions (C-H Out-of-Plane Bending):
-
Para-Isomer (1,4-disubstituted): A strong, characteristic absorption band in the range of 860-800 cm⁻¹ .
-
Meta-Isomer (1,3-disubstituted): Typically shows two strong bands: one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹ . An additional weaker band may appear around 900-860 cm⁻¹.
-
Ortho-Isomer (1,2-disubstituted): A strong absorption band in the range of 770-735 cm⁻¹ .
-
| Isomer | Key Diagnostic IR Bands (cm⁻¹) |
| Para | 860-800 (strong, C-H OOP) |
| Meta | 810-750 and 725-680 (strong, C-H OOP) |
| Ortho | 770-735 (strong, C-H OOP) |
This analysis of the fingerprint region provides a rapid and reliable method for identifying the substitution pattern.
Mass Spectrometry (MS): Confirming Mass and Uncovering Fragmentation Clues
Mass spectrometry confirms the molecular weight and can reveal subtle differences in fragmentation patterns that are influenced by the isomer's structure.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
Comparative Analysis: Mass Spectra
-
Molecular Ion (M⁺•): All three isomers will exhibit the same molecular ion peak at m/z = 180 .[1][6]
-
Common Fragments:
-
[M - CH₃]⁺ (m/z = 165): Loss of a methyl radical is a highly favorable fragmentation, resulting in a stable tertiary benzylic cation. This is often the base peak.[1]
-
[M - H₂O]⁺• (m/z = 162): Loss of a water molecule from the tertiary alcohol.[1]
-
[C₆H₅CO]⁺ (m/z = 105): Benzoyl cation, resulting from cleavage of the C-C bond next to the ring.
-
[C₆H₅]⁺ (m/z = 77): Phenyl cation, from the loss of the carboxyl group.[7]
-
-
The Ortho-Effect: The most significant difference is often observed with the ortho-isomer due to a phenomenon known as "neighboring group participation" or the "ortho-effect".[8][9] The proximity of the hydroxyl and carboxylic acid groups can facilitate a unique intramolecular cyclization and fragmentation pathway, often leading to a significantly more abundant [M - H₂O]⁺• peak (m/z = 162) compared to the meta and para isomers.[8] This enhanced water loss is a powerful diagnostic tool for identifying the ortho-isomer.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Differentiating Feature |
| Para | 180 | 165 (base peak), 162, 119, 91 | Moderate [M-H₂O]⁺• peak |
| Meta | 180 | 165 (base peak), 162, 119, 91 | Moderate [M-H₂O]⁺• peak |
| Ortho | 180 | 165, 162 (often very intense) , 133 | Enhanced intensity of the [M-H₂O]⁺• peak |
Integrated Analytical Workflow
A robust analytical strategy involves the integration of these techniques. The workflow below illustrates a logical approach to sample analysis and data interpretation.
Caption: Integrated workflow for isomer differentiation.
Conclusion
Distinguishing between the positional isomers of (2-Hydroxypropan-2-yl)benzoic acid is a task readily accomplished through the systematic application of modern spectroscopic techniques. While mass spectrometry confirms the molecular weight and can hint at the ortho isomer through fragmentation patterns, it is the combination of NMR and IR spectroscopy that provides definitive structural proof. ¹H and ¹³C NMR resolve the issue by revealing the molecule's symmetry through distinct aromatic signal patterns and counts. Concurrently, IR spectroscopy provides a rapid and unequivocal determination of the substitution pattern via the C-H out-of-plane bending vibrations in the fingerprint region. By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve absolute confidence in the identity and purity of their compounds.
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A Comparative Guide to 4-(2-Hydroxypropan-2-yl)benzoic Acid-Based Materials for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an optimal drug delivery vehicle is a critical determinant of therapeutic efficacy and safety. This guide provides a forward-looking comparative analysis of a novel, hypothetical drug delivery platform based on 4-(2-Hydroxypropan-2-yl)benzoic acid against two clinically established benchmarks: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes. While direct experimental data for this compound-based drug carriers is not yet available in published literature, this guide will extrapolate its potential performance based on fundamental principles of polymer chemistry and material science. This prospective analysis aims to stimulate innovation and guide future research in the development of next-generation drug delivery systems.
Introduction: The Quest for Novel Drug Delivery Platforms
The benzoic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1] The molecule this compound presents an intriguing monomer for the synthesis of novel biodegradable polymers. Its structure, featuring both a carboxylic acid and a tertiary alcohol, offers the potential for creating polyesters with unique degradation profiles and drug interaction capabilities. The purpose of this guide is to theoretically benchmark these potential materials against the gold-standard PLGA and the versatile liposomal drug delivery systems.
The Contenders: A Head-to-Head Overview
This guide will compare our hypothetical this compound-based material, which we will refer to as "Poly(HPBA)," with PLGA and liposomes across key performance indicators for drug delivery.
| Feature | Poly(HPBA) (Hypothetical) | Poly(lactic-co-glycolic acid) (PLGA) | Liposomes |
| Material Type | Biodegradable Polyester | Biodegradable Polyester | Phospholipid Vesicles |
| Drug Encapsulation | Hydrophobic and hydrophilic drugs (potential for hydrogen bonding) | Primarily hydrophobic drugs, hydrophilic drugs possible with double emulsion | Hydrophilic and hydrophobic drugs |
| Release Mechanism | Bulk erosion, potentially surface erosion depending on hydrophobicity | Bulk erosion | Diffusion, fusion, or triggered release |
| Biocompatibility | Predicted to be good; degradation products are this compound | Excellent; degradation products are lactic and glycolic acid | Excellent; composed of natural lipids |
| Manufacturing | Potentially challenging due to steric hindrance of the tertiary alcohol | Well-established methods (emulsion, nanoprecipitation)[2][3] | Well-established methods (film hydration, extrusion)[4][5] |
Deep Dive: A Comparative Analysis of Performance Metrics
Synthesis and Formulation: A Tale of Three Methodologies
Poly(HPBA): A Prospective Synthesis Pathway
The synthesis of Poly(HPBA) would likely proceed via polycondensation of the this compound monomer.[6] This process would involve the formation of ester bonds between the carboxylic acid of one monomer and the hydroxyl group of another. However, the tertiary nature of the alcohol presents a significant synthetic challenge due to steric hindrance, which could impede polymerization and lead to lower molecular weight polymers.[7] Overcoming this would require specialized catalysts or reaction conditions.
Experimental Workflow: Hypothetical Synthesis of Poly(HPBA) Nanoparticles
Caption: Comparison of drug release mechanisms.
Biocompatibility and Toxicity: A Look at the Degradation Products
The biocompatibility of a drug delivery system is paramount. For biodegradable polymers, the toxicity of the degradation products is a major consideration.
-
Poly(HPBA): The degradation of Poly(HPBA) would yield this compound. While specific toxicity data for this molecule is limited, studies on other p-hydroxybenzoic acid esters, such as parabens, have been conducted. These studies indicate that while some parabens exhibit weak endocrine-disrupting activity, they are generally considered to have low toxicity at the concentrations used in pharmaceuticals and cosmetics. [8][9][10][11][12]However, the genotoxicity of benzoic acid itself has been observed in some in vitro studies, suggesting that further investigation into the safety of any new benzoic acid-based polymer is crucial. [13]
-
PLGA: The degradation products of PLGA, lactic acid and glycolic acid, are endogenous molecules that are readily metabolized by the body, contributing to its excellent safety profile. [14]
-
Liposomes: Composed of naturally occurring phospholipids, liposomes are generally considered to be highly biocompatible and non-toxic.
Future Directions and Concluding Remarks
While this guide presents a hypothetical comparison, it highlights the potential of this compound as a building block for novel drug delivery systems. The predicted properties of Poly(HPBA), such as a potentially high drug loading capacity and a sustained release profile, warrant further experimental investigation.
Future research should focus on:
-
Synthesis and Characterization: Developing efficient polymerization methods for this compound and thoroughly characterizing the resulting polymers.
-
Formulation and Drug Delivery Studies: Fabricating nanoparticles from these new polymers and evaluating their drug encapsulation efficiency and in vitro release kinetics for a range of model drugs.
-
Biocompatibility and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies to assess the biocompatibility and toxicity of the polymer and its degradation products.
By systematically exploring these areas, the scientific community can determine if materials based on this compound can indeed offer a viable and advantageous alternative to established drug delivery platforms like PLGA and liposomes, ultimately contributing to the development of safer and more effective therapies.
References
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- Yoon, J. J., Lee, H., & Park, J. H. (2020). Poly(lactic-co-glycolic acid) nanoparticle fabrication, functionalization, and biological considerations for drug delivery.
- Lee, J. H., Park, T. G., & Park, K. (2012). Controlled drug release from pharmaceutical nanocarriers. Advanced Drug Delivery Reviews, 64, 446-458.
- Creative Biolabs. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs.
- Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2016). Basic methods for preparation of liposomes and studying their interactions with different compounds, with the emphasis on polyphenols. Biotechnology and Applied Biochemistry, 63(1), 1-11.
- ResolveMass Laboratories Inc. (2025, December 18). PLGA Nanoparticles Synthesis.
- Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015.
- protocols.io. (2023, January 11). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs.
- Zhu, Y., et al. (2024). Biodegradable polyester-based nano drug delivery system in cancer chemotherapy: a review of recent progress (2021–2023). Journal of Nanobiotechnology, 22(1), 1-25.
- Pan, S., et al. (2021). The controversies of parabens - an overview nowadays. Acta Pharmaceutica, 71(1), 1-17.
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- nanoComposix. (n.d.). Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles.
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- Akbarzadeh, A., et al. (2013). Methods of liposomes preparation: formation and control factors of versatile nanocarriers for biomedical and nanomedicine application. Artificial Cells, Nanomedicine, and Biotechnology, 41(5), 326-337.
- Darbre, P. D., & Harvey, P. W. (2008). Paraben esters: review of recent studies of endocrine toxicity, absorption, esterase and human exposure, and discussion of potential human health risks. Journal of Applied Toxicology, 28(5), 561-578.
- Assessment of The Toxic Effects of Parabens Commonly Used Preservatives in Cosmetics, and their Halogenated By-Products on Human Skin and Endothelial Cells. BEARdocs.
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A Comparative Guide to the Structure-Activity Relationship of 4-(2-Hydroxypropan-2-yl)benzoic Acid Analogs as Selective Androgen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
The quest for tissue-selective androgen receptor modulators (SARMs) has identified the aryl-propionamide scaffold as a highly promising chemical starting point. These non-steroidal agents aim to elicit the anabolic benefits of androgens in muscle and bone while minimizing androgenic side effects in tissues like the prostate.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 4-(2-hydroxypropan-2-yl)benzoic acid analogs. We will explore how molecular modifications to this core structure influence biological activity, supported by comparative data and detailed experimental protocols.
The Core Pharmacophore: Understanding the Foundation
The archetypal aryl-propionamide SARM consists of two aromatic rings (A and B) connected by a propanamide linker. The this compound moiety typically constitutes the "A-ring" portion of these molecules. The interaction of this scaffold with the androgen receptor (AR) is crucial for its activity. An electron-withdrawing group on the A-ring is generally considered advantageous for AR binding, mimicking the hydrogen bond accepting capability of the 3-keto function in steroidal androgens.[2]
Structure-Activity Relationship (SAR) Analysis: Key Modifications and Their Impact
The biological activity of this compound analogs can be finely tuned by strategic modifications at several key positions. These modifications primarily influence the compound's binding affinity for the androgen receptor, its efficacy as an agonist or antagonist, and its pharmacokinetic properties.
A-Ring Modifications
The this compound moiety itself is a critical component for activity. The carboxylic acid can engage in important hydrogen bonding interactions within the AR ligand-binding domain. The tertiary alcohol of the hydroxypropan-2-yl group can also form hydrogen bonds, further anchoring the ligand in the binding pocket.
While extensive SAR studies on variations of the this compound A-ring are not widely published in a single comparative series, general principles from related aryl-propionamide SARMs suggest that:
-
Replacement of the Carboxylic Acid: Bioisosteric replacement of the carboxylic acid with other acidic groups like tetrazoles or hydroxamic acids could maintain or modulate activity.
-
Modification of the Hydroxypropyl Group: Altering the alkyl chain length or the nature of the alcohol (primary, secondary) would likely impact binding affinity and selectivity due to changes in steric bulk and hydrogen bonding capacity.
B-Ring Modifications
The B-ring is a major determinant of the potency and efficacy of aryl-propionamide SARMs. Typically, this ring is substituted with electron-withdrawing groups. Common modifications include:
-
Nitro and Cyano Groups: Aromatic rings bearing nitro (-NO2) or cyano (-CN) groups are frequently employed. The strong electron-withdrawing nature of these groups is crucial for high-affinity AR binding.
-
Halogens and Trifluoromethyl Groups: Halogens (e.g., -Cl, -F) and the trifluoromethyl (-CF3) group are also common electron-withdrawing substituents that enhance activity.
-
Pentafluorosulfanyl Group: More recently, the pentafluorosulfanyl (-SF5) group has been explored as a bioisostere of the trifluoromethyl group, offering similar or enhanced electronegativity and metabolic stability.[2]
Propanamide Linker Modifications
The chiral center at the 2-position of the propanamide linker is critical for stereospecific binding to the androgen receptor. The (R)-enantiomer is generally the more active isomer. The substituents on the linker also play a role:
-
Hydroxyl and Methyl Groups: A hydroxyl group and a methyl group at the 2-position are common features that contribute to potent agonistic activity.
Comparative Data of Representative Aryl-Propionamide SARMs
| Compound ID | B-Ring Substituent | AR Agonistic Activity (EC50, nM) |
| 12a | 4-cyanophenyl | 15.3 |
| 12b | 4-nitrophenyl | 11.2 |
| 12c | 4-chlorophenyl | 28.5 |
| 12d | 4-fluorophenyl | 35.1 |
| 13a | 4-cyano-3-(pentafluorosulfanyl)phenyl | 8.7 |
| 13b | 4-nitro-3-(pentafluorosulfanyl)phenyl | 6.3 |
Data adapted from Liu, M., et al. (2019).[2] The core structure is an (S)-N-(substituted-phenyl)-3-(substituted-phenoxy)-2-hydroxy-2-methylpropanamide.
This data illustrates that potent AR agonistic activity is achieved with electron-withdrawing groups on the B-ring, with the combination of cyano and pentafluorosulfanyl groups resulting in high potency.
Experimental Protocols
Reproducible and well-defined experimental protocols are the cornerstone of reliable SAR studies. Below are detailed methodologies for key assays used to characterize this compound analogs.
General Synthesis of Aryl-Propionamide Analogs
The synthesis of aryl-propionamide SARMs typically involves the coupling of a substituted aniline (B-ring precursor) with a chiral epoxide or a protected brominated propanoic acid derivative (A-ring and linker precursor).
Step-by-Step Synthesis of an (S)-N-(Aryl)-3-(4-(2-hydroxypropan-2-yl)phenoxy)-2-hydroxy-2-methylpropanamide Analog:
-
Preparation of the A-ring Precursor: 4-(2-Hydroxypropan-2-yl)phenol is reacted with (R)-methyl 2-(bromomethyl)-2-methyloxirane-2-carboxylate in the presence of a base like potassium carbonate in a suitable solvent such as acetone. This reaction forms the ether linkage.
-
Amide Coupling: The resulting ester is then hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is coupled with the desired substituted aniline (B-ring precursor) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in a solvent like dimethylformamide (DMF).
-
Purification: The final product is purified by column chromatography on silica gel to yield the desired aryl-propionamide SARM.
Workflow for Synthesis of Aryl-Propionamide SARMs
Caption: General synthetic workflow for aryl-propionamide SARMs.
In Vitro Androgen Receptor Transactivation Assay
This assay determines the ability of a compound to activate the androgen receptor and initiate gene transcription.
Principle: A cell line (e.g., HEK293) is transiently or stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). Activation of the AR by a ligand leads to the expression of the reporter gene, which can be quantified.
Procedure:
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media. The cells are then co-transfected with an AR expression plasmid and an ARE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, the cells are plated in multi-well plates and treated with varying concentrations of the test compounds. A known AR agonist (e.g., dihydrotestosterone, DHT) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Lysis and Luciferase Assay: Following an incubation period (typically 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The EC50 value (the concentration at which 50% of the maximal response is observed) is calculated from the dose-response curve.
Androgen Receptor Transactivation Assay Workflow
Caption: Workflow for the in vitro AR transactivation assay.
In Vivo Hershberger Assay
This in vivo assay is a standard method for assessing the androgenic and anabolic activity of a compound in a rodent model.
Principle: In castrated male rats, androgen-dependent tissues such as the prostate and seminal vesicles atrophy, while anabolic-sensitive tissues like the levator ani muscle also decrease in weight. Administration of an androgenic or anabolic compound will restore the weight of these tissues.
Procedure:
-
Animal Model: Immature male rats are castrated.
-
Dosing: After a post-castration period, the animals are treated with the test compound daily for a set period (e.g., 7-10 days). A vehicle control group and a positive control group (e.g., treated with testosterone propionate) are included.
-
Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed. These include androgenic tissues (ventral prostate, seminal vesicles) and an anabolic indicator tissue (levator ani muscle).
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. A statistically significant increase in tissue weight indicates androgenic and/or anabolic activity. The ratio of anabolic to androgenic activity can be calculated to assess tissue selectivity.
Conclusion
The structure-activity relationship of this compound analogs is a complex interplay of electronic and steric factors. The A-ring provides a crucial anchor point within the androgen receptor, while modifications to the B-ring and the propanamide linker are key to modulating potency and selectivity. The development of novel SARMs with improved tissue selectivity and pharmacokinetic profiles continues to be an active area of research, with the ultimate goal of harnessing the therapeutic benefits of androgens while minimizing their undesirable side effects. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of new analogs in this promising class of compounds.
References
- Liu, M., et al. (2019). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules, 24(23), 4227.
- Thevis, M., & Schänzer, W. (2008). Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes. Drug metabolism and disposition, 36(4), 622-630.
- Gao, W., & Dalton, J. T. (2007). O-starine (MK-2866) and other selective androgen receptor modulators for the treatment of cancer. In Androgen Action (pp. 263-287). Humana Press.
- Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear receptor signaling, 6, nrs.06008.
- Vignali, J. D., & El-Khoury, V. (2022). Selective androgen receptor modulators: a critical appraisal. Frontiers in Endocrinology, 13, 972338.
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Head-to-head comparison of synthetic routes to functionalized benzoic acids
An objective comparison of synthetic routes to functionalized benzoic acids, providing field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
Introduction: The Central Role of Functionalized Benzoic Acids
Functionalized benzoic acids are not merely simple organic molecules; they are cornerstone building blocks in modern science. Their prevalence in pharmaceuticals, agrochemicals, and advanced materials is a testament to the versatility of the carboxylic acid group and the diverse functionalities the aromatic ring can host. In drug development, the benzoic acid moiety can serve as a critical pharmacophore, a bioisostere for other functional groups, or a synthetic handle for further derivatization and conjugation.[1] This guide provides a head-to-head comparison of the most salient synthetic strategies to access these invaluable compounds, moving beyond simple protocols to explain the causality behind experimental choices and provide a framework for rational route selection.
Strategic Overview: Pathways to the Target
The synthesis of a functionalized benzoic acid can be broadly approached from two directions: constructing the molecule with the carboxyl group already in place or being installed, or by modifying a pre-existing benzoic acid scaffold. The choice of strategy is dictated by factors such as starting material availability, desired substitution patterns, functional group tolerance, and scalability.
Caption: High-level overview of synthetic strategies to functionalized benzoic acids.
C-C Bond Forming Carboxylation Strategies
These methods involve the formation of the aryl-carboxyl bond, typically through the reaction of an organometallic species with carbon dioxide.
Grignard Reagent Carboxylation
A classic, powerful, and widely taught method, this reaction involves the nucleophilic attack of a highly reactive organomagnesium halide (Grignard reagent) on the electrophilic carbon of CO₂, usually in the form of dry ice.[2]
Mechanism & Causality: The Grignard reagent is prepared by the insertion of magnesium metal into an aryl-halogen bond (typically Br or I).[3] This process inverts the polarity of the carbon atom from electrophilic to strongly nucleophilic. The extreme reactivity of the Grignard reagent necessitates the use of anhydrous solvents (e.g., diethyl ether, THF) and an inert atmosphere, as any protic source (water, alcohols) will protonate and destroy the reagent, forming an unwanted arene byproduct. The initial product is a magnesium carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.
-
Expertise & Experience: The key to a successful Grignard reaction is initiation. A crystal of iodine or a pre-crushed piece of magnesium can be used to activate the magnesium surface. Temperature control is crucial; while initiation may require gentle heating, the subsequent carboxylation is highly exothermic and should be performed at low temperatures (e.g., pouring the Grignard solution over crushed dry ice) to prevent side reactions.[2]
-
Advantages:
-
High yields for simple substrates.
-
Readily available starting materials (aryl halides).
-
Strong C-C bond formation capability.
-
-
Disadvantages:
-
Highly sensitive to moisture and air.
-
Poor tolerance for functional groups with acidic protons (e.g., -OH, -NH₂, -COOH) and many carbonyls (e.g., esters, ketones).
-
Formation of biphenyl byproduct through homo-coupling can complicate purification.
-
Caption: Experimental workflow for Grignard carboxylation.
Directed ortho-Metalation (DoM)
DoM is a superior strategy for achieving regiocontrol, particularly for polysubstituted benzoic acids. It relies on a directing group (DG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. The resulting aryllithium species is then quenched with an electrophile, such as CO₂.
Mechanism & Causality: The carboxylate group itself can act as a directing group.[4] For example, treating an unprotected benzoic acid with a strong base like s-BuLi in the presence of TMEDA at low temperatures (-78 °C) can lead to deprotonation ortho to the carboxylate.[5] The choice of base is critical and can even reverse regioselectivity. In the case of 2-methoxybenzoic acid, s-BuLi/TMEDA directs metalation to the 6-position (ortho to the carboxylate), while a superbase like n-BuLi/t-BuOK directs it to the 3-position (ortho to the methoxy group).[4][6] This exquisite control is a powerful tool for synthesizing complex building blocks.
-
Advantages:
-
Disadvantages:
-
Requires cryogenic temperatures (-78 °C).
-
Utilizes pyrophoric organolithium reagents.
-
Substrate scope is limited by the directing group's ability and the presence of other acidic protons.
-
Palladium-Catalyzed Carboxylation
Modern transition-metal catalysis offers a milder and more functional-group-tolerant alternative to classical organometallic methods. Palladium catalysts can facilitate the direct carboxylation of aryl halides or triflates using CO₂ or a CO surrogate.
Mechanism & Causality: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Ar-Pd(II)-X species then undergoes a challenging insertion of CO₂.[7] This step often requires a reductant (like Et₂Zn) to facilitate the process.[8] The final step is reductive elimination, which forms the benzoic acid product and regenerates the Pd(0) catalyst. The choice of ligand (e.g., tBuXPhos) is critical for stabilizing the palladium intermediates and promoting the desired reactivity.[8]
-
Expertise & Experience: Unlike Grignard reactions, these methods do not require the pre-formation of a stoichiometric organometallic reagent.[7] This allows for a much broader substrate scope, including tolerance of esters, ketones, and nitriles. However, the reactions can be sensitive to catalyst poisons and require careful optimization of the catalyst, ligand, base, and solvent system.
-
Advantages:
-
Disadvantages:
Oxidation of Alkylbenzene Side-Chains
This is an industrially significant and fundamentally robust method for preparing benzoic acids from inexpensive alkylbenzene starting materials like toluene or ethylbenzene.
Mechanism & Causality: The reaction relies on a strong oxidizing agent, most commonly potassium permanganate (KMnO₄) or chromic acid, under heating.[11][12] The key requirement is the presence of at least one hydrogen atom on the benzylic carbon (the carbon attached to the ring).[13] The entire alkyl chain, regardless of its length, is cleaved and oxidized down to the carboxylic acid.[13] The reaction proceeds through a radical mechanism at the activated benzylic position. Molecules lacking a benzylic hydrogen, such as tert-butylbenzene, are resistant to this oxidation.[13]
-
Advantages:
-
Inexpensive and readily available starting materials and reagents.[14]
-
High yields and scalability.
-
Simple experimental procedure.
-
-
Disadvantages:
-
Harsh reaction conditions (heat, strong oxidant) that are incompatible with many functional groups.
-
Generates significant manganese dioxide (from KMnO₄) or chromium waste.
-
Limited to substrates with a benzylic hydrogen.[13]
-
Modification of Pre-existing Aromatic Systems
These routes introduce the carboxyl group onto an already functionalized aromatic ring.
Kolbe-Schmitt Reaction
This reaction is the cornerstone of industrial salicylic acid synthesis. It involves the carboxylation of a phenoxide ion with carbon dioxide under high pressure and temperature.[15][16]
Mechanism & Causality: Phenol is first deprotonated with a strong base (e.g., NaOH) to form the highly nucleophilic phenoxide ion.[17] The phenoxide then attacks CO₂, an electrophile, to form a salicylate. The regioselectivity (ortho vs. para carboxylation) is highly dependent on the reaction conditions and the counter-ion.[15] Sodium phenoxide preferentially gives the ortho product (salicylic acid), while potassium phenoxide favors the para product (4-hydroxybenzoic acid).[17][18] This is attributed to the nature of the chelation complex formed between the alkali metal cation, the phenoxide oxygen, and the incoming CO₂ molecule.
-
Advantages:
-
Disadvantages:
Hydrolysis of Benzonitriles
The hydrolysis of a nitrile (-C≡N) group to a carboxylic acid is a reliable transformation that can be performed under either acidic or basic conditions with heating.[19]
Mechanism & Causality: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water.[20] Under basic conditions, hydroxide directly attacks the nitrile carbon.[19] Both pathways proceed through an intermediate amide, which is then further hydrolyzed to the carboxylic acid. The choice between acidic or basic conditions depends on the stability of other functional groups on the molecule.
-
Advantages:
-
Reliable and high-yielding transformation.
-
Benzonitriles can be prepared from aryl halides via Sandmeyer reaction or palladium-catalyzed cyanation.
-
Tolerates a wide range of functional groups that would be incompatible with Grignard or oxidation conditions.
-
-
Disadvantages:
Comparative Data Summary
Table 1: Head-to-Head Comparison of Major Synthetic Routes
| Route | Starting Material | Key Reagents | Typical Yields | Pros | Cons |
| Grignard Carboxylation | Aryl Halide (Br, I) | Mg, CO₂ (dry ice), Acid | 60-90% | Powerful C-C formation, inexpensive | Poor functional group tolerance, moisture sensitive, biphenyl byproduct |
| Directed ortho-Metalation | Substituted Arene | Organolithium, CO₂ | 50-85% | Excellent regiocontrol for complex targets | Cryogenic temps, pyrophoric reagents, DG-dependent |
| Pd-Catalyzed Carboxylation | Aryl Halide/Triflate | Pd Catalyst, Ligand, CO₂ | 70-95% | Excellent functional group tolerance, mild conditions | Catalyst cost/toxicity, may require pressure equipment |
| Side-Chain Oxidation | Alkylbenzene | KMnO₄ or CrO₃, Acid/Base | 70-95% | Very inexpensive, scalable, simple procedure | Harsh conditions, requires benzylic H, heavy metal waste |
| Kolbe-Schmitt Reaction | Phenol | NaOH or KOH, CO₂ | 50-90% | Direct route to hydroxybenzoic acids, tunable regioselectivity | High pressure/temperature required, limited to phenols |
| Nitrile Hydrolysis | Benzonitrile | H₃O⁺ or OH⁻, Heat | 85-99% | Reliable, good functional group tolerance | Harsh conditions (heat), two-step process if starting from halide |
Experimental Protocols
Protocol 1: Synthesis of Benzoic Acid via Grignard Carboxylation[2]
Trustworthiness: This protocol is a self-validating system. The successful formation of the Grignard reagent is visually indicated by a change in the solution's appearance (cloudiness) and exothermic reaction. The final product's identity and purity are confirmed by melting point and spectroscopy. All glassware must be oven or flame-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).
-
Grignard Formation: Place magnesium turnings (1.2 eq) in a dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Add a small portion of anhydrous diethyl ether. Add a small amount of the bromobenzene (1.0 eq) solution in ether. If the reaction does not start (indicated by bubbling/cloudiness), add a small crystal of iodine or gently warm the flask. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 30 minutes to ensure complete formation.
-
Carboxylation: Cool the Grignard solution to room temperature. In a separate beaker, crush a large excess of dry ice. Slowly pour the Grignard reagent solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur. Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Work-up and Purification: Slowly add 6 M HCl to the reaction mixture with stirring until the aqueous layer is acidic (check with pH paper). This dissolves the magnesium salts and protonates the carboxylate. Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers and extract with 10% sodium hydroxide solution. The benzoic acid will move to the aqueous basic layer as sodium benzoate, leaving the non-polar biphenyl impurity in the ether layer.
-
Isolation: Cool the basic aqueous extract in an ice bath and carefully re-acidify with concentrated HCl until no more precipitate forms. Collect the white solid benzoic acid by vacuum filtration, wash with cold water, and dry.
Protocol 2: Synthesis of Salicylic Acid via Kolbe-Schmitt Reaction[18]
Trustworthiness: This industrial standard relies on precise control of temperature and pressure to ensure regioselectivity and yield. The final product is a crystalline solid whose purity can be readily assessed by melting point determination and comparison to literature values.
-
Phenoxide Formation: In a high-pressure autoclave, add sodium phenoxide (prepared from phenol and sodium hydroxide). Ensure the phenoxide is completely dry.
-
Carboxylation: Seal the autoclave and heat to 125°C. Introduce carbon dioxide under a pressure of 100 atm. Maintain these conditions for several hours.
-
Work-up: After cooling the reactor, the resulting sodium salicylate is dissolved in water.
-
Acidification & Isolation: Acidify the aqueous solution with sulfuric acid to precipitate the salicylic acid. Collect the crude product by filtration.
-
Purification: The crude salicylic acid can be purified by recrystallization from hot water.
References
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The Case for a New Negative Control: Evaluating 4-(2-Hydroxypropan-2-yl)benzoic acid in Retinoid Receptor Assays
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of biological assays, the integrity of an experiment hinges on the quality of its controls. A well-chosen negative control is not merely a baseline; it is a critical component that validates the specificity of the observed effects, ensuring that the biological activity measured is a direct result of the experimental variable and not an artifact of the system. This guide introduces 4-(2-Hydroxypropan-2-yl)benzoic acid as a prospective negative control for assays involving retinoid signaling pathways, particularly those investigating the effects of compounds targeting the Retinoic Acid Receptors (RARs).
The impetus for this guide stems from the widespread use of synthetic retinoids, such as tazarotene, in both dermatological treatments and oncological research.[1][2][3][4][5] Tazarotene, a prodrug, is rapidly converted in vivo to its active metabolite, tazarotenic acid.[6][7][8][9] This active form is a potent and selective agonist for the Retinoic Acid Receptors (RARs), with a particular affinity for the β and γ isoforms.[1][2][7][10] Tazarotenic acid's mechanism of action involves binding to RARs, which then form heterodimers with Retinoid X Receptors (RXRs).[11][12][13] This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription to influence cellular proliferation, differentiation, and inflammation.[3][5][10][14]
Given this well-defined mechanism, a suitable negative control for tazarotene-related assays must be a molecule that is structurally related but devoid of the ability to bind to and activate RARs. This guide puts forth this compound as such a candidate and provides a comprehensive framework for its validation and use.
Structural Rationale: A Tale of Two Molecules
The rationale for proposing this compound as a negative control is rooted in a comparative structural analysis with the active metabolite, tazarotenic acid.
| Feature | Tazarotenic Acid (Active Agonist) | This compound (Proposed Negative Control) |
| Core Structure | A complex, rigid heterocyclic system linked to a benzoic acid moiety. | A simple substituted benzoic acid. |
| Receptor Binding Group | The carboxylic acid group is crucial for interacting with the ligand-binding pocket of RARs. | Possesses a carboxylic acid group. |
| Conformational Rigidity | The rigid, fused ring structure of tazarotene contributes to its high-affinity binding to RARs.[14] | A flexible, single aromatic ring structure. |
| Overall Shape & Size | A larger, more complex three-dimensional shape. | A smaller, less sterically hindered molecule. |
The key difference lies in the overall molecular architecture. While both molecules possess a benzoic acid component, this compound lacks the extended, rigid heterocyclic structure of tazarotenic acid that is essential for high-affinity binding to the retinoic acid receptor. This structural simplicity makes it highly improbable that it will fit into the specific ligand-binding pocket of RARs and induce the conformational changes required for receptor activation.
Proposed Experimental Validation Workflow
To empirically validate this compound as a negative control, a series of well-established in vitro assays should be performed. The following workflow is proposed to systematically assess its biological inactivity in the context of retinoid signaling.
Caption: Proposed workflow for validating a negative control.
Step-by-Step Methodologies
1. Cytotoxicity Assessment:
-
Objective: To determine the concentration range at which this compound is non-toxic to the cell lines used in subsequent assays.
-
Protocol (MTT Assay):
-
Seed cells (e.g., HEK293T for reporter assays, HaCaT for keratinocyte-based assays) in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate for 24-48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm.
-
-
Expected Outcome: Identification of the maximum non-toxic concentration for use in subsequent experiments.
2. RAR-Mediated Reporter Gene Assay:
-
Objective: To directly measure the ability of this compound to activate RAR-mediated gene transcription.
-
Protocol:
-
Co-transfect HEK293T cells with an expression vector for the desired RAR isoform (e.g., RARβ or RARγ) and a reporter plasmid containing a luciferase gene under the control of a RARE promoter. A β-galactosidase or Renilla luciferase plasmid can be co-transfected for normalization.
-
After 24 hours, treat the transfected cells with:
-
Vehicle control (e.g., DMSO)
-
Tazarotenic acid (positive control, e.g., 1 µM)
-
This compound at its maximum non-toxic concentration.
-
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase and normalization signal activities.
-
-
Expected Outcome: Tazarotenic acid should induce a robust luciferase signal, while this compound should show a signal comparable to the vehicle control.
| Treatment | Expected Luciferase Activity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 |
| Tazarotenic Acid (1 µM) | > 10 |
| This compound (up to 100 µM) | ~ 1.0 |
3. Gene Expression Analysis of RAR Target Genes:
-
Objective: To confirm the lack of effect of this compound on the expression of endogenous RAR target genes in a relevant cell type.
-
Protocol (qPCR):
-
Culture a biologically relevant cell line (e.g., human keratinocytes) to sub-confluency.
-
Treat the cells with vehicle, tazarotenic acid, and this compound for a predetermined time (e.g., 24 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR (qPCR) using primers for known RAR target genes (e.g., TIG1, TIG2) and a housekeeping gene (e.g., GAPDH) for normalization.[3][10]
-
-
Expected Outcome: Tazarotenic acid should significantly upregulate the expression of target genes, whereas this compound should have no effect compared to the vehicle control.
Comparison with Other Potential Negative Controls
Currently, researchers often use the vehicle (e.g., DMSO) as a negative control. While essential, a vehicle control does not account for potential non-specific effects of a structurally related but inactive compound. Other potential negative controls could include compounds known to be inactive at RARs, such as certain synthetic retinoid analogues that have been shown to lack RAR binding in previous studies. However, the commercial availability and cost of these compounds can be a limiting factor. This compound, being a relatively simple and likely inexpensive chemical, presents an attractive and practical alternative. Furthermore, some benzoic acid derivatives are known to have broad biological activities, but these are generally associated with different substitution patterns.[15][16][17][18]
Conclusion
The validation of this compound as a negative control for retinoid receptor assays would provide the research community with a valuable tool to enhance the rigor and reliability of their experiments. Its structural dissimilarity to active retinoids in key regions for receptor binding provides a strong theoretical basis for its inactivity. The experimental workflow detailed in this guide offers a clear path to empirically confirm this hypothesis. By employing a validated, structurally related negative control like this compound, researchers can more confidently attribute the observed biological effects of RAR modulators to their specific interaction with the retinoid signaling pathway, thereby advancing our understanding of this critical biological system and facilitating the development of novel therapeutics.
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A Comparative Guide to the Thermal Stability of Aromatic Polyesters Derived from Hydroxybenzoic Acid Isomers
Introduction: The Critical Role of Isomerism in High-Performance Polymers
In the pursuit of advanced materials for demanding applications, from aerospace components to sophisticated drug delivery systems, thermal stability is a paramount performance metric. Wholly aromatic polyesters, derived from hydroxybenzoic acids (HBAs), represent a class of high-performance polymers renowned for their exceptional heat resistance and mechanical strength.[1] The elegance of this polymer family lies in its deceptive simplicity; by merely altering the substitution pattern of the hydroxyl and carboxylic acid groups on the benzene ring of the monomer, we can profoundly influence the final polymer's architecture and, consequently, its thermal behavior.
This guide provides an in-depth comparative analysis of the thermal stability of polymers derived from the three primary isomers of hydroxybenzoic acid: 4-hydroxybenzoic acid (para-), 3-hydroxybenzoic acid (meta-), and 2-hydroxybenzoic acid (ortho-). We will explore the causal relationship between the monomer's isomeric structure and the polymer's thermal properties, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Understanding these structure-property relationships is not merely academic; it is fundamental to designing and selecting materials with tailored performance characteristics for specific, high-stakes applications.
The Architectural Blueprint: Isomeric Structures and Their Polymeric Forms
The spatial arrangement of the functional groups in HBA isomers dictates the geometry of the resulting polymer chain. This geometric configuration is the primary determinant of chain packing, intermolecular forces, and ultimately, thermal stability.[2][3]
-
Poly(4-hydroxybenzoic acid) (p-HBA): The para-substitution at the 1 and 4 positions results in a highly linear, rigid-rod-like polymer chain. This linearity allows for efficient, close packing of chains, maximizing intermolecular interactions and leading to a highly crystalline structure.[4][5]
-
Poly(3-hydroxybenzoic acid) (m-HBA): The meta-substitution at the 1 and 3 positions introduces a permanent "kink" or bend of approximately 120 degrees into the polymer backbone. This inherent non-linearity disrupts chain packing, hinders crystallization, and typically results in an amorphous polymer.[6]
-
Poly(2-hydroxybenzoic acid) (o-HBA): The ortho-substitution at the 1 and 2 positions presents a unique case. The proximity of the hydroxyl and carboxyl groups can lead to strong intramolecular hydrogen bonding in the monomer, which can influence its reactivity.[7] In the polymer, this adjacent placement can introduce steric strain, potentially affecting the stability of the ester linkage.
Caption: Chemical structures of the three hydroxybenzoic acid isomers.
Quantitative Comparison: Interpreting the Thermal Data
The most direct measure of a polymer's thermal stability is its behavior upon heating, as characterized by TGA and DSC. TGA measures mass loss as a function of temperature, indicating when the polymer begins to decompose, while DSC measures the heat flow associated with thermal transitions like the glass transition (T_g) and melting (T_m).
| Polymer | Monomer Structure | Polymer Architecture | T_g (°C) | T_m (°C) | Decomposition Onset (T_d, 5% loss) (°C) |
| Poly(4-hydroxybenzoic acid) | Para (Linear) | Linear, Rigid-Rod, Crystalline | ~180-200 | >350 (often decomposes before melting) | ~500 - 550 |
| Poly(3-hydroxybenzoic acid) | Meta (Bent) | Kinked, Amorphous | ~140-160 | N/A (Amorphous) | ~450 |
| Poly(2-hydroxybenzoic acid) | Ortho (Adjacent) | Sterically Hindered | Lower than meta-isomer | N/A | < 400 |
Note: The values presented are typical ranges compiled from various sources. Exact values can vary with molecular weight, synthesis method, and analytical conditions.[8][9]
Analysis of Results:
-
Poly(p-HBA) exhibits superior thermal stability. Its high decomposition temperature (>500 °C) is a direct consequence of its rigid, linear structure.[10] This conformation allows for the formation of a highly ordered, crystalline solid with strong intermolecular forces that require significant thermal energy to disrupt. In fact, the homopolymer is often unmeltable below its decomposition temperature, a property that makes it challenging to process but ideal for extreme temperature applications.[8][11]
-
Poly(m-HBA) shows intermediate thermal stability. The onset of thermal decomposition occurs at a significantly lower temperature than its para- counterpart.[8] The "kink" in the polymer backbone prevents efficient packing, resulting in a less dense, amorphous structure with weaker intermolecular forces. This makes the polymer chains more susceptible to thermally induced motion and bond scission. The lower glass transition temperature also reflects this increased chain mobility.[8]
-
Poly(o-HBA) is the least thermally stable. While less commonly studied, polymers based on salicylic acid generally exhibit the lowest thermal stability. This is attributed to steric hindrance between the adjacent ester groups along the polymer chain, which can weaken the backbone. Furthermore, alternative degradation pathways, such as decarboxylation facilitated by the ortho-hydroxyl group, may be initiated at lower temperatures.
The "Why": Causality Behind the Experimental Observations
The observed hierarchy of thermal stability (para > meta > ortho ) is not arbitrary but is rooted in fundamental principles of polymer chemistry and physics.
Caption: The influence of monomer isomerism on polymer structure and thermal stability.
The primary driver for the high thermal stability in poly(p-HBA) is the energy required to overcome the strong cohesive forces in its crystalline lattice before chain scission can occur. In contrast, the amorphous nature of poly(m-HBA) means its chains are more disordered and have greater mobility, requiring less energy to initiate degradation. This is a classic example of how macromolecular architecture, dictated by monomer geometry, governs material performance.[2][3]
Experimental Protocols: A Self-Validating System for Thermal Analysis
To ensure the trustworthiness and reproducibility of thermal stability data, rigorous and standardized experimental protocols are essential.
Protocol for Thermogravimetric Analysis (TGA)
This protocol is designed to determine the thermal decomposition profile of a polymer.
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications using certified reference materials.
-
Sample Preparation:
-
Precisely weigh 5-10 mg of the dry polymer sample into a clean, tared TGA crucible (platinum or alumina is recommended for high-temperature stability).
-
Ensure the sample is representative and forms a thin, even layer at the bottom of the crucible to promote uniform heating.
-
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the system with a high-purity inert gas (e.g., Nitrogen at a flow rate of 20-50 mL/min) for at least 15 minutes to create an oxygen-free environment.
-
-
Thermal Program:
-
Segment 1 (Equilibration): Hold the temperature at 30 °C for 5 minutes to ensure thermal equilibrium.
-
Segment 2 (Drying - Optional but Recommended): Heat from 30 °C to 120 °C at 10 °C/min and hold for 10 minutes to remove any residual moisture or solvent, which could interfere with decomposition analysis.
-
Segment 3 (Decomposition Analysis): Heat from 120 °C to 800 °C at a constant rate of 10 °C/min. A controlled heating rate is crucial for reproducible results.[12]
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (T_onset), often calculated by the tangent method at the point of maximum slope on the weight loss curve.
-
Record the temperature at which 5% weight loss occurs (T_d5), a common metric for comparing stability.
-
The derivative of the TGA curve (DTG curve) can be plotted to find the temperature of the maximum rate of decomposition (T_max).
-
Protocol for Differential Scanning Calorimetry (DSC)
This protocol is used to determine key thermal transitions, such as the glass transition temperature (T_g) and melting temperature (T_m).
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample into a volatile-sample pan (aluminum is common).
-
Hermetically seal the pan using a sample press. Prepare an identical empty pan to serve as a reference.
-
-
Experimental Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
Segment 1 (First Heat): Heat the sample from ambient temperature to a temperature approximately 30 °C above its expected melting or final decomposition temperature at a rate of 10 °C/min. This step erases the sample's prior thermal history.
-
Segment 2 (Cool): Cool the sample at a controlled rate of 10 °C/min to a temperature well below its T_g (e.g., 0 °C).
-
Segment 3 (Second Heat): Reheat the sample at 10 °C/min to the same upper temperature limit as the first heat. The data from this second heating scan is typically used for analysis as it reflects the intrinsic properties of the material from a controlled thermal state.
-
-
Data Analysis:
-
Plot the heat flow versus temperature from the second heating scan.
-
Determine the T_g as the midpoint of the step-like transition in the heat flow curve.
-
Determine the T_m as the peak temperature of the endothermic melting event.
-
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A Comparative Guide to the Antimicrobial Efficacy of Hydroxybenzoic Acid Derivatives Versus Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antimicrobial agents is paramount. This guide provides a comparative analysis of the in vitro efficacy of a class of emerging antimicrobial compounds—hydroxybenzoic acid derivatives—against established standard antibiotics. While the initial focus of this review was on 4-(2-Hydroxypropan-2-yl)benzoic acid derivatives, a comprehensive literature search did not yield specific antimicrobial assay data for this particular subclass. Therefore, this guide has been broadened to encompass the wider class of hydroxybenzoic acid derivatives, for which there is a growing body of scientific evidence.
This document delves into the potential mechanisms of action, comparative efficacy data from antimicrobial assays, and detailed experimental protocols to provide a comprehensive resource for researchers in the field of antimicrobial drug discovery.
The Rise of a New Chemical Class: Hydroxybenzoic Acid Derivatives
Hydroxybenzoic acid derivatives, a class of phenolic compounds, have garnered attention for their potential antimicrobial properties.[1] Their basic structure, featuring a benzene ring with a hydroxyl group and a carboxylic acid group, allows for a variety of substitutions, leading to a diverse library of compounds with a range of biological activities.[1]
Putative Mechanism of Antimicrobial Action
The precise mechanism of action for many hydroxybenzoic acid derivatives is still under investigation, but it is hypothesized to involve a multi-targeted approach. Unlike the specific targets of many conventional antibiotics, these derivatives may disrupt the microbial cell membrane integrity, interfere with essential metabolic pathways, or inhibit key enzymatic activities.[1] This potential for multiple modes of action is a promising attribute in the fight against drug-resistant pathogens.
Caption: Hypothetical multi-target mechanism of action for hydroxybenzoic acid derivatives.
Standard Antibiotics: The Established Benchmarks
For decades, standard antibiotics have been the cornerstone of treating bacterial infections. Their mechanisms of action are well-characterized and typically fall into several major categories.[2][3][4][5][6]
-
Inhibitors of Cell Wall Synthesis: These antibiotics, such as β-lactams (e.g., penicillin, ampicillin) and glycopeptides (e.g., vancomycin), target the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[2][4] This disruption leads to cell lysis and death.[6]
-
Inhibitors of Protein Synthesis: This group includes macrolides (e.g., erythromycin), tetracyclines, and aminoglycosides (e.g., gentamicin). They bind to the bacterial ribosome, either the 30S or 50S subunit, and interfere with the translation of mRNA into proteins, which is essential for bacterial survival.[3][6]
-
Inhibitors of Nucleic Acid Synthesis: Fluoroquinolones (e.g., ciprofloxacin, norfloxacin) and rifamycins fall into this category.[2] They inhibit enzymes like DNA gyrase and RNA polymerase, which are critical for DNA replication and transcription.[4]
-
Antimetabolites: Sulfonamides, for example, interfere with the synthesis of essential metabolites like folic acid, which is a precursor for nucleotide synthesis.[4]
Comparative Efficacy: A Data-Driven Analysis
The following table summarizes available in vitro antimicrobial activity data for various hydroxybenzoic acid derivatives against common bacterial and fungal strains, compared with standard antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference(s) |
| Hydroxybenzoic Acid Derivatives | |||||
| p-Hydroxybenzoic acid | 160 | - | 160 | - | [8] |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a sorbic acid amide derivative) | >222.2 (as sorbic acid) | 38.1 | >222.2 (as sorbic acid) | - | [1] |
| 4-[(2-Hydroxybenzylidene)amino]benzoic acid | - | - | - | - | [5] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | 125 | 125 | >500 | >500 | [2][6] |
| Standard Antibiotics | |||||
| Ampicillin | 0.25 - 2 | 0.06 - 0.5 | 2 - 8 | - | [9] |
| Ciprofloxacin | 0.12 - 1 | 0.06 - 0.25 | 0.008 - 0.5 | - | [9] |
| Gentamicin | 0.12 - 1 | 0.06 - 0.5 | 0.25 - 2 | - | [9] |
| Norfloxacin | - | ~0.5 µM/ml | - | - | [10] |
| Fluconazole | - | - | - | 0.25 - 4 | [10] |
Note: The presented data is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized protocols are essential.[11][12] The following are detailed methodologies for common in vitro antimicrobial assays.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[7][8][13]
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of the hydroxybenzoic acid derivative and the standard antibiotic in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[9]
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9][14] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted test compounds. Include a growth control (broth and inoculum) and a sterility control (broth only). Incubate the plate at 35-37°C for 16-20 hours for bacteria and at 30°C for 24-48 hours for fungi.[9][13]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[15][16]
Step-by-Step Protocol:
-
Perform MIC Assay: First, determine the MIC of the test compounds as described above.
-
Subculturing: From the wells showing no visible growth in the MIC assay (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[15][17]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[10][18][19]
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.[14]
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Apply Disks: Aseptically place paper disks impregnated with a known concentration of the hydroxybenzoic acid derivative and the standard antibiotic onto the surface of the agar. Ensure the disks are placed at least 24 mm apart.[18]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[18]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts.[10][18]
Caption: Workflow for the Kirby-Bauer Disk Diffusion Susceptibility Test.
Conclusion and Future Directions
The available data suggests that hydroxybenzoic acid derivatives represent a promising class of compounds with demonstrable in vitro antimicrobial activity. While their efficacy may not uniformly surpass that of potent, narrow-spectrum standard antibiotics, their potential for broad-spectrum activity and a multi-targeted mechanism of action warrants further investigation. The development of derivatives with enhanced potency and favorable pharmacokinetic profiles is a key area for future research. As the challenge of antimicrobial resistance continues to grow, the exploration of novel chemical scaffolds, such as those of the hydroxybenzoic acid derivatives, is a critical endeavor in the quest for the next generation of antimicrobial therapies.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(2-Hydroxypropan-2-yl)benzoic Acid
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 4-(2-Hydroxypropan-2-yl)benzoic acid (CAS No. 1341179-82-5), ensuring the protection of personnel and compliance with regulatory standards. Our approach is grounded in field-proven insights, explaining not just the "how" but the critical "why" behind each step.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is essential. This compound, while a valuable building block in synthesis, possesses hazards that dictate its handling and disposal pathway.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled[1][2].
This hazard profile is the cornerstone of our disposal strategy. The primary objective is to prevent contact with skin and eyes and to avoid the generation of dust or aerosols that could be inhaled[3]. This dictates the mandatory use of appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Code | Potential Effect | Required PPE |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile), lab coat.[4][5][6] |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation. | Safety glasses with side shields or chemical splash goggles.[4][5][7] |
| STOT SE 3 (Respiratory) | H335 | May cause respiratory irritation. | Use in a well-ventilated area (e.g., fume hood). If dust is generated, a NIOSH-approved respirator is necessary.[4][8] |
Waste Segregation and Containerization: Preventing Unwanted Reactions
The first operational step in proper disposal is the meticulous segregation of waste. This compound waste must be treated as hazardous chemical waste and must never be mixed with general refuse or other incompatible waste streams[8].
Core Principle of Segregation: The rationale behind strict segregation is to prevent dangerous chemical reactions. This compound is a benzoic acid derivative and should be considered incompatible with strong oxidizing agents, strong reducing agents, and strong bases[6][7][9]. Mixing with such materials could lead to vigorous, exothermic reactions or the generation of hazardous gases.
Step-by-Step Containerization Protocol:
-
Select the Correct Container: Use only designated, chemically resistant hazardous waste containers. Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.
-
Labeling is Critical: The container must be clearly and accurately labeled. The label should include:
-
Solid vs. Liquid Waste:
-
Solid Waste: This includes unused or expired reagents, and contaminated materials like weigh paper, gloves, or pipette tips. These should be placed directly into a designated solid hazardous waste container[8].
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Keep Containers Closed: Waste containers must be kept tightly closed except when actively adding waste[7][10]. This minimizes the release of vapors and prevents accidental spills.
On-Site Management and Storage: The Satellite Accumulation Area
Designated laboratory spaces for the temporary storage of hazardous waste are known as Satellite Accumulation Areas (SAAs)[11]. These areas are critical for maintaining a safe and compliant laboratory environment.
Key Requirements for an SAA:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[11]. A designated portion of a chemical fume hood is often an ideal location.
-
Segregation: Within the SAA, ensure that incompatible waste containers are kept separate. For instance, containers of acidic waste like this compound should not be stored directly next to bases[9][11].
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to capture any potential leaks or spills.
Disposal Workflow: A Decision-Making Framework
The proper disposal route depends on the nature of the waste (solid, liquid, contaminated material) and must align with institutional and regulatory requirements. The following diagram illustrates the decision-making process for handling waste streams of this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Emergency Procedures: Spill and Exposure Response
Accidents, though preventable, require a prepared and immediate response to mitigate harm.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space[4].
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with a suitable detergent and water, collecting all cleaning materials as hazardous waste[4].
-
Report: Report the incident to your laboratory supervisor and institutional EHS office, as per your facility's protocol[4].
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][7].
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water[5][6][7]. If irritation occurs or persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or if they feel unwell, seek immediate medical attention[5].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water. Seek immediate medical attention[7].
Final Disposal: The Role of Professional Waste Management
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[4][8]. Discharge into the environment must be avoided[8].
The ultimate disposal of this chemical waste must be conducted by a licensed and approved hazardous waste disposal company[4][6]. Your institution's EHS department is responsible for coordinating with these contractors for the pickup and final disposal of waste from your laboratory's SAA[4]. The final step is transport to and processing at an approved waste disposal plant, which is governed by strict federal and local regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA) in the United States[2][5][13][14].
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound with confidence, ensuring a safe working environment, protecting our ecosystem, and upholding the highest standards of scientific integrity.
References
- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.
- Benchchem. (n.d.). Proper Disposal of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: A Guide for Laboratory Professionals.
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Personal protective equipment for handling 4-(2-Hydroxypropan-2-yl)benzoic acid
A Researcher's Guide to Safely Handling 4-(2-Hydroxypropan-2-yl)benzoic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Ensuring the safety of the researchers who handle these materials is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols and the compound's specific hazard profile. Our goal is to empower researchers with the knowledge to work safely, reinforcing a culture of security and trust within the laboratory.
Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3]
These classifications dictate the necessary precautions. The primary routes of exposure are dermal (skin) contact, ocular (eye) contact, and inhalation of the powdered form.[4] Adherence to the following protocols is not merely a recommendation but a critical component of safe laboratory practice.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to mitigate the identified risks. The selection of appropriate barriers is the first line of defense against accidental exposure.
Table 1: PPE Requirements for Handling this compound
| Body Area | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1[5] | Goggles are essential to prevent eye irritation from dust or splashes.[6] A face shield provides an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[5][7] |
| Hands | Chemical-Resistant Gloves (Nitrile) | EN 374 | Nitrile gloves offer robust protection against a wide range of chemicals. It is advisable to wear two pairs of gloves ("double-gloving"), especially during extended handling, to protect the wrist and facilitate safe removal of the contaminated outer layer.[7][8] |
| Body | Laboratory Coat or Tyvek Coverall | N/A | A lab coat protects personal clothing and skin from contamination. For procedures with a high risk of dust generation, a disposable Tyvek coverall is recommended to provide full-body protection.[7][8] |
| Respiratory | Use in Ventilated Area / Respirator | NIOSH Approved | All handling of the solid compound should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[9][10] If significant dust is generated, a NIOSH-approved respirator is required.[11] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the procedural workflow for safely handling this compound, from preparation to disposal. The causality behind each step is rooted in preventing aerosolization and contact.
Preparation and Weighing:
-
Designate a Workspace: Conduct all work in a designated area, preferably within a certified chemical fume hood, to contain any dust or aerosols.[12]
-
Don PPE: Before handling the chemical, put on all required PPE as detailed in Table 1.
-
Weighing Procedure: When weighing the powder, do so within the fume hood. Use an anti-static gun if the powder is prone to static, which can cause it to become airborne.[12] Tare a sealed container before adding the powder to minimize handling of the open compound.[12]
Dissolution and Use:
-
Add Solvent Slowly: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Maintain Containment: Keep containers sealed when not in immediate use.[9]
-
Glove Management: Change gloves immediately if you suspect contamination and always wash hands after removing gloves.[12]
Workflow Diagram: Safe Handling of this compound
Caption: Workflow for handling this compound.
Emergency Response and Disposal Plan
Immediate and correct response to an exposure is critical. The following steps must be followed without delay.
Exposure Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[13][14][15][16][17] While flushing, hold the eyelids open to ensure the entire surface of the eye is rinsed.[16][17] Remove contact lenses if present and easy to do so.[13][15] Seek immediate medical attention from an ophthalmologist.[15]
-
Skin Contact: Promptly flush the affected area with water for at least 15 minutes in an emergency shower.[13][16] While rinsing, remove all contaminated clothing.[13][16] If irritation persists after washing, seek medical attention.[13][18]
-
Inhalation: Move the individual to fresh air immediately.[4][10] If they feel unwell or have difficulty breathing, call for emergency medical assistance.[10]
-
Ingestion: Do NOT induce vomiting.[18] Contact a poison control center or seek immediate medical attention.[19]
Spill and Disposal Plan:
-
Minor Spills: For small spills, wear appropriate PPE, gently cover the spill with an absorbent material like vermiculite or cat litter, and avoid generating dust.[13] Sweep the material into a designated, sealed waste container.[13] Decontaminate the area with a wet wipe or cloth.
-
Major Spills: Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health and Safety (EHS) office for assistance.[13]
-
Waste Disposal: Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.[20] This waste must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[21] Do not mix with other waste streams.[20]
By integrating these safety and logistical protocols into your daily workflow, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement and personal well-being go hand in hand.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
